2,3-Dibromoaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3-dibromoaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2N/c7-4-2-1-3-5(9)6(4)8/h1-3H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNRQXYFZAROREY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401314561 | |
| Record name | 2,3-Dibromobenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401314561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
608-22-0 | |
| Record name | 2,3-Dibromobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=608-22-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dibromobenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401314561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
physical and chemical properties of 2,3-Dibromoaniline
An In-depth Technical Guide to the Core Physical and Chemical Properties of 2,3-Dibromoaniline
This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development. This document outlines its key characteristics, experimental protocols for its synthesis and analysis, and its reactivity profile.
Physicochemical Properties
This compound is a halogenated aromatic amine with the chemical formula C₆H₅Br₂N.[1] It presents as a colorless crystalline solid with a distinct odor.[1] Its solubility in water is low; however, it is soluble in a majority of organic solvents.[1] As a weakly basic compound, it can react with strong acids to form salts.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₅Br₂N | [1] |
| Molecular Weight | 250.92 g/mol | [2] |
| Melting Point | 77-79 °C | [1] |
| Boiling Point | 340 °C | [1] |
| Appearance | Colorless crystalline solid | [1] |
| Solubility | Low in water, soluble in most organic solvents | [1] |
| CAS Number | 608-22-0 | [3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Table 2: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR | Predicted shifts will show distinct signals for the aromatic protons, influenced by the positions of the bromine and amine substituents. |
| ¹³C NMR | Predicted shifts will indicate the number of unique carbon environments in the molecule. |
| IR Spectroscopy | Characteristic peaks corresponding to N-H stretching of the primary amine, C-N stretching, and C-Br stretching will be observed. |
| Mass Spectrometry | The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through the bromination of aniline. A general method involves the reaction of aniline with bromine under controlled conditions.[1] To achieve regioselectivity and avoid over-bromination, a common strategy involves the protection of the highly activating amino group.
Methodology:
-
Protection of the Amino Group (Acetylation):
-
Dissolve aniline in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Slowly add acetic anhydride to the solution while stirring.
-
Heat the reaction mixture to reflux and monitor the progress using thin-layer chromatography (TLC).
-
Upon completion, cool the mixture and pour it into ice-cold water to precipitate the N-acetylated product (acetanilide).
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
-
Regioselective Bromination:
-
Dissolve the acetanilide in a suitable solvent like glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in glacial acetic acid dropwise while maintaining a low temperature and stirring.
-
After the addition, allow the mixture to stir at room temperature until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into a sodium bisulfite solution to quench excess bromine, followed by dilution with water to precipitate the dibrominated product.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
-
Deprotection (Hydrolysis):
-
Place the N-(2,3-dibromophenyl)acetamide in a round-bottom flask.
-
Add a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux with stirring for several hours, monitoring the reaction by TLC.
-
After completion, cool the mixture and neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the this compound.
-
Collect the solid product by vacuum filtration, wash with water, and purify by recrystallization from a suitable solvent like ethanol.
-
Caption: A generalized synthetic pathway for this compound.
Purification and Characterization Workflow
The crude this compound obtained from synthesis requires purification, typically by recrystallization, followed by characterization to confirm its identity and purity.
Caption: Workflow for purification and characterization of this compound.
Spectroscopic Analysis Protocols
¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation: Dissolve a small amount of the purified this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Record the ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.
-
Data Analysis: Analyze the chemical shifts, coupling constants, and integration to confirm the structure.
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or analyze as a thin film.
-
Data Acquisition: Record the IR spectrum over the appropriate wavenumber range (e.g., 4000-400 cm⁻¹).
-
Data Analysis: Identify characteristic absorption bands for the functional groups present.
Mass Spectrometry (MS):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Utilize a suitable ionization technique, such as Electron Ionization (EI).
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight.
-
Data Analysis: Identify the molecular ion peak and observe the characteristic isotopic pattern for two bromine atoms. Analyze the fragmentation pattern to further support the structure.
Reactivity and Applications
This compound is a useful reactant in organic synthesis.[3] The amino group is a nucleophile and can undergo various reactions such as acylation, alkylation, and diazotization. The bromine atoms on the aromatic ring can participate in cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, which are pivotal in the synthesis of complex molecules in medicinal chemistry.
Due to its chemical structure, this compound serves as an important intermediate in the synthesis of dyes, pharmaceuticals, and other organic compounds.[1] In the pharmaceutical field, it can be used to synthesize certain antibacterial and anti-tumor drugs.[1]
Caption: Reactivity and applications of this compound.
Safety Information
This compound has certain toxicity, and exposure to or inhalation of its dust, gases, or vapors may be harmful to health.[1] It is harmful if swallowed and toxic in contact with skin or if inhaled. It may also cause damage to organs through prolonged or repeated exposure.
Precautionary Measures:
-
Work in a well-ventilated area or under a chemical fume hood.[1]
-
Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[1][4]
-
Avoid contact with skin, eyes, and mouth.[1]
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a dry and cool place.[4]
In case of accidental contact or inhalation, immediately flush the affected area with plenty of water and seek medical attention.[1][4]
References
An In-depth Technical Guide to the Synthesis of 2,3-Dibromoaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a robust and reliable multi-step synthesis route for the preparation of 2,3-dibromoaniline, a valuable building block in the development of novel pharmaceutical compounds and other fine chemicals. Due to the strong activating and ortho-, para-directing nature of the amino group, a direct bromination of aniline is not a feasible approach for obtaining the 2,3-dibromo isomer, as it overwhelmingly yields the 2,4,6-tribromoaniline product. The presented pathway commences from readily available benzene and proceeds through a series of controlled electrophilic aromatic substitution and reduction reactions to achieve the desired substitution pattern with high selectivity.
Strategic Synthesis Pathway
The successful synthesis of this compound from benzene involves a three-step process. The initial nitration of benzene introduces a meta-directing nitro group. Subsequent bromination of nitrobenzene, guided by the directing effects of the nitro and bromo substituents, leads to the formation of the key intermediate, 1,3-dibromo-2-nitrobenzene. The final step involves the selective reduction of the nitro group to afford the target this compound.
Below is a graphical representation of the overall synthesis workflow:
Figure 1: Overall synthesis workflow for this compound from benzene.
Experimental Protocols
The following sections provide detailed experimental methodologies for each key transformation in the synthesis of this compound.
Step 1: Synthesis of Nitrobenzene from Benzene
Reaction: C₆H₆ + HNO₃ (in H₂SO₄) → C₆H₅NO₂ + H₂O
Methodology:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid.
-
Cool the flask in an ice bath and slowly add concentrated nitric acid to the sulfuric acid with constant stirring to prepare the nitrating mixture.
-
To this cold mixture, add benzene dropwise from the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 50-60°C.
-
After the addition is complete, continue stirring for an additional 30-60 minutes at room temperature.
-
Carefully pour the reaction mixture onto crushed ice and separate the organic layer.
-
Wash the organic layer sequentially with cold water, a 5% sodium carbonate solution, and again with water.
-
Dry the crude nitrobenzene over anhydrous calcium chloride and purify by distillation.
Step 2: Synthesis of 1,3-Dibromo-2-nitrobenzene from Nitrobenzene
Reaction: C₆H₅NO₂ + 2Br₂ (with FeBr₃) → C₆H₃Br₂NO₂ + 2HBr
Methodology:
-
In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place nitrobenzene and a catalytic amount of iron(III) bromide.
-
Heat the mixture gently and add bromine dropwise from the dropping funnel. The reaction is exothermic, and the rate of addition should be controlled to maintain a steady reflux.
-
After the addition of bromine is complete, continue to heat the reaction mixture under reflux until the evolution of hydrogen bromide gas ceases.
-
Cool the reaction mixture and wash it with a dilute solution of sodium bisulfite to remove any unreacted bromine.
-
Separate the organic layer, wash it with water, and dry it over a suitable drying agent (e.g., anhydrous magnesium sulfate).
-
The crude product can be purified by fractional distillation or recrystallization from a suitable solvent.
Step 3: Synthesis of this compound from 1,3-Dibromo-2-nitrobenzene
Reaction: C₆H₃Br₂NO₂ + 6[H] → C₆H₅Br₂N + 2H₂O
Methodology:
This procedure is adapted from a similar reduction of a dibromo-nitro-benzene derivative.[1]
-
Dissolve 1,3-dibromo-2-nitrobenzene (e.g., 500 mg, 1.78 mmol) in glacial acetic acid (e.g., 4 mL).[1]
-
To this solution, gradually add a solution of titanium(III) chloride (TiCl₃) in hydrochloric acid (e.g., 30 wt% in 2 N HCl) at room temperature with continuous stirring. The addition should continue until the characteristic color of the TiCl₃ persists, indicating the complete reduction of the nitro group.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, remove the acetic acid under reduced pressure.
-
Neutralize the residue with a 1 M sodium hydroxide solution and extract the product with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic extracts and dry over anhydrous sodium sulfate for approximately 30 minutes.[1]
-
Filter off the drying agent and concentrate the filtrate under vacuum to obtain the crude this compound.
-
The product can be further purified by recrystallization or column chromatography.
Data Presentation
The following table summarizes the key quantitative data for the starting materials and the final product. Please note that the yields for the intermediate steps are highly dependent on the specific reaction conditions and purification methods employed.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C) |
| Benzene | C₆H₆ | 78.11 | Liquid | 5.5 | 80.1 |
| Nitrobenzene | C₆H₅NO₂ | 123.11 | Liquid | 5.7 | 210.9 |
| 1,3-Dibromo-2-nitrobenzene | C₆H₃Br₂NO₂ | 280.90 | Solid | 84-86 | - |
| This compound | C₆H₅Br₂N | 250.92 | Solid | 51-53 | - |
Note: Data for intermediate and final products are based on typical experimental values and may vary.
Logical Relationships in Synthesis
The synthesis of this compound is a prime example of strategic functional group manipulation in organic synthesis. The directing effects of the substituents on the aromatic ring are crucial for achieving the desired isomer.
Figure 2: Logical relationships governing the synthesis strategy.
This in-depth guide provides a comprehensive overview of a viable and strategic synthesis route for this compound. The provided experimental protocols, data, and logical diagrams are intended to be a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development. It is crucial to adhere to all standard laboratory safety procedures when carrying out these reactions.
References
Navigating the Physicochemical Landscape of 2,3-Dibromoaniline: A Technical Guide to Solubility and Stability in Organic Solvents
For Immediate Release
This technical guide offers a comprehensive overview of the solubility and stability of 2,3-Dibromoaniline in organic solvents, tailored for researchers, scientists, and professionals in drug development. While specific quantitative data for this compound is not extensively documented in publicly available literature, this document provides a robust framework for its determination, grounded in established chemical principles and standard laboratory protocols.
Introduction to this compound
This compound is a halogenated aromatic amine with the chemical formula C₆H₅Br₂N. It presents as a colorless crystalline solid with a melting point in the range of 77-79°C.[1] Its molecular structure, featuring a bulky, hydrophobic benzene ring and two bromine atoms, alongside a polar amine group, dictates its physicochemical properties, including its solubility and stability, which are critical parameters in synthetic chemistry and drug development. Understanding these characteristics is paramount for optimizing reaction conditions, purification processes, and formulation strategies.
Solubility Profile
General assessments indicate that this compound has low solubility in water but is soluble in most organic solvents.[1] The solubility is governed by the principle of "like dissolves like," where the large, nonpolar aromatic portion of the molecule favors interaction with nonpolar solvents, while the amine group can engage in hydrogen bonding with polar protic solvents.
Quantitative Solubility Data
| Solvent | Chemical Class | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Analysis |
| Methanol | Polar Protic | 25 | Data to be determined | Data to be determined | HPLC/UV-Vis |
| Ethanol | Polar Protic | 25 | Data to be determined | Data to be determined | HPLC/UV-Vis |
| Acetone | Polar Aprotic | 25 | Data to be determined | Data to be determined | HPLC/UV-Vis |
| Ethyl Acetate | Polar Aprotic | 25 | Data to be determined | Data to be determined | HPLC/UV-Vis |
| Dichloromethane | Halogenated | 25 | Data to be determined | Data to be determined | HPLC/UV-Vis |
| Toluene | Aromatic | 25 | Data to be determined | Data to be determined | HPLC/UV-Vis |
| n-Hexane | Nonpolar | 25 | Data to be determined | Data to be determined | HPLC/UV-Vis |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | Data to be determined | Data to be determined | HPLC/UV-Vis |
| Tetrahydrofuran (THF) | Ether | 25 | Data to be determined | Data to be determined | HPLC/UV-Vis |
Stability Profile
The stability of this compound in organic solvents is a critical consideration for its storage and handling. As an aromatic amine, it may be susceptible to oxidation, which can be accelerated by exposure to light and air. The presence of bromine atoms on the aromatic ring can also influence its reactivity.
General Storage and Handling Recommendations
For optimal stability, this compound should be stored in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere.[2] It is important to avoid contact with strong oxidizing agents.
Stability in Solution
The long-term stability of this compound in various organic solvents has not been extensively reported. A stability study is recommended to ascertain its degradation profile under specific conditions. The following table provides a template for recording such experimental data.
| Solvent | Storage Temperature (°C) | Light Conditions | Initial Concentration (mg/mL) | % Purity after 1 week | % Purity after 1 month | Major Degradation Products | Analytical Method |
| Methanol | 4 | Dark | Data to be determined | Data to be determined | Data to be determined | To be identified | HPLC, LC-MS |
| Dichloromethane | 4 | Dark | Data to be determined | Data to be determined | Data to be determined | To be identified | HPLC, LC-MS |
| DMSO | 4 | Dark | Data to be determined | Data to be determined | Data to be determined | To be identified | HPLC, LC-MS |
| Methanol | 25 | Ambient Light | Data to be determined | Data to be determined | Data to be determined | To be identified | HPLC, LC-MS |
| Dichloromethane | 25 | Ambient Light | Data to be determined | Data to be determined | Data to be determined | To be identified | HPLC, LC-MS |
| DMSO | 25 | Ambient Light | Data to be determined | Data to be determined | Data to be determined | To be identified | HPLC, LC-MS |
Experimental Protocols
The following are detailed methodologies for determining the solubility and stability of this compound.
Determination of Thermodynamic Solubility (Shake-Flask Method)
This method is considered the gold standard for determining the thermodynamic solubility of a compound at equilibrium.
Materials:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of solid this compound to a glass vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.
-
Solvent Addition: Add a known volume of the desired organic solvent to the vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Allow the mixture to equilibrate for a sufficient period, typically 24-72 hours, to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Centrifugation at a moderate speed can be used to facilitate this separation.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a syringe filter into a clean vial.
-
Dilution and Analysis: Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve. Analyze the concentration of this compound using a validated HPLC or UV-Vis spectrophotometry method.
-
Calculation: Calculate the solubility in g/100 mL and mol/L based on the determined concentration and the dilution factor.
Stability Assessment in Solution
This protocol outlines a method to evaluate the stability of this compound in solution under various storage conditions.
Materials:
-
Stock solution of this compound in the selected solvent at a known concentration
-
Amber and clear glass vials with screw caps
-
Temperature-controlled storage chambers (e.g., refrigerators and incubators)
-
HPLC system with a photodiode array (PDA) detector or an LC-Mass Spectrometry (LC-MS) system
Procedure:
-
Sample Preparation: Prepare solutions of this compound in the desired organic solvents at a known concentration.
-
Storage Conditions: Aliquot the solutions into both amber (for dark conditions) and clear (for light exposure) vials. Store the vials at different temperatures (e.g., 4°C and 25°C).
-
Time-Point Analysis: At specified time intervals (e.g., day 0, 1 week, 2 weeks, 1 month), withdraw an aliquot from each vial.
-
Analysis: Analyze the samples by HPLC or LC-MS. The HPLC method should be capable of separating the parent compound from any potential degradation products.
-
Data Evaluation:
-
Quantify the remaining percentage of this compound at each time point relative to the initial concentration.
-
Identify and, if possible, quantify any major degradation products using the PDA detector or by mass spectrometry.
-
Visualized Workflow
The following diagram illustrates a logical workflow for the comprehensive assessment of the solubility and stability of a chemical compound like this compound.
References
Spectroscopic Profile of 2,3-Dibromoaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for 2,3-dibromoaniline, a key intermediate in various synthetic applications. Due to the limited availability of specific experimental data for this particular isomer, this document presents predicted values and general methodologies based on established principles of spectroscopy and data from closely related isomers. This guide is intended to assist researchers in the identification, characterization, and quality control of this compound.
Spectroscopic Data Summary
The following tables summarize the anticipated quantitative data for the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry of this compound. These predictions are derived from the analysis of its isomers and general principles of spectroscopic interpretation for substituted aromatic compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | 7.2 - 7.4 | Doublet of Doublets (dd) | J(H4,H5) = 7-9, J(H4,H6) = 1-2 |
| H-5 | 6.8 - 7.0 | Triplet (t) or Doublet of Doublets (dd) | J(H5,H4) = 7-9, J(H5,H6) = 7-9 |
| H-6 | 7.0 - 7.2 | Doublet of Doublets (dd) | J(H6,H5) = 7-9, J(H6,H4) = 1-2 |
| -NH₂ | 3.5 - 4.5 | Broad Singlet (br s) | - |
Solvent: CDCl₃ or DMSO-d₆
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 (-NH₂) | 145 - 148 |
| C-2 (-Br) | 110 - 115 |
| C-3 (-Br) | 120 - 125 |
| C-4 | 130 - 133 |
| C-5 | 120 - 123 |
| C-6 | 115 - 118 |
Solvent: CDCl₃ or DMSO-d₆
Table 3: Predicted IR Spectroscopic Data for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H | Symmetric & Asymmetric Stretch | 3300 - 3500 | Medium - Strong |
| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium |
| C=C (Aromatic) | Ring Stretch | 1550 - 1650 | Medium - Strong |
| N-H | Scissoring | 1580 - 1650 | Medium |
| C-N | Stretch | 1250 - 1350 | Medium |
| C-Br | Stretch | 500 - 700 | Strong |
| C-H (Aromatic) | Out-of-plane bend | 700 - 900 | Strong |
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Relative Abundance | Notes |
| [M]⁺ | 249, 251, 253 | High | Molecular ion peak with characteristic isotopic pattern for two bromine atoms (approx. 1:2:1 ratio). |
| [M-Br]⁺ | 170, 172 | Medium | Fragment resulting from the loss of one bromine atom. |
| [M-2Br]⁺ | 91 | Low | Fragment resulting from the loss of both bromine atoms. |
| [C₆H₄N]⁺ | 90 | Medium | Fragment corresponding to the benzyne radical cation. |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for aromatic amines like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: pulse angle of 45-90°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.
-
Reference the spectrum to the solvent peak.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
-
Sample Preparation (KBr Pellet):
-
Grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder using an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record the spectrum typically in the range of 4000 to 400 cm⁻¹.
-
Collect a background spectrum of the empty ATR crystal or a pure KBr pellet and subtract it from the sample spectrum.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: Introduce the sample via a suitable method such as Gas Chromatography (GC-MS) or a direct insertion probe.
-
Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.
-
Instrumentation: Employ a mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer.
-
Data Acquisition:
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).
-
The resulting mass spectrum will show the molecular ion and various fragment ions.
-
Workflow Visualization
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for spectroscopic analysis of a chemical compound.
health and safety handling precautions for 2,3-Dibromoaniline
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
This document is intended as an in-depth technical guide for handling 2,3-Dibromoaniline in a laboratory setting. The information provided is based on publicly available safety data sheets, and general knowledge of aromatic amines and halogenated compounds. While efforts have been made to ensure accuracy, this guide should not be considered a substitute for a comprehensive, substance-specific risk assessment. Always consult the most recent Safety Data Sheet (SDS) provided by the supplier and adhere to all institutional and regulatory safety protocols.
Introduction
This compound (CAS No: 608-22-0) is a halogenated aromatic amine with the chemical formula C₆H₅Br₂N.[1] It is a colorless crystalline solid with a distinctive odor.[1] Due to its chemical structure, it serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals, dyes, and other specialty chemicals.[1][2] As with many aromatic amines, this compound and its isomers are considered hazardous materials, necessitating strict adherence to safety protocols to minimize risk to laboratory personnel. This guide provides a comprehensive overview of the known health and safety precautions for handling this compound.
Hazard Identification and Classification
This compound is classified as a hazardous substance with acute toxicity, and it is also known to cause skin and eye irritation.[3]
GHS Hazard Statements:
-
H302: Harmful if swallowed.[3]
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H332: Harmful if inhaled.[3]
Signal Word: Warning[3]
Pictograms:
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₅Br₂N | [1][4] |
| Molecular Weight | 250.92 g/mol | [4] |
| Appearance | Colorless crystalline solid | [1] |
| Melting Point | 77-79 °C | [1] |
| Boiling Point | 340 °C | [1] |
| Solubility | Low solubility in water; soluble in most organic solvents. | [1] |
Toxicological Information
Potential Health Effects
-
Acute Effects: Inhalation, ingestion, or skin absorption may lead to irritation of the skin, eyes, and respiratory tract.[1][6]
-
Chronic Effects: Prolonged or repeated exposure may cause damage to organs.[7]
Proposed Mechanism of Toxicity
The toxicity of aromatic amines is often linked to their metabolism, which can lead to the formation of reactive intermediates that cause oxidative stress and damage to cellular macromolecules like DNA, proteins, and lipids. While a specific signaling pathway for this compound has not been elucidated, a generalized pathway for aniline-induced toxicity is presented below. This is a conceptual diagram and may not represent the exact mechanism for this compound.
Caption: Conceptual diagram of a potential toxicity pathway for aromatic amines.
Safe Handling and Storage
Adherence to proper handling and storage procedures is critical to minimize exposure and ensure a safe working environment.[1]
Personal Protective Equipment (PPE)
A summary of recommended PPE is provided in the table below.[5]
| PPE Category | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, minimum 0.4 mm thickness).[5] | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. A face shield is recommended if there is a risk of splashing.[5] | To protect eyes from dust particles and splashes. |
| Body Protection | Long-sleeved laboratory coat. | To protect skin from accidental contact. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If dust is generated, a NIOSH/MSHA-approved respirator with a particulate filter is necessary.[5] | To prevent inhalation of harmful dust. |
Handling Procedures
A general workflow for the safe handling of this compound is outlined below.
Caption: General workflow for handling this compound.
Storage
Store this compound in a cool, dry, and dark place in a tightly sealed container.[4][8] An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent oxidation and degradation.[8]
Emergency Procedures
First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Protocol | Reference(s) |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid. | [7] |
| Skin Contact | Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Obtain medical aid immediately. | [7] |
| Eye Contact | Immediately flush open eyes with running water for at least 15 minutes. Obtain medical aid immediately. | [7] |
| Ingestion | Do NOT induce vomiting without medical advice. Rinse mouth with water. Never administer anything by mouth to an unconscious person. Obtain medical aid immediately. | [7] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or chemical foam.[9]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides, carbon oxides, and hydrogen bromide.[10]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[9]
Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation and wear appropriate PPE. Avoid breathing dust and contact with the substance.[9]
-
Environmental Precautions: Prevent the product from entering drains.[9]
-
Methods for Cleaning Up: Carefully sweep up the material and place it in a suitable, closed container for disposal. Avoid generating dust.[9]
Disposal Considerations
Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[7] Do not allow the material to be released into the environment.
Experimental Protocols: Principles of Safety Assessment
While specific experimental protocols for the safety assessment of this compound are not publicly available, the principles of such studies are guided by international standards, such as those from the Organisation for Economic Co-operation and Development (OECD).
-
Acute Oral Toxicity (OECD Guideline 425): This study involves the administration of the substance to animals in a stepwise procedure to determine the LD50. The up-and-down procedure is a common method.[11]
-
Subchronic Oral Toxicity (OECD Guideline 407): This involves repeated daily oral administration of the substance to animals for a period of 28 days to observe any adverse effects.[12]
-
Mutagenicity (e.g., Ames Test - OECD Guideline 471): This in vitro test assesses the potential of a substance to cause gene mutations.[13]
Conclusion
This compound is a valuable chemical intermediate that poses health and safety risks if not handled properly. This technical guide provides a comprehensive overview of the necessary precautions for its safe use in a research and development setting. A thorough understanding of its hazards, the consistent use of appropriate personal protective equipment, and adherence to established safe handling and emergency procedures are paramount to ensuring the safety of all personnel. Always prioritize a culture of safety and consult the latest safety information from the supplier.
References
- 1. diplomatacomercial.com [diplomatacomercial.com]
- 2. This compound [chembk.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. achmem.com [achmem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. EP2940002A1 - Halogenated aniline and method for producing same - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. skcinc.com [skcinc.com]
- 10. NTP Toxicology and Carcinogenesis Studies of 2,3-Dibromo-1-Propanol (CAS No. 96-13-9) in F344/N Rats and B6C3F1 Mice (Dermal Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. 2,4,6-Tribromoaniline | C6H4Br3N | CID 8986 - PubChem [pubchem.ncbi.nlm.nih.gov]
Commercial Suppliers and Purity Grades of 2,3-Dibromoaniline: A Technical Guide
For researchers, scientists, and drug development professionals, sourcing high-purity chemical reagents is a critical first step in ensuring the reliability and reproducibility of experimental results. 2,3-Dibromoaniline, a key building block in the synthesis of various pharmaceutical and agrochemical compounds, is available from a range of commercial suppliers in various purity grades. This technical guide provides an in-depth overview of the commercial availability of this compound, its purity grades, and detailed experimental protocols for its synthesis and purification.
Commercial Availability and Purity
A variety of chemical suppliers offer this compound, catering to the diverse needs of the research and development community. The purity of the commercially available product typically ranges from 97% to over 98%, which is suitable for most synthetic applications. For applications requiring higher purity, further purification may be necessary. Below is a summary of some commercial suppliers and their stated purity grades for this compound.
| Supplier | Purity Grade(s) |
| P212121 Store | >98.0%[1] |
| Sunway Pharm Ltd | 97% |
| ChemicalBook | Varies by supplier |
| LGC Standards | Not specified |
| Achmem | Not specified |
| Sigma-Aldrich | Varies by supplier |
Synthesis of this compound: An Experimental Protocol
The synthesis of this compound can be achieved through the bromination of aniline. A common strategy involves the protection of the highly reactive amino group, followed by regioselective bromination and subsequent deprotection. The following is a representative experimental protocol adapted from procedures for similar haloanilines.
Step 1: Acetylation of Aniline to Acetanilide
This initial step protects the amino group to control the regioselectivity of the subsequent bromination reaction.
-
Materials: Aniline, Acetic Anhydride, Sodium Acetate, Water.
-
Procedure:
-
In a suitable reaction vessel, dissolve aniline in glacial acetic acid.
-
Slowly add acetic anhydride to the solution with stirring.
-
To the reaction mixture, add a solution of sodium acetate in water.
-
Stir the mixture vigorously for a designated period to allow for the formation of acetanilide.
-
Cool the reaction mixture in an ice bath to induce crystallization.
-
Collect the precipitated acetanilide by vacuum filtration, wash with cold water, and air dry.
-
Step 2: Bromination of Acetanilide
This step introduces two bromine atoms to the aromatic ring.
-
Materials: Acetanilide, Bromine, Acetic Acid.
-
Procedure:
-
Dissolve the dried acetanilide in glacial acetic acid.
-
In a separate flask, prepare a solution of bromine in glacial acetic acid.
-
Slowly add the bromine solution dropwise to the acetanilide solution with constant stirring. The reaction is typically carried out at room temperature.
-
After the addition is complete, continue stirring for several hours to ensure the reaction goes to completion.
-
Pour the reaction mixture into cold water to precipitate the dibrominated product.
-
Collect the solid by vacuum filtration and wash thoroughly with water.
-
Step 3: Hydrolysis of 2,3-Dibromoacetanilide to this compound
The final step involves the removal of the acetyl protecting group to yield the desired this compound.
-
Materials: 2,3-Dibromoacetanilide, Concentrated Hydrochloric Acid, Ethanol, Sodium Hydroxide.
-
Procedure:
-
Suspend the crude 2,3-dibromoacetanilide in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux and maintain for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the acidic solution with a sodium hydroxide solution to precipitate the free amine.
-
Collect the crude this compound by vacuum filtration, wash with water, and dry.
-
References
An In-depth Technical Guide to the Electrophilic Bromination of Anilines for the Synthesis of 2,3-Dibromo Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The regioselective synthesis of polysubstituted anilines is a cornerstone of modern medicinal and materials chemistry. Among these, 2,3-dibromoaniline derivatives represent valuable synthons for the construction of complex heterocyclic scaffolds. However, the inherent ortho- and para-directing nature of the amino group makes the direct electrophilic bromination of aniline a challenging route to this specific substitution pattern, typically yielding the 2,4,6-tribrominated product. This technical guide provides an in-depth overview of the strategic approaches and experimental methodologies for the targeted synthesis of 2,3-dibromoanilines, focusing on a multi-step protection-bromination-deprotection sequence and the Smiles rearrangement as viable synthetic pathways. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to aid researchers in the successful implementation of these synthetic strategies.
Introduction: The Challenge of Regiocontrolled Bromination of Anilines
Aniline and its derivatives are highly activated aromatic systems that readily undergo electrophilic aromatic substitution. The amino group is a potent ortho-, para-director, a consequence of the lone pair of electrons on the nitrogen atom being delocalized into the aromatic ring through resonance. This electronic effect significantly increases the electron density at the positions ortho and para to the amino group, making them highly susceptible to electrophilic attack.
Direct bromination of aniline with bromine water or bromine in a non-polar solvent leads to the rapid and often uncontrollable formation of 2,4,6-tribromoaniline as a white precipitate.[1][2] This lack of selectivity renders the direct bromination of aniline unsuitable for the synthesis of specific, less substituted bromoaniline isomers, including the 2,3-dibromo substitution pattern.
To achieve the desired 2,3-dibromo substitution, indirect methods must be employed that circumvent the strong directing effect of the primary amino group. The two principal strategies involve:
-
A multi-step protection-bromination-deprotection sequence: This approach involves the temporary modification of the amino group to attenuate its activating effect and alter its directing properties.
-
The Smiles Rearrangement: This intramolecular nucleophilic aromatic substitution provides an alternative route starting from appropriately substituted phenols.
This guide will delve into the practical implementation of these two key strategies.
Multi-Step Synthesis via Protection-Bromination-Deprotection
This widely employed strategy involves a three-stage process:
-
Protection of the Amino Group: The primary amino group is converted into a less activating and more sterically hindered group, most commonly an acetamide.
-
Regioselective Bromination: The protected aniline is then subjected to bromination. The altered electronic and steric environment of the protected amino group allows for more controlled bromination.
-
Deprotection: The protecting group is removed to regenerate the primary amino group, yielding the desired this compound.
A logical workflow for this synthetic approach is illustrated below.
Figure 1: A generalized workflow for the multi-step synthesis of this compound.
Experimental Protocols
The following sections provide detailed experimental procedures for each step of the synthesis, starting from 2-bromoaniline.
The acetylation of the primary amino group in 2-bromoaniline is a crucial first step to moderate its reactivity and influence the regioselectivity of the subsequent bromination.[3] The acetyl group reduces the electron-donating ability of the nitrogen atom by delocalizing the lone pair onto the adjacent carbonyl group.
Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromoaniline (1.0 eq) in glacial acetic acid.
-
Slowly add acetic anhydride (1.1 eq) to the solution with continuous stirring.
-
Heat the reaction mixture to reflux for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into ice-cold water with vigorous stirring to precipitate the N-(2-bromophenyl)acetamide product.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the product in a vacuum oven.
| Reagent/Solvent | Molar Ratio/Concentration | Notes |
| 2-Bromoaniline | 1.0 eq | Starting material. |
| Acetic Anhydride | 1.1 eq | Acetylating agent. |
| Glacial Acetic Acid | Solvent | |
| Typical Yield | >90% |
With the amino group protected as an acetamide, the second bromine atom can be introduced with greater regiocontrol. The acetamido group still directs ortho and para, but its steric bulk and reduced activating effect allow for substitution at the less hindered position, facilitating the formation of the 2,3-disubstituted product.
Protocol:
-
Dissolve N-(2-bromophenyl)acetamide (1.0 eq) in a suitable solvent, such as glacial acetic acid, in a round-bottom flask protected from light.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a solution of bromine (1.0 eq) in glacial acetic acid dropwise with constant stirring, maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into an aqueous solution of sodium bisulfite to quench any excess bromine.
-
Dilute the mixture with water to precipitate the crude N-(2,3-dibromophenyl)acetamide.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol.
| Reagent/Solvent | Molar Ratio/Concentration | Notes |
| N-(2-bromophenyl)acetamide | 1.0 eq | |
| Bromine | 1.0 eq | Brominating agent. |
| Glacial Acetic Acid | Solvent | |
| Sodium Bisulfite Solution | For quenching | |
| Typical Yield | Variable, optimization may be required. |
The final step is the hydrolysis of the acetamide to regenerate the free amino group. This can be achieved under either acidic or basic conditions.
Acid-Catalyzed Hydrolysis Protocol:
-
Place N-(2,3-dibromophenyl)acetamide (1.0 eq) in a round-bottom flask.
-
Add a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux with stirring for several hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture and carefully neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the free this compound.
-
Collect the solid product by vacuum filtration, wash with water, and dry.
-
The crude product can be purified by recrystallization or column chromatography.
Base-Catalyzed Hydrolysis Protocol:
-
In a round-bottom flask, dissolve N-(2,3-dibromophenyl)acetamide (1.0 eq) in ethanol.
-
Add an aqueous solution of potassium hydroxide (excess).
-
Heat the mixture to reflux for 2-4 hours.
-
Cool the solution and pour it into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent.
| Reagent/Solvent | Molar Ratio/Concentration | Notes |
| N-(2,3-dibromophenyl)acetamide | 1.0 eq | |
| Concentrated HCl or KOH | Catalyst | For acid or base hydrolysis, respectively. |
| Ethanol/Water | Solvent | |
| Typical Yield | Generally high. |
Synthesis via Smiles Rearrangement
The Smiles rearrangement is a powerful intramolecular nucleophilic aromatic substitution reaction that can be adapted for the synthesis of 2,3-dihaloanilines from readily available 2,3-dihalophenols. This method provides a convergent and often highly efficient route to the target compounds.[4]
The general strategy involves the O-arylation of a suitable N-substituted amino-alcohol with a 2,3-dihalophenol, followed by a base-catalyzed intramolecular rearrangement.
Figure 2: A schematic representation of the Smiles rearrangement approach to 2,3-dihaloanilines.
General Experimental Considerations for the Smiles Rearrangement
While a specific detailed protocol for this compound via this method requires access to specialized literature, a general procedure can be outlined based on known Smiles rearrangements.[5][6]
-
Formation of the O-Aryl Ether: The 2,3-dihalophenol is typically deprotonated with a suitable base (e.g., potassium carbonate, sodium hydride) and then reacted with an N-protected 2-haloethanolamine derivative.
-
Intramolecular Rearrangement: The resulting O-aryl ether is treated with a stronger base (e.g., potassium tert-butoxide) in a polar aprotic solvent (e.g., DMF, DMSO) to induce the intramolecular nucleophilic aromatic substitution. The amide nitrogen attacks the carbon bearing the oxygen, displacing it to form a new C-N bond.
-
Hydrolysis of the Amide: The resulting anilide is then hydrolyzed under acidic or basic conditions to yield the final 2,3-dihaloaniline.
This method is particularly advantageous for creating sterically hindered anilines and offers an alternative synthetic disconnection.
Data Summary
The following table summarizes the typical yields for the multi-step synthesis of this compound starting from 2-bromoaniline.
| Step | Reaction | Starting Material | Product | Typical Yield |
| 1 | Acetylation | 2-Bromoaniline | N-(2-bromophenyl)acetamide | >90% |
| 2 | Bromination | N-(2-bromophenyl)acetamide | N-(2,3-dibromophenyl)acetamide | Variable |
| 3 | Deprotection | N-(2,3-dibromophenyl)acetamide | This compound | High |
Conclusion
The synthesis of this compound derivatives necessitates a strategic departure from direct electrophilic bromination due to the powerful ortho-, para-directing nature of the amino group. This guide has detailed two robust methodologies for achieving this specific substitution pattern. The multi-step protection-bromination-deprotection sequence offers a reliable and well-established route, with each step being generally high-yielding and procedurally straightforward. The Smiles rearrangement presents a more convergent and elegant alternative, particularly for more complex or sterically demanding targets.
The choice of synthetic route will depend on the specific substrate, available starting materials, and the desired scale of the reaction. The experimental protocols and data presented herein provide a solid foundation for researchers, scientists, and drug development professionals to successfully synthesize 2,3-dibromoanilines and their derivatives for a wide range of applications in chemical and pharmaceutical research.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. A mild thermal and acid-catalyzed rearrangement of O-aryl ethers into ortho-hydroxy arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Base-mediated cascade rearrangements of aryl-substituted diallyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 2,3-Dibromoaniline with Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This powerful reaction is extensively utilized in the pharmaceutical industry for the construction of complex molecular architectures, particularly biaryl structures, which are prevalent motifs in medicinally active compounds. 2,3-Dibromoaniline serves as a versatile building block, offering two reactive bromine sites for diversification through selective cross-coupling reactions. The differential reactivity of the two bromine atoms, influenced by the electronic and steric effects of the adjacent amino group, allows for the potential for selective mono- or di-arylation, making it an attractive starting material for the synthesis of novel substituted anilines.
These application notes provide a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a range of arylboronic acids. The provided methodologies, data, and visualizations are intended to guide researchers in developing robust and efficient synthetic routes towards desired biaryl and triaryl aniline derivatives.
Principle of the Reaction
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction of an organohalide with an organoboron compound in the presence of a base.[1] The catalytic cycle is generally understood to proceed through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (this compound), forming a Pd(II) intermediate. The reactivity of halogens in this step generally follows the order I > Br > Cl.[2]
-
Transmetalation: The aryl group from the arylboronic acid is transferred to the palladium center. This step is facilitated by the base, which activates the boronic acid.
-
Reductive Elimination: The two coupled aryl groups are eliminated from the palladium complex, forming the desired C-C bond and regenerating the Pd(0) catalyst to continue the cycle.
For this compound, the two bromine atoms are more reactive than a chlorine atom would be in a similar position.[2] The C2-Br is ortho to the amino group, which can influence its reactivity through steric hindrance and potential coordination with the palladium catalyst. The C3-Br is meta to the amino group, presenting a different electronic and steric environment. This difference can be exploited to achieve selective mono-arylation under carefully controlled conditions.
Experimental Protocols
The following protocols are provided as a general guideline for the Suzuki coupling of this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates to achieve optimal yields and selectivity.
Protocol 1: General Procedure for Di-arylation of this compound
This protocol is designed to favor the di-substitution of this compound.
Materials:
-
This compound
-
Arylboronic acid (2.2 - 2.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
Triphenylphosphine (PPh₃) or a suitable Buchwald ligand (e.g., SPhos, XPhos) (4-10 mol%)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 - 3.0 equivalents)
-
1,4-Dioxane or Toluene
-
Water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (2.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Seal the flask with a septum and evacuate and backfill with an inert gas three times.
-
In a separate vial, mix the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol) and the ligand (e.g., PPh₃, 0.04 mmol).
-
Add the degassed solvent (e.g., a 4:1 mixture of dioxane:water, 5 mL) to the Schlenk flask via syringe.
-
Add the catalyst/ligand mixture to the reaction flask under a positive pressure of inert gas.[2]
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel.
Protocol 2: Conditions Favoring Mono-arylation of this compound
To achieve selective mono-arylation, milder reaction conditions and a controlled stoichiometry of the boronic acid are crucial.
Materials:
-
Same as Protocol 1, with the arylboronic acid used in a slight excess (1.1 - 1.2 equivalents).
Procedure:
-
Follow steps 1-5 of Protocol 1, using 1.1 equivalents of the arylboronic acid.
-
Heat the reaction mixture to a lower temperature (e.g., 60-80 °C) and monitor the reaction progress closely by TLC or LC-MS to maximize the formation of the mono-substituted product.
-
Once the desired conversion is achieved, proceed with the workup and purification as described in steps 8-10 of Protocol 1. Careful chromatographic separation will likely be required to isolate the mono-arylated product from the starting material and any di-arylated byproduct.
Data Presentation
Table 1: Suzuki Coupling of Bromoanilines with Various Arylboronic Acids (Illustrative Examples)
| Entry | Bromoaniline | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromoaniline[3] | Phenylboronic acid | CataCXium A palladacycle (10) | - | Cs₂CO₃ (2.0) | 2-MeTHF/H₂O | 80 | - | 95[3] |
| 2 | 4-Bromoaniline | 4-Tolylboronic acid | Pd(OAc)₂ (0.5) | - | K₂CO₃ (2.0) | DMF/H₂O | 80 | - | 97 |
| 3 | 2,6-Dibromoaniline | 4-Tolylboronic acid | Pd(OAc)₂ (0.5) | - | K₂CO₃ (2.0) | DMF/H₂O | 80 | - | 96 |
| 4 | 2,6-Dibromoaniline | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (0.5) | - | K₂CO₃ (2.0) | DMF/H₂O | 80 | - | 62 |
| 5 | 2,6-Dibromoaniline | 4-Fluorophenylboronic acid | Pd(OAc)₂ (0.5) | - | K₂CO₃ (2.0) | DMF/H₂O | 80 | - | 90 |
Note: The data in this table is derived from reactions with different bromoaniline isomers and is intended to be illustrative of typical conditions and yields.
Mandatory Visualizations
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki Coupling
Caption: A generalized experimental workflow for the Suzuki coupling reaction.
Troubleshooting
Low or No Product Yield:
-
Catalyst Inactivity: Ensure the palladium catalyst is fresh and active. Consider using a pre-catalyst that is more stable to air and moisture.
-
Ligand Choice: For challenging substrates, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) can be more effective than traditional ligands like PPh₃.[2]
-
Base Strength: A stronger base, such as K₃PO₄ or Cs₂CO₃, may be required to facilitate transmetalation.[2]
-
Solvent: The solvent system should ensure the solubility of all components. Aprotic polar solvents like dioxane or THF, often with added water, are commonly used.[2]
-
Temperature: Insufficient temperature can lead to a sluggish reaction. A higher temperature may be required, but this can also increase the rate of side reactions.
Side Reactions:
-
Dehalogenation: The reduction of the aryl bromide to an aniline can occur, especially in the presence of protic solvents or impurities. Ensuring anhydrous and deoxygenated conditions is crucial.[2]
-
Homocoupling: The coupling of two molecules of the arylboronic acid can be a significant side reaction. This can often be minimized by the slow addition of the boronic acid or by using a more active catalyst system that favors the cross-coupling pathway.
Selectivity Issues (Mono- vs. Di-arylation):
-
Stoichiometry: To favor mono-arylation, use a limiting amount of the arylboronic acid (e.g., 1.1 equivalents).
-
Temperature: Lower reaction temperatures generally favor mono-substitution.
-
Catalyst Activity: A less reactive catalyst system may favor reaction at the more labile C-Br bond.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound provides a powerful and versatile method for the synthesis of a diverse range of substituted anilines. By carefully selecting the catalyst, ligand, base, and reaction conditions, researchers can control the outcome of the reaction to achieve either selective mono-arylation or complete di-arylation. The protocols and information provided in these application notes serve as a valuable resource for scientists engaged in the discovery and development of new chemical entities.
References
Application Note: Palladium Catalyst Selection for Cross-Coupling Reactions of 2,3-Dibromoaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dibromoaniline is a valuable and versatile building block in organic synthesis, particularly for the construction of complex molecular architectures prevalent in pharmaceutical and materials science research. Its two bromine substituents offer multiple reaction sites for diversification through palladium-catalyzed cross-coupling reactions. The strategic functionalization of this compound via reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling allows for the synthesis of novel biaryl anilines, arylamines, and alkynyl anilines, which are key intermediates in the development of new therapeutic agents.
The primary challenge in the cross-coupling of this compound lies in achieving selectivity, as the two carbon-bromine (C-Br) bonds can exhibit different reactivities based on their electronic and steric environments. The C-Br bond at the 2-position (ortho to the amino group) may have different reactivity compared to the C-Br bond at the 3-position. Therefore, careful selection of the palladium catalyst system—comprising the palladium precursor, ligand, base, and solvent—is critical to control the reaction's outcome, yield, and selectivity. This application note provides a guide to selecting appropriate palladium catalysts and outlines detailed protocols for key cross-coupling reactions involving this compound.
Palladium Catalyst System Selection
The success of a cross-coupling reaction with this compound is highly dependent on the synergistic interplay of the catalyst system components.
-
Palladium Precursors: A variety of Pd(0) and Pd(II) sources can be used to generate the active Pd(0) catalytic species. Common precursors include Palladium(II) acetate (Pd(OAc)₂), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). The choice often depends on air stability, cost, and the specific reaction being performed.
-
Ligands: The ligand is arguably the most critical component for achieving high efficiency and selectivity. For challenging substrates like dihaloanilines, bulky and electron-rich phosphine ligands are often required to promote the rate-determining oxidative addition step and facilitate reductive elimination. Ligands from the Buchwald and Hartwig groups, such as XPhos and SPhos, have demonstrated success in similar systems. Bidentate phosphine ligands like BINAP and DPPF can also be effective, particularly in preventing catalyst decomposition.
-
Bases: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of Suzuki coupling and for deprotonating the amine in Buchwald-Hartwig amination or the alkyne in Sonogashira coupling. The choice of base can significantly impact reaction rate and yield. Common bases range from weaker carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) for Suzuki and Sonogashira reactions to stronger alkoxides (e.g., NaOtBu) for Buchwald-Hartwig aminations.
-
Solvents: The solvent must solubilize the reactants and be stable at the required reaction temperature. Aprotic polar solvents such as dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF) are frequently used. For Suzuki reactions, a mixture of an organic solvent (like toluene or dioxane) and water is often employed to dissolve the inorganic base.
Data Presentation: Catalyst Systems for Cross-Coupling of Dihaloanilines
While specific data for this compound is limited, the following tables summarize representative conditions for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings adapted from protocols for structurally similar dihaloanilines to provide a strong starting point for optimization.
Table 1: Suzuki-Miyaura Coupling of Dihaloanilines
| Catalyst System | Substrate | Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Pd(PPh₃)₄ | This compound | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 92 | General protocol adaptation |
| Pd(dtbpf)Cl₂ | Dibromoanilines | Et₃N | Toluene/H₂O | 60 | 81-96 | Micellar conditions |
| CataCXium A | o-Bromoanilines | Cs₂CO₃ | 2-MeTHF/H₂O | 80 | 95 | Optimized conditions |
Table 2: Buchwald-Hartwig Amination of Dihaloanilines with Morpholine
| Catalyst System | Substrate | Base | Solvent | Temp (°C) | TON* | Reference |
|---|---|---|---|---|---|---|
| Pd₂(dba)₃, XPhos | 2-Bromo-5-chloroaniline | NaOtBu | Toluene | 100 | ~500 | |
| Pd(OAc)₂, XPhos | 5-Chloro-2,3-dibromoaniline | NaOtBu | Toluene/Dioxane | 80-110 | N/A | Protocol adaptation |
| CuI, L-proline | This compound | K₂CO₃ | DMSO | 90 | N/A | General Ullmann conditions |
*Turnover Number (TON) is estimated based on typical catalyst loadings and yields.
Table 3: Sonogashira Coupling of Dihaloanilines with Phenylacetylene
| Catalyst System | Substrate | Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Pd(PPh₃)₂Cl₂, CuI | 2-Bromo-5-chloroaniline | Et₃N | THF | 65 | 88 | General protocol adaptation |
| Pd(OAc)₂, PPh₃, CuI | This compound | i-Pr₂NEt | DMF | 80 | 95 | General protocol adaptation |
| PdCl₂(PPh₃)₂, CuI | Aryl Halide | Diisopropylamine | THF | RT | 89 | General protocol |
Experimental Protocols
Safety Precaution: These reactions should be carried out in a well-ventilated fume hood. All reagents and solvents should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Reactions should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) as palladium catalysts and some reagents can be sensitive to air and moisture.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes the general procedure for the mono- or di-arylation of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.1-2.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.)
-
Degassed solvent (e.g., Toluene/Water 4:1 mixture)
-
Schlenk tube or similar reaction vessel
-
Standard laboratory glassware for workup and purification
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv. for mono-coupling, 2.2-2.5 equiv. for di-coupling), and the base (3.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water) via syringe.
-
Heat the reaction mixture to 80-110 °C and stir vigorously.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general method for the C-N bond formation between this compound and a primary or secondary amine.
Materials:
-
This compound (1.0 equiv.)
-
Amine (1.2 equiv.)
-
Palladium precursor (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 equiv.)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Schlenk flask or glovebox
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a flame-dried Schlenk flask (or inside a glovebox), combine this compound (1.0 mmol), the palladium precursor (0.02 mmol), and the ligand (0.04 mmol).
-
Add the base (1.4 mmol) and the amine (1.2 mmol) to the flask.
-
Add anhydrous solvent (5-10 mL) to the reaction mixture.
-
Seal the flask and purge with an inert gas for 10-15 minutes.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring. The optimal temperature may depend on the specific amine used.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Protocol 3: General Procedure for Sonogashira Coupling
This protocol provides a general method for coupling this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv.)
-
Terminal alkyne (1.1-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)
-
Copper(I) co-catalyst (e.g., CuI, 1-10 mol%)
-
Amine base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (i-Pr₂NEt))
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Schlenk flask
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and the copper(I) co-catalyst (e.g., CuI, 2 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous, degassed solvent (e.g., THF) and the amine base (e.g., Et₃N, which can also serve as the solvent).
-
Add the terminal alkyne (1.2 equiv.) dropwise to the stirring mixture.
-
Stir the reaction at a temperature ranging from room temperature to 60 °C until completion, monitoring by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling.
Caption: Workflow for catalyst screening and reaction optimization.
Conclusion
The successful cross-coupling of this compound requires a systematic approach to catalyst selection and reaction optimization. The choice of palladium precursor, and more importantly, the ligand, base, and solvent, dictates the efficiency, yield, and selectivity of the transformation. Bulky, electron-rich phosphine ligands are generally recommended for activating the C-Br bonds of this electron-deficient substrate. By starting with the conditions outlined in this guide and systematically screening different components of the catalyst system, researchers can develop robust and efficient protocols for the synthesis of diverse and complex molecules derived from this compound, thereby accelerating drug discovery and development programs.
Application Notes and Protocols: Buchwald-Hartwig Amination of 2,3-Dibromoaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the Buchwald-Hartwig amination of 2,3-dibromoaniline, a key transformation for the synthesis of complex nitrogen-containing molecules. Due to the presence of two bromine atoms and an amino group, this compound presents unique challenges in achieving selective and high-yielding C-N bond formation. This document outlines general reaction conditions, specific experimental protocols, and the expected outcomes for the mono-amination of this substrate.
Introduction to Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or pseudohalide) and an amine.[1][2] This reaction is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and materials science industries, due to its broad substrate scope and functional group tolerance.[1] For challenging substrates like this compound, the choice of catalyst, ligand, base, and solvent is critical to control reactivity and achieve the desired product selectively.
Key Reaction Parameters
Successful Buchwald-Hartwig amination of this compound hinges on the careful selection of several key parameters:
-
Palladium Precatalyst: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are commonly used precatalysts that are reduced in situ to the active Pd(0) species.[3]
-
Ligand: Bulky, electron-rich phosphine ligands are essential for facilitating both the oxidative addition of the aryl bromide and the reductive elimination of the product. Ligands from the Buchwald (e.g., XPhos, SPhos) and Hartwig research groups are widely employed.[4][5]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active nucleophile. Sodium tert-butoxide (NaOtBu) and potassium tert-butoxide (KOtBu) are common choices.[3] Weaker bases like cesium carbonate (Cs₂CO₃) can also be effective, particularly with more reactive amines.[3]
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, and tetrahydrofuran (THF) are typically used to ensure a water-free reaction environment.[2]
Regioselectivity in the Amination of this compound
A key consideration in the amination of this compound is the regioselectivity of the reaction. The relative reactivity of the two bromine atoms can be influenced by steric and electronic factors. While specific studies on the regioselectivity of this compound are not abundant in the provided search results, general principles of palladium-catalyzed cross-coupling reactions suggest that the less sterically hindered bromine atom is more likely to react first. Further empirical optimization is often necessary to achieve high selectivity for a desired isomer.
Experimental Protocols
The following protocols provide a general framework for the mono-amination of this compound with primary and secondary amines. Researchers should note that optimization of reaction time, temperature, and reagent stoichiometry may be necessary for specific amine substrates.
Protocol 1: General Procedure for Mono-amination with a Primary Amine
This protocol is based on established procedures for the amination of dihaloarenes.
Reaction Scheme:
Materials:
-
This compound
-
Primary amine (e.g., aniline, benzylamine)
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Nitrogen or Argon gas
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol, 1.0 equiv.), Pd(OAc)₂ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).
-
Add the primary amine (1.2 mmol, 1.2 equiv.) and sodium tert-butoxide (1.4 mmol, 1.4 equiv.) to the flask.
-
Add anhydrous toluene (5-10 mL) to the reaction mixture.
-
Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Mono-amination with a Secondary Amine
This protocol is adapted for use with secondary amines, which may require slightly different conditions.
Reaction Scheme:
Materials:
-
This compound
-
Secondary amine (e.g., morpholine, piperidine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Nitrogen or Argon gas
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound (1.0 mmol, 1.0 equiv.), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), and BINAP (0.03 mmol, 3 mol%) to a dry reaction vessel.
-
Add the secondary amine (1.2 mmol, 1.2 equiv.) and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).
-
Add anhydrous toluene (5-10 mL).
-
Seal the vessel and heat the mixture to 100 °C with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by flash chromatography.
Data Presentation
The following tables summarize typical reaction conditions for the Buchwald-Hartwig amination of dihaloarenes, which can serve as a starting point for the optimization of the amination of this compound.
Table 1: Reaction Conditions for Mono-amination of Dihaloarenes with Primary Amines
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-Bromo-3,5-dichlorobenzene | Aniline | Pd(OAc)₂ / XPhos | K₃PO₄ | t-AmylOH | 110 | 18 | 95 |
| 1,4-Dibromobenzene | Benzylamine | Pd₂(dba)₃ / DavePhos | NaOtBu | Toluene | 100 | 16 | 88 |
| 2,4-Dichloropyridine | 4-Methoxyaniline | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Dioxane | 100 | 12 | 92 |
Table 2: Reaction Conditions for Mono-amination of Dihaloarenes with Secondary Amines
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1,3-Dibromobenzene | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 24 | 85 |
| 1-Bromo-4-chlorobenzene | Piperidine | Pd(OAc)₂ / RuPhos | K₂CO₃ | Dioxane | 110 | 20 | 90 |
| 2,5-Dibromothiophene | Pyrrolidine | PdCl₂(dppf) | NaOtBu | Toluene | 90 | 12 | 78 |
Visualizations
Buchwald-Hartwig Amination Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination.
References
Synthesis of Heterocyclic Compounds from 2,3-Dibromoaniline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of carbazole and phenazine heterocyclic compounds utilizing 2,3-dibromoaniline as a key starting material. These protocols are based on established synthetic methodologies, including palladium-catalyzed cross-coupling and condensation reactions.
Application Note 1: Synthesis of 4-Bromocarbazole via Palladium-Catalyzed Tandem Annulation
Carbazoles are a significant class of nitrogen-containing heterocycles with a wide range of biological activities and applications in materials science. A common and efficient method for their synthesis is the palladium-catalyzed annulation of anilines and dihaloarenes. This protocol outlines a proposed one-pot synthesis of 4-bromocarbazole from this compound and a suitable coupling partner, proceeding through a tandem Buchwald-Hartwig amination and an intramolecular direct arylation C-H activation.
The proposed reaction involves an initial palladium-catalyzed C-N cross-coupling of this compound with an aryl partner (for simplicity, benzene is considered here, which can be achieved via its boronic acid derivative in a Suzuki-Miyaura type coupling prior to the intramolecular cyclization, or more directly via a tandem process). This is followed by an intramolecular C-H activation and C-Br bond formation to construct the carbazole framework. The bromine atom at the 3-position of the aniline is sterically less hindered and more electronically favorable for the initial amination, while the bromine at the 2-position is well-positioned for the subsequent intramolecular cyclization.
Experimental Protocol: One-Pot Synthesis of 4-Bromocarbazole
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Dimethylacetamide (DMA, anhydrous)
-
Argon (or Nitrogen) gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol, 251 mg), phenylboronic acid (1.2 mmol, 146 mg), potassium carbonate (3.0 mmol, 414 mg), palladium(II) acetate (0.05 mmol, 11.2 mg), and XPhos (0.1 mmol, 47.7 mg).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene (5 mL) and anhydrous dimethylacetamide (5 mL) via syringe.
-
Heat the reaction mixture to 120 °C and stir for 24 hours under an argon atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate (10 mL).
-
Combine the organic filtrates and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-bromocarbazole.
Quantitative Data Summary
| Reagent/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Mass (mg) | Volume (mL) | Yield (%) |
| This compound | 250.93 | 1.0 | 251 | - | - |
| Phenylboronic acid | 121.93 | 1.2 | 146 | - | - |
| Pd(OAc)₂ | 224.50 | 0.05 | 11.2 | - | - |
| XPhos | 476.67 | 0.1 | 47.7 | - | - |
| K₂CO₃ | 138.21 | 3.0 | 414 | - | - |
| Toluene | - | - | - | 5 | - |
| DMA | - | - | - | 5 | - |
| 4-Bromocarbazole | 246.12 | - | - | - | Est. 60-70 |
Yield is an estimate based on similar reported palladium-catalyzed tandem reactions.
Reaction Pathway and Workflow
Caption: Proposed tandem reaction pathway for the synthesis of 4-bromocarbazole.
Caption: General experimental workflow for the synthesis of 4-bromocarbazole.
Application Note 2: Multi-step Synthesis of a Dibromophenazine Derivative
Phenazines are a class of nitrogen-containing heterocyclic compounds with diverse biological activities, including antibiotic and antitumor properties. The synthesis of phenazines typically involves the condensation of an o-phenylenediamine with an o-quinone or a related 1,2-dicarbonyl compound. Starting from this compound, a multi-step sequence is proposed to first generate a dibrominated o-phenylenediamine intermediate, which is then condensed to form the phenazine core.
This synthetic route is more complex than the carbazole synthesis and involves a nitration step followed by a reduction. The regioselectivity of the initial nitration of this compound is crucial and may lead to a mixture of isomers, requiring careful purification.
Experimental Protocol: Synthesis of a Dibromophenazine
Part 1: Synthesis of 3,4-Dibromo-2-nitroaniline
Materials:
-
This compound
-
Fuming nitric acid
-
Sulfuric acid (concentrated)
-
Ice
Procedure:
-
To a cooled (0 °C) solution of this compound (1.0 mmol, 251 mg) in concentrated sulfuric acid (5 mL), slowly add a mixture of fuming nitric acid (1.1 mmol) and concentrated sulfuric acid (1 mL) dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 2 hours.
-
Carefully pour the reaction mixture onto crushed ice (50 g).
-
Collect the precipitated solid by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to yield 3,4-dibromo-2-nitroaniline.
Part 2: Synthesis of 3,4-Dibromo-1,2-phenylenediamine
Materials:
-
3,4-Dibromo-2-nitroaniline
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide (aqueous solution)
Procedure:
-
To a solution of 3,4-dibromo-2-nitroaniline (1.0 mmol, from Part 1) in ethanol (10 mL), add a solution of tin(II) chloride dihydrate (5.0 mmol, 1.13 g) in concentrated hydrochloric acid (5 mL).
-
Reflux the mixture for 3 hours.
-
Cool the reaction mixture and neutralize by the slow addition of a concentrated aqueous solution of sodium hydroxide until the precipitate of tin hydroxides redissolves.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3,4-dibromo-1,2-phenylenediamine.
Part 3: Synthesis of Dibromophenazine
Materials:
-
3,4-Dibromo-1,2-phenylenediamine
-
Catechol
-
Sodium periodate (NaIO₄) or other oxidizing agent
-
Methanol
Procedure:
-
Dissolve 3,4-dibromo-1,2-phenylenediamine (1.0 mmol, from Part 2) and catechol (1.0 mmol, 110 mg) in methanol (15 mL).
-
Add a solution of sodium periodate (2.1 mmol, 449 mg) in water (5 mL) dropwise to the mixture.
-
Stir the reaction at room temperature for 12 hours.
-
Collect the precipitated solid by filtration, wash with cold methanol, and dry to afford the dibromophenazine product.
Quantitative Data Summary
| Step | Starting Material | Product | Reagents | Solvent | Temp. | Time | Est. Yield (%) |
| 1 | This compound | 3,4-Dibromo-2-nitroaniline | HNO₃, H₂SO₄ | H₂SO₄ | 0-5 °C | 2 h | 70-80 |
| 2 | 3,4-Dibromo-2-nitroaniline | 3,4-Dibromo-1,2-phenylenediamine | SnCl₂·2H₂O, HCl | Ethanol | Reflux | 3 h | 80-90 |
| 3 | 3,4-Dibromo-1,2-phenylenediamine | Dibromophenazine | Catechol, NaIO₄ | Methanol | RT | 12 h | 60-70 |
Yields are estimates based on analogous multi-step syntheses.
Reaction Pathway and Workflow
Caption: Multi-step reaction pathway for the synthesis of a dibromophenazine.
Concluding Remarks
The protocols provided herein offer viable synthetic routes to valuable carbazole and phenazine heterocyclic systems starting from this compound. The synthesis of 4-bromocarbazole is proposed as an efficient one-pot tandem reaction, leveraging modern palladium catalysis. The synthesis of a dibromophenazine derivative is presented as a more classical multi-step approach. Researchers should note that the provided protocols are based on established chemical principles and may require optimization for specific laboratory conditions and scales. The synthesis of benzofuran derivatives directly from this compound is not a well-established transformation and would likely require a more convoluted and less efficient synthetic pathway.
Application Notes and Protocols: Synthesis of Novel Fungicides Utilizing 2,3-Dibromoaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and evaluation of novel fungicides derived from 2,3-dibromoaniline. The protocols are based on established synthetic methodologies and antifungal screening techniques, offering a framework for the development of new agrochemical agents.
Introduction
The emergence of resistant fungal strains necessitates the continuous development of novel fungicides with diverse modes of action. Halogenated anilines serve as versatile synthons in the creation of biologically active compounds. This compound, in particular, offers a unique scaffold for the synthesis of new chemical entities with potential fungicidal properties. This document outlines a strategic approach to synthesize a novel triazole-based fungicide from this compound and details the protocols for its antifungal evaluation. The methodologies are adapted from established research in fungicide development.[1][2][3]
Section 1: Synthesis of a Novel 1,2,4-Triazole-Based Fungicide
This section details a proposed synthetic pathway for a novel fungicide, N-(2,3-dibromophenyl)-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-amine. The synthesis involves a multi-step process starting from this compound.
Proposed Synthetic Pathway
The synthesis commences with the reaction of this compound with carbon disulfide to form a dithiocarbamate, which is then converted to a thiosemicarbazide. Subsequent cyclization with a substituted benzoyl chloride will yield the target 1,2,4-triazole derivative.
Experimental Protocol: Synthesis of N-(2,3-dibromophenyl)-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-amine
Materials:
-
This compound
-
Carbon disulfide (CS₂)
-
Ammonium hydroxide (NH₄OH)
-
Hydrazine hydrate
-
4-Chlorobenzoyl chloride
-
Pyridine
-
Ethanol
-
Diethyl ether
-
Sodium chloride (NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment (round-bottom flasks, reflux condenser, magnetic stirrer, etc.)
Procedure:
Step 1: Synthesis of Intermediate A (Ammonium N-(2,3-dibromophenyl)dithiocarbamate)
-
In a 250 mL round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
To this solution, add ammonium hydroxide (1.2 eq) and cool the mixture in an ice bath to 0-5 °C.
-
Add carbon disulfide (1.1 eq) dropwise while maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
The precipitated solid is collected by vacuum filtration, washed with cold diethyl ether, and dried to yield Intermediate A.
Step 2: Synthesis of Intermediate B (1-(2,3-Dibromophenyl)thiosemicarbazide)
-
Suspend Intermediate A (1.0 eq) in water in a round-bottom flask.
-
Add hydrazine hydrate (1.2 eq) to the suspension.
-
Reflux the mixture for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The resulting solid precipitate is filtered, washed with cold water, and recrystallized from ethanol to obtain pure Intermediate B.
Step 3: Synthesis of the Novel Fungicide (N-(2,3-dibromophenyl)-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-amine)
-
Dissolve Intermediate B (1.0 eq) in pyridine in a round-bottom flask.
-
Add 4-chlorobenzoyl chloride (1.1 eq) dropwise to the solution at 0-5 °C.
-
Allow the reaction mixture to stir at room temperature for 1 hour, and then reflux for 6-8 hours.
-
Monitor the reaction by TLC. Upon completion, pour the mixture into ice-cold water.
-
The precipitated crude product is filtered, washed with water, and dried.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane mixture).
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Section 2: Antifungal Activity Evaluation
The following protocol outlines the in vitro evaluation of the synthesized compound's antifungal activity against a panel of pathogenic fungi.
Experimental Workflow for Antifungal Assay
Protocol: In Vitro Antifungal Bioassay
This protocol is based on the mycelial growth rate method.[4]
Materials:
-
Synthesized novel fungicide
-
Commercial fungicides (e.g., Carbendazim, Fluopyram) for positive control[3][5]
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Agar (PDA) medium
-
Cultures of pathogenic fungi (e.g., Botrytis cinerea, Sclerotinia sclerotiorum, Rhizoctonia solani)[4][5]
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm)
-
Incubator
Procedure:
-
Preparation of Stock Solutions: Dissolve the synthesized compound and control fungicides in DMSO to prepare stock solutions of a high concentration (e.g., 10,000 µg/mL).
-
Preparation of Medicated Plates: Autoclave the PDA medium and cool it to about 50-60 °C. Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.5, 1, 2, 5, 10, 25, 50 µg/mL).[3][5] Pour the medicated agar into sterile Petri dishes. A control plate containing only DMSO in the PDA should also be prepared.
-
Inoculation: From the periphery of actively growing fungal cultures, cut 5 mm mycelial discs using a sterile cork borer. Place one disc at the center of each prepared PDA plate.
-
Incubation: Incubate the inoculated plates at 25-28 °C until the mycelial growth in the control plate almost covers the entire plate.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.
-
Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] × 100
-
Where:
-
dc = average diameter of the fungal colony in the control plate
-
dt = average diameter of the fungal colony in the treated plate
-
-
-
Determination of EC₅₀: The half-maximal effective concentration (EC₅₀) values, the concentration that inhibits 50% of mycelial growth, can be determined by probit analysis of the inhibition data.[3]
Section 3: Data Presentation
Quantitative data from antifungal assays should be summarized for clear comparison. The following table is an illustrative example of how to present such data. The values are hypothetical for the novel compound and are based on reported activities for structurally related fungicides in the literature.[3][6]
Table 1: In Vitro Antifungal Activity (EC₅₀ in µg/mL) of the Novel Fungicide and Commercial Standards.
| Compound | Botrytis cinerea | Sclerotinia sclerotiorum | Rhizoctonia solani |
| Novel Fungicide | 3.5 | 2.9 | 4.2 |
| Thifluzamide | 4.1 | 3.2 | 2.8 |
| Fluopyram | 2.8 | 2.1 | 3.5 |
Note: The EC₅₀ values for the "Novel Fungicide" are hypothetical and for illustrative purposes only.
Section 4: Potential Mode of Action
While the precise mechanism of a novel compound requires extensive investigation, fungicides containing a triazole core often act as demethylation inhibitors (DMIs).[7][8] These compounds typically inhibit the C14-demethylase enzyme involved in sterol biosynthesis, which is crucial for the integrity of fungal cell membranes.[7] Another potential target, particularly for amide derivatives, is the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain.[3] Further studies, such as enzyme inhibition assays and molecular docking, would be necessary to elucidate the specific mode of action of the newly synthesized fungicide.[3][5]
Signaling Pathway Disruption by Fungicides
References
- 1. Synthesis and biological activity of a novel fungicide, flutianil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis and Antifungal/Nematicidal Activity of Novel 1,2,4-Oxadiazole Derivatives Containing Amide Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Fungicidal Activity of Novel 2,3-Disubstituted-1,3-benzoxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, Antifungal Activity, and Molecular Docking of Streptochlorin Derivatives Containing the Nitrile Group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of potent antifungal 3,4-dichloroisothiazole-based strobilurins with both direct fungicidal activity and systemic acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fungicide Modes of Action | Crop Science US [cropscience.bayer.us]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
Application Notes & Protocols: Synthesis of Substituted 5,6-Dibromobenzimidazoles from 2,3-Dibromoaniline
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzimidazoles are a prominent class of nitrogen-containing heterocyclic compounds, forming the core structure of numerous pharmaceuticals with a wide range of biological activities, including anthelmintic, antiulcer, antiviral, and anticancer properties.[1][2][3] The synthesis of novel benzimidazole derivatives is of significant interest in medicinal chemistry and drug discovery. This document provides a detailed methodology for the preparation of substituted 5,6-dibromobenzimidazoles, utilizing 2,3-dibromoaniline as a readily available starting material.
The presence of two bromine atoms on the benzene ring of the benzimidazole core offers a significant advantage for further structural diversification. These bromine atoms serve as versatile synthetic handles for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of a wide array of substituents to explore the chemical space and optimize biological activity.[4]
The synthetic strategy outlined herein involves a three-step process:
-
Regioselective nitration of this compound to produce 2,3-dibromo-4-nitroaniline.
-
Reduction of the nitro group to form the key intermediate, 3,4-dibromo-1,2-phenylenediamine.
-
Condensation of the diamine with various aldehydes or carboxylic acids to yield the target 2-substituted-5,6-dibromobenzimidazoles.
Proposed Synthetic Pathway & Experimental Workflow
The overall workflow for the synthesis of substituted 5,6-dibromobenzimidazoles from this compound is depicted below. This multi-step process is designed to be robust and adaptable for the creation of a chemical library.
Figure 1: Overall experimental workflow from this compound to functionalized benzimidazoles.
Experimental Protocols
Step 1: Synthesis of 2,3-Dibromo-4-nitroaniline
This protocol describes the regioselective nitration of this compound. The strong ortho, para-directing effect of the amine group, combined with potential steric hindrance from the adjacent bromine, is expected to favor nitration at the C4 position.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Crushed Ice
-
Deionized Water
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-salt bath, slowly add this compound (1.0 eq) to concentrated sulfuric acid (5 mL per gram of aniline) while maintaining the temperature below 10 °C.
-
Stir the mixture until all the aniline has dissolved to form the anilinium sulfate salt.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2 mL per gram of aniline), keeping the mixture cool in an ice bath.
-
Add the nitrating mixture dropwise to the solution of anilinium sulfate over 30-45 minutes. The internal temperature must be maintained below 10 °C throughout the addition.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., Hexane:Ethyl Acetate 4:1).
-
Once the reaction is complete, pour the mixture slowly onto a large beaker filled with crushed ice and water with vigorous stirring.
-
A yellow precipitate of 2,3-dibromo-4-nitroaniline will form.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral to pH paper.
-
Recrystallize the crude product from ethanol to obtain the purified 2,3-dibromo-4-nitroaniline.
Step 2: Synthesis of 3,4-Dibromo-1,2-phenylenediamine
This protocol details the reduction of the nitro group of 2,3-dibromo-4-nitroaniline to an amine, yielding the key benzimidazole precursor. A method using iron powder in the presence of an electrolyte is described, which is generally effective and avoids the cleavage of aryl-bromide bonds that can occur with some catalytic hydrogenation methods.
Materials:
-
2,3-Dibromo-4-nitroaniline
-
Iron Powder (<100 mesh)
-
Ammonium Chloride (NH₄Cl)
-
Ethanol
-
Water
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add 2,3-dibromo-4-nitroaniline (1.0 eq), ethanol, and water (e.g., in a 4:1 ratio).
-
Add ammonium chloride (0.2 eq) and iron powder (3.0-5.0 eq) to the suspension.
-
Heat the reaction mixture to reflux (approximately 80-85 °C) with vigorous stirring.
-
Monitor the reaction by TLC until the starting material is completely consumed (typically 2-4 hours).
-
After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the iron residues. Wash the Celite pad with hot ethanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
The resulting crude product, 3,4-dibromo-1,2-phenylenediamine, can be purified by column chromatography on silica gel or by recrystallization if necessary.
Step 3: Synthesis of 2-Substituted-5,6-dibromobenzimidazoles via Condensation
This general protocol describes the final cyclization step to form the benzimidazole ring by condensing 3,4-dibromo-1,2-phenylenediamine with an appropriate aldehyde. This is one of the most common and versatile methods for preparing 2-substituted benzimidazoles.[2][5]
Figure 2: General reaction for the synthesis of 2-substituted-5,6-dibromobenzimidazoles.
Materials:
-
3,4-Dibromo-1,2-phenylenediamine
-
Substituted Aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde) (1.0 eq)
-
p-Toluenesulfonic acid (p-TsOH) (catalytic amount, e.g., 10 mol%) or another suitable catalyst.[6]
-
Ethanol or another suitable solvent
-
Deionized Water
Procedure:
-
In a round-bottom flask, dissolve 3,4-dibromo-1,2-phenylenediamine (1.0 eq) and the desired aldehyde (1.0 eq) in ethanol.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux and stir for the required time (typically 4-12 hours), leaving the reaction open to the air to facilitate oxidative cyclization.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Add cold deionized water to the residue to precipitate the crude product.
-
Collect the solid by vacuum filtration, wash with water, and then with a small amount of cold ethanol.
-
Dry the product in a vacuum oven. If necessary, purify further by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Data Presentation
The following tables summarize representative data for the synthesis of a small set of 2-substituted-5,6-dibromobenzimidazoles using the protocols described above. Note: These values are illustrative and based on typical yields for analogous reactions.
Table 1: Synthesis of Intermediate 3,4-Dibromo-1,2-phenylenediamine
| Starting Material | Reaction | Key Reagents | Time (h) | Temp (°C) | Yield (%) |
| This compound | Nitration | HNO₃, H₂SO₄ | 2 | 0-5 | ~75-85 |
| 2,3-Dibromo-4-nitroaniline | Reduction | Fe, NH₄Cl | 3 | 80 | ~80-90 |
Table 2: Synthesis of 2-Substituted-5,6-dibromobenzimidazoles
| Entry | Aldehyde (R-CHO) | Product (R-group) | Time (h) | Yield (%) | m.p. (°C) |
| 1 | Benzaldehyde | Phenyl | 6 | 92 | 210-212 |
| 2 | 4-Chlorobenzaldehyde | 4-Chlorophenyl | 5 | 95 | 245-247 |
| 3 | 4-Methoxybenzaldehyde | 4-Methoxyphenyl | 6 | 90 | 198-200 |
| 4 | Furan-2-carbaldehyde | 2-Furyl | 8 | 85 | 220-222 |
| 5 | Cyclohexanecarboxaldehyde | Cyclohexyl | 12 | 78 | 185-187 |
Application & Future Directions
The protocols detailed in this document provide a reliable pathway for synthesizing a range of novel 2-substituted-5,6-dibromobenzimidazoles. The primary applications for this methodology include:
-
Library Synthesis: The condensation reaction is amenable to a wide variety of aldehydes, allowing for the rapid generation of a library of analogs for biological screening.
-
Medicinal Chemistry: The dibrominated benzimidazole scaffold can be used as a platform for developing new therapeutic agents. The bromine atoms can be further functionalized to modulate properties such as solubility, metabolic stability, and target binding affinity.
-
Materials Science: Benzimidazole derivatives have applications in organic electronics and as ligands for metal complexes. The dibromo-functionality allows for the synthesis of polymeric or oligomeric materials with tailored properties.
Researchers are encouraged to explore various cross-coupling reactions on the 5,6-dibromobenzimidazole core to unlock the full potential of this versatile scaffold in their respective fields of interest.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Benzimidazole synthesis [organic-chemistry.org]
- 6. Bot Verification [rasayanjournal.co.in]
Application Notes and Protocols for the Regioselective Functionalization of C-Br Bonds in 2,3-Dibromoaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dibromoaniline is a versatile building block in organic synthesis, offering two reactive carbon-bromine (C-Br) bonds for functionalization. The distinct electronic and steric environments of the bromine atoms at the C2 (ortho to the amino group) and C3 (meta to the amino group) positions allow for regioselective transformations. This selectivity is crucial in the synthesis of complex molecules, particularly in the development of pharmaceuticals and functional materials where precise control over substituent placement is paramount.
This document provides detailed application notes and experimental protocols for the regioselective functionalization of the C-Br bonds in this compound via common palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The inherent reactivity differences between the C2-Br and C3-Br bonds, primarily driven by steric hindrance from the ortho-amino group, can be exploited to achieve selective reactions. Generally, the less sterically hindered C3 position is more susceptible to coupling reactions.
Principle of Regioselectivity
The regioselective functionalization of this compound is primarily governed by the steric hindrance imposed by the amino group at the C1 position. The C2-Br bond, being in the ortho position, is significantly more sterically hindered than the C3-Br bond. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the aryl halide to the palladium(0) complex is a key step. The bulky palladium catalyst complex will preferentially react at the less sterically encumbered C3 position.
Caption: Steric hindrance from the amino group directs palladium-catalyzed functionalization to the C3 position.
Application 1: Regioselective Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. In the case of this compound, selective coupling at the C3 position can be achieved to synthesize 3-aryl-2-bromoaniline derivatives, which are valuable intermediates for further diversification.
Quantitative Data Summary
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield of C3-Coupled Product (%) | Reference |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O (10:1) | 90 | 12 | ~85 (estimated based on similar substrates) | [1] |
| 2 | 4-Methoxyphenylboronic acid | CataCXium A Pd G3 | Cs₂CO₃ | 1,4-Dioxane/H₂O | 80 | 18 | High (specific yield not reported for this substrate) | [1] |
Experimental Protocol: Regioselective Suzuki-Miyaura Coupling at C3
This protocol is adapted from general procedures for the coupling of ortho-bromoanilines.[1]
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.02 mmol), and K₂CO₃ (2.0 mmol).
-
Add 1,4-dioxane (10 mL) and degassed water (1 mL).
-
The reaction mixture is heated to 90 °C and stirred for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate (20 mL).
-
The organic layer is washed with water (2 x 10 mL) and brine (10 mL), then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the 3-aryl-2-bromoaniline product.
Caption: Workflow for the regioselective Suzuki-Miyaura coupling of this compound.
Application 2: Regioselective Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds. Selective amination at the C3 position of this compound provides access to 3-amino-2-bromo-N-arylaniline derivatives.
Quantitative Data Summary
| Entry | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield of C3-Coupled Product (%) | Reference |
| 1 | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12-24 | High (estimated based on analogous substrates) | [2] |
| 2 | Morpholine | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 100 | 18 | High (estimated based on analogous substrates) | [3] |
Experimental Protocol: Regioselective Buchwald-Hartwig Amination at C3
This protocol is a general procedure based on established methods for polyhalogenated anilines.[2]
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous Toluene
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), and XPhos (0.04 mmol) to a dry Schlenk flask.
-
Add the amine (1.2 mmol) and sodium tert-butoxide (1.4 mmol).
-
Add anhydrous toluene (5 mL).
-
The flask is sealed, and the reaction mixture is heated to 100 °C for 12-24 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and filtered through a pad of Celite.
-
The filtrate is washed with water (10 mL) and brine (10 mL), and the organic layer is dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Application 3: Regioselective Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction is expected to proceed selectively at the less sterically hindered C3-Br bond of this compound.
Quantitative Data Summary
| Entry | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield of C3-Coupled Product (%) | Reference |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Diisopropylamine | THF | RT | 3 | ~90 (estimated based on similar substrates) | [4] |
| 2 | 1-Octyne | Pd(PPh₃)₄ / CuI | Triethylamine | DMF | 60 | 6 | High (specific yield not reported for this substrate) | [4] |
Experimental Protocol: Regioselective Sonogashira Coupling at C3
This protocol is adapted from a general procedure for Sonogashira couplings.[4]
Materials:
-
This compound
-
Terminal alkyne (1.1 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2.5 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Diisopropylamine (7.0 equivalents)
-
Tetrahydrofuran (THF)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a solution of this compound (1.0 mmol) in THF (5 mL) at room temperature, add sequentially Pd(PPh₃)₂Cl₂ (0.025 mmol), CuI (0.05 mmol), diisopropylamine (7.0 mmol), and the terminal alkyne (1.1 mmol).
-
The reaction is stirred at room temperature for 3 hours.
-
Dilute the reaction mixture with diethyl ether and filter through a pad of Celite®, washing with diethyl ether.
-
The filtrate is washed with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo.
-
Purification by flash column chromatography on silica gel affords the 3-alkynyl-2-bromoaniline product.
Future Perspectives and Applications
The regioselective functionalization of this compound opens avenues for the synthesis of a wide array of polysubstituted anilines. These products can serve as key intermediates in the synthesis of:
-
Pharmaceuticals: Substituted anilines are prevalent scaffolds in many drug molecules.
-
Agrochemicals: Functionalized anilines are used in the development of new pesticides and herbicides.
-
Organic Materials: The resulting biaryl and arylamine structures can be incorporated into organic light-emitting diodes (OLEDs), conductive polymers, and other functional materials.
-
Carbazole Synthesis: Sequential Sonogashira coupling followed by intramolecular cyclization can lead to the formation of highly substituted carbazole derivatives, which have diverse biological activities.[2]
Further exploration of reaction conditions, including different palladium catalysts, ligands, bases, and solvents, can lead to enhanced selectivity and the potential for sequential functionalization at both C2 and C3 positions, providing access to even more complex and diverse molecular architectures.
References
Application Notes and Protocols for N-acylation of 2,3-Dibromoaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the N-acylation of 2,3-dibromoaniline, a key transformation in the synthesis of various intermediates for pharmaceuticals and functional materials. The protocols outlined below are designed to be robust and adaptable for various acylating agents.
Introduction
N-acylation is a fundamental reaction in organic synthesis that introduces an acyl group onto a nitrogen atom. For aromatic amines like this compound, this transformation is crucial for several reasons:
-
Protecting Group: The resulting amide is less susceptible to oxidation and electrophilic substitution than the parent aniline, allowing for selective reactions at other positions of the aromatic ring.
-
Bioisosteric Replacement: The amide bond is a common feature in biologically active molecules, and N-acylation can be a key step in the synthesis of drug candidates.
-
Synthetic Handle: The acyl group can be further modified, expanding the synthetic utility of the this compound scaffold.
The presence of two bromine atoms on the aniline ring can influence the reactivity of the amino group through electronic and steric effects. Therefore, optimized protocols are essential for achieving high yields and purity.
Data Presentation: N-acylation of Halogenated Anilines
While specific quantitative data for the N-acylation of this compound is not extensively available in the literature, the following table summarizes typical results for the N-acylation of analogous brominated anilines. This data can serve as a valuable reference for optimizing the reaction conditions for this compound.
| Entry | Aniline Substrate | Acylating Agent | Catalyst/Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Bromoaniline | Acetic Anhydride | Sodium Acetate | Acetic Acid | Reflux | 1 | >90 | General Protocol |
| 2 | 4-Bromoaniline | Benzoyl Chloride | Pyridine | Dichloromethane | 0 - RT | 2 | ~95 | General Protocol |
| 3 | Aniline | Bromoacetyl bromide | Triethylamine | Dichloromethane | 0 - RT | 3 | Not specified | [1] |
| 4 | Various anilines | Propionyl chloride | Triethylamine | Dichloromethane | 0 - RT | 2 | Up to 93 | [2] |
Experimental Protocols
Protocol 1: N-Acetylation of this compound with Acetic Anhydride
This protocol describes the straightforward N-acetylation of this compound using acetic anhydride.
Materials:
-
This compound
-
Acetic anhydride
-
Glacial acetic acid
-
Sodium acetate
-
Ethanol (for recrystallization)
-
Standard laboratory glassware
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in glacial acetic acid.
-
Addition of Acylating Agent: To the stirred solution, add acetic anhydride (1.1 eq) dropwise at room temperature.
-
Addition of Base: Add sodium acetate (1.2 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 118 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water. A precipitate of N-(2,3-dibromophenyl)acetamide will form.
-
Isolation: Collect the solid product by vacuum filtration and wash it with cold water until the filtrate is neutral.
-
Purification: Recrystallize the crude product from ethanol to obtain pure N-(2,3-dibromophenyl)acetamide.
Protocol 2: N-Benzoylation of this compound with Benzoyl Chloride
This protocol details the N-benzoylation using benzoyl chloride and a base.
Materials:
-
This compound
-
Benzoyl chloride
-
Pyridine or Triethylamine
-
Dichloromethane (DCM)
-
1 M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Addition of Base: Add pyridine or triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Addition of Acylating Agent: Add benzoyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by adding 1 M HCl solution. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude N-(2,3-dibromophenyl)benzamide by recrystallization or column chromatography.
Visualizations
Experimental Workflow for N-Acetylation
Caption: Workflow for the N-acetylation of this compound.
Logical Relationship in N-Benzoylation
Caption: Logical steps for the N-benzoylation of this compound.
References
Application Notes and Protocols: Synthesis of Dye Intermediates from 2,3-Dibromoaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dibromoaniline is a versatile chemical intermediate that serves as a valuable precursor in the synthesis of a variety of dye molecules, particularly azo dyes. The presence of two bromine atoms on the aromatic ring can influence the final properties of the dye, such as its color, lightfastness, and binding affinity to substrates. This document provides detailed protocols for the synthesis of azo dye intermediates using this compound, focusing on the key chemical transformations of diazotization and azo coupling.
The general synthetic strategy involves the conversion of the primary aromatic amine group of this compound into a reactive diazonium salt. This is typically achieved by treatment with nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid at low temperatures. The resulting diazonium salt is then immediately reacted with an electron-rich coupling component, such as a phenol or an aromatic amine, to form the corresponding azo dye.
Key Synthetic Pathways
The synthesis of azo dyes from this compound follows a two-step process:
-
Diazotization: The primary amine group of this compound is converted into a diazonium salt.
-
Azo Coupling: The diazonium salt reacts with a coupling agent (e.g., an activated aromatic compound) to form the azo dye.
Application Notes and Protocols: Synthesis of Potential Anti-Tumor Agents Starting from 2,3-Dibromoaniline
For Researchers, Scientists, and Drug Development Professionals.
This document provides a comprehensive overview and detailed experimental protocols for the synthesis of novel potential anti-tumor agents using 2,3-dibromoaniline as a versatile starting material. The synthetic strategies focus on palladium-catalyzed cross-coupling reactions to generate a library of compounds with diverse structural motifs. Furthermore, this guide outlines the protocols for evaluating their anti-tumor activity and discusses potential mechanisms of action, supported by visual diagrams of signaling pathways and experimental workflows.
Introduction
This compound is a valuable building block in medicinal chemistry due to the presence of two bromine atoms at adjacent positions, which can be selectively functionalized. This allows for the stepwise introduction of different aryl or alkyl groups through various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions.[1][2][3][4][5] The resulting polysubstituted aniline derivatives are scaffolds for a wide range of heterocyclic compounds, including quinazolinones and triazoles, which have demonstrated significant cytotoxic activity against various cancer cell lines.[6][7][8]
The strategic manipulation of the bromine atoms on the aniline ring enables the synthesis of diverse molecular architectures, which is a key aspect of modern drug discovery. The amino group can also be utilized for further chemical transformations, adding another layer of complexity and potential for biological activity to the synthesized molecules. This document will explore the synthesis of biaryl anilines and their subsequent conversion into heterocyclic systems with potential anti-tumor properties.
Synthetic Pathway and Experimental Protocols
The proposed synthetic route starts with a selective Suzuki-Miyaura coupling at the more sterically accessible 3-position of this compound, followed by a second coupling or cyclization reaction.
Caption: Synthetic route from this compound.
Protocol 1: Synthesis of 3-Aryl-2-bromoaniline (Intermediate 1)
This protocol is adapted from general Suzuki-Miyaura coupling procedures.[1][9][10][11]
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 mmol, 250.9 mg), the desired arylboronic acid (1.1 mmol), and a suitable base such as potassium carbonate (3.0 mmol, 414.6 mg).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 mmol, 34.6 mg).
-
Solvent and Degassing: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 10 mL, 4:1 v/v). Degas the reaction mixture by bubbling with argon for 15-20 minutes.
-
Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel to yield the 3-aryl-2-bromoaniline.
Protocol 2: Synthesis of 2,3-Diaryl-aniline (Compound Series A)
This protocol describes the second Suzuki-Miyaura coupling to synthesize the final biaryl compounds.
-
Reaction Setup: Following the procedure for Intermediate 1, use 3-aryl-2-bromoaniline (1.0 mmol) as the starting material and a different arylboronic acid (1.2 mmol).
-
Catalyst and Reaction Conditions: Use a palladium catalyst and base as described in Protocol 1. The reaction conditions may require adjustment based on the reactivity of the substrates.
-
Work-up and Purification: The work-up and purification steps are analogous to those in Protocol 1.
Protocol 3: Synthesis of 2-Aryl-3-methyl-3H-quinazolin-4-one (Compound Series B)
This protocol outlines a potential pathway to quinazolinone derivatives, which have shown cytotoxic effects.[7]
-
Acetylation of Intermediate 1: Acetylate the amino group of 3-aryl-2-bromoaniline (Intermediate 1) using acetic anhydride in the presence of a base like pyridine to yield N-(3-aryl-2-bromophenyl)acetamide (Intermediate 2).
-
Cyclization: A subsequent intramolecular cyclization reaction can be attempted. While not a direct palladium-catalyzed step, it utilizes the scaffold created. A common method for quinazolinone synthesis involves reacting an N-acylanthranilamide with an aldehyde. A variation of this could be explored here, potentially involving a palladium-catalyzed carbonylation or amination followed by cyclization. Note: This step is proposed based on general quinazolinone synthesis and may require significant optimization.
In Vitro Anti-Tumor Activity
The synthesized compounds can be evaluated for their cytotoxic activity against a panel of human cancer cell lines using the MTT assay.[7][12]
Table 1: Hypothetical Anti-tumor Activity of Synthesized Compounds
| Compound ID | R¹ (at position 3) | R² (at position 2) | Target Cell Line | IC₅₀ (µM) - Hypothetical |
| Series A-1 | 4-Methoxyphenyl | 4-Fluorophenyl | MCF-7 (Breast) | 15.5 |
| Series A-2 | 3,4,5-Trimethoxyphenyl | Phenyl | A549 (Lung) | 8.2 |
| Series A-3 | 4-Hydroxyphenyl | 4-Chlorophenyl | HeLa (Cervical) | 22.1 |
| Series B-1 | 4-Methoxyphenyl | - | MCF-7 (Breast) | 5.8 |
| Series B-2 | 3,4,5-Trimethoxyphenyl | - | A549 (Lung) | 2.1 |
Note: The IC₅₀ values are hypothetical and are presented for illustrative purposes, based on activities of similar compounds reported in the literature.[6][7][13][14]
Protocol 4: MTT Assay for Cytotoxicity
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7, A549, HeLa) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds (typically from 0.01 to 100 µM) for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC₅₀ values (the concentration of the compound that inhibits cell growth by 50%) from the dose-response curves.
Caption: Workflow for MTT cytotoxicity assay.
Potential Mechanism of Action: Tubulin Polymerization Inhibition
Several classes of compounds derived from substituted anilines exert their anti-tumor effects by inhibiting tubulin polymerization.[6][13] This disruption of the microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis.
Caption: Tubulin polymerization inhibition pathway.
The synthesized compounds, particularly those with bulky aromatic substituents, may bind to the colchicine-binding site on β-tubulin, preventing the assembly of microtubules. This disruption of the cytoskeleton is particularly detrimental to rapidly dividing cancer cells. Further studies, such as tubulin polymerization assays and cell cycle analysis, would be necessary to confirm this mechanism of action for the newly synthesized compounds.
Conclusion
This compound serves as an excellent starting material for the synthesis of a diverse range of potential anti-tumor agents through palladium-catalyzed cross-coupling reactions. The protocols outlined in this document provide a framework for the synthesis and evaluation of novel biaryl anilines and quinazolinone derivatives. The potential for these compounds to act as tubulin polymerization inhibitors makes them promising candidates for further investigation in the development of new cancer therapeutics. The combination of versatile synthetic routes and established biological assays offers a robust platform for the discovery of new anti-tumor agents.
References
- 1. benchchem.com [benchchem.com]
- 2. soc.chim.it [soc.chim.it]
- 3. researchgate.net [researchgate.net]
- 4. Palladium catalysis in the synthesis of medicinal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and anti-cancer screening of novel heterocyclic-(2H)-1,2,3-triazoles as potential anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of some novel dibromo-2-arylquinazolinone derivatives as cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs [mdpi.com]
- 9. Pd-catalyzed Suzuki-Miyaura couplings and evaluation of 13α-estrone derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and antitumor activities of some novel substituted 1,2,3-benzotriazines - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Yield in Suzuki Coupling Reactions of 2,3-Dibromoaniline
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing Suzuki coupling reactions involving 2,3-dibromoaniline.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of this compound in a question-and-answer format.
Issue 1: Low to No Product Yield
Question: My Suzuki coupling reaction with this compound is resulting in a very low yield or no desired product at all. What are the likely causes and how can I improve the outcome?
Answer: Low or no yield in the Suzuki coupling of this compound can be attributed to several factors, primarily related to catalyst deactivation, suboptimal reaction conditions, or the challenging nature of the substrate. Here’s a systematic approach to troubleshoot this issue:
-
Catalyst System: The choice of the palladium catalyst and ligand is critical. Standard catalysts like Pd(PPh₃)₄ may not be efficient for this electron-deficient substrate.[1]
-
Palladium Source: Consider using more active palladium pre-catalysts such as Pd(OAc)₂ or Pd₂(dba)₃.[1] These are often more stable and can lead to more consistent results.
-
Ligands: Electron-rich and bulky phosphine ligands are often necessary to facilitate the oxidative addition step, which can be rate-limiting.[1] Ligands from the Buchwald (e.g., SPhos, XPhos) or Hartwig groups, as well as other bulky phosphines like P(t-Bu)₃, are recommended for such challenging substrates.[1]
-
-
Base Selection: The base plays a crucial role in the transmetalation step. The strength and solubility of the base can significantly impact the reaction rate and yield.[1]
-
For difficult couplings, stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[1]
-
-
Solvent System: The solvent must dissolve all reaction components and be stable at the required temperature.
-
Aprotic polar solvents such as dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF) are commonly used, often in combination with water to aid in dissolving the base.[1]
-
-
Reaction Temperature: While Suzuki couplings are known for mild conditions, challenging substrates like this compound may require higher temperatures (e.g., 80-120 °C) to proceed at a reasonable rate.[1]
-
Reagent Quality: Ensure all reagents, including the this compound, boronic acid (or ester), and solvents, are pure and anhydrous (unless water is part of the solvent system). Impurities can poison the catalyst.
Issue 2: Significant Formation of Side Products (Dehalogenation and Homocoupling)
Question: My reaction is producing significant amounts of 2-bromoaniline (dehalogenation) and biaryl products from the boronic acid (homocoupling). How can I minimize these side reactions?
Answer: The formation of dehalogenation and homocoupling byproducts is a common challenge, especially with electron-deficient aryl halides.
-
Dehalogenation: This occurs when a bromine atom is replaced by a hydrogen atom.
-
Mitigation: This side reaction is often promoted by the presence of water or protic solvents.[1] Ensure your reaction is performed under strictly anhydrous and deoxygenated conditions. Purging the reaction mixture with an inert gas (e.g., argon or nitrogen) before adding the catalyst is crucial.[1] Avoid using protic solvents like methanol or ethanol if dehalogenation is a persistent issue.[1]
-
-
Homocoupling: This involves the coupling of two boronic acid molecules.
-
Mitigation: Homocoupling is often promoted by the presence of oxygen, which can also lead to catalyst decomposition.[1] Thoroughly degas all solvents and the reaction mixture. Using a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents) can sometimes help to favor the desired cross-coupling over the homocoupling of the more valuable aryl halide.[1]
-
Issue 3: Lack of Chemoselectivity (Mono- vs. Di-substitution)
Question: I am obtaining a mixture of mono- and di-arylated products. How can I control the reaction to favor mono-substitution?
Answer: Achieving selective mono-arylation of this compound requires careful control over the reaction conditions to exploit the potential differences in reactivity between the two bromine atoms. The C2-Br is ortho to the amino group, which can present steric hindrance but also potential for electronic activation, while the C3-Br is meta to the amino group.[1]
-
Stoichiometry: Use a limiting amount of the boronic acid (e.g., 0.9-1.0 equivalents) relative to the this compound.[1] This is the most direct way to favor mono-substitution.
-
Reaction Temperature: Lowering the reaction temperature (e.g., room temperature to 60 °C) can increase selectivity, as the more reactive C-Br bond will react preferentially under milder conditions.[1]
-
Catalyst Activity: A less active catalyst system may exhibit greater selectivity for the more reactive bromine position. Consider screening different palladium/ligand combinations.
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop the reaction once the desired mono-substituted product is maximized and before significant di-substitution occurs.
Frequently Asked Questions (FAQs)
Q1: Which bromine atom on this compound is expected to be more reactive in a Suzuki coupling?
A1: Predicting the regioselectivity between the C2-Br and C3-Br positions can be complex and is often best determined experimentally. The C2-Br is more sterically hindered due to its proximity to the amino group, which would suggest it is less reactive. However, the amino group can also have electronic effects and potentially coordinate to the palladium catalyst, which could influence reactivity. In many cases, the less sterically hindered position (C3-Br) is favored for substitution.[1] Small-scale screening experiments are recommended to determine the major regioisomer formed under your specific reaction conditions.[1]
Q2: Should I use a boronic acid or a boronic ester?
A2: While boronic acids are commonly used, boronic esters (e.g., pinacol esters) are often recommended.[1] They are generally more stable, less prone to protodeborylation (a side reaction that converts the boronic acid back to the corresponding arene), and can lead to more reproducible results and higher yields, particularly in reactions requiring prolonged heating.[1]
Q3: How can I be sure my palladium catalyst is active?
Q4: What is the purpose of adding water to some Suzuki coupling reactions?
A4: Water is often added to Suzuki coupling reactions, typically in a mixture with an aprotic organic solvent like dioxane or THF. It serves multiple purposes, including dissolving the inorganic base (e.g., K₃PO₄, Cs₂CO₃) and facilitating the transmetalation step of the catalytic cycle.[1]
Data Presentation
Disclaimer: The following tables summarize quantitative data from Suzuki coupling reactions of substrates analogous to this compound, as specific comprehensive data for this exact molecule is limited in the readily available literature. This information should be used as a guide for reaction optimization.
Table 1: Effect of Catalyst System on the Yield of Arylation of Dihaloanilines
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | Na₂CO₃ | Toluene/H₂O | 100 | 75 |
| 2 | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ | Toluene/H₂O | 100 | 75 |
| 3 | Pd(dppf)Cl₂ (2) | - | Cs₂CO₃ | DMF | 110 | 68 |
| 4 | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ | Dioxane/H₂O | 100 | 85 |
Data adapted from reactions of analogous dihaloaniline substrates.[1]
Table 2: Effect of Base and Solvent on a Representative Dihaloaniline Coupling
| Entry | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd₂(dba)₃/SPhos | K₂CO₃ | THF/H₂O | 80 | 55 |
| 2 | Pd₂(dba)₃/SPhos | Cs₂CO₃ | Dioxane/H₂O | 100 | 82 |
| 3 | Pd₂(dba)₃/SPhos | K₃PO₄ | Toluene | 110 | 78 |
| 4 | Pd₂(dba)₃/SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 85 |
Data adapted from reactions of analogous dihaloaniline substrates.[1]
Experimental Protocols
General Protocol for Suzuki Coupling of this compound (Adaptable)
This protocol is a general guideline and may require optimization for specific boronic acids and desired outcomes (mono- vs. di-substitution).
Materials:
-
This compound
-
Arylboronic acid or arylboronic acid pinacol ester
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., SPhos, XPhos)
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., dioxane, THF, toluene)
-
Degassed water (if applicable)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol for mono-substitution, 2.2 mmol for di-substitution), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas three times.
-
Solvent and Catalyst Addition: Add the degassed solvent (e.g., 5 mL of a 4:1 mixture of dioxane:water) via syringe. In a separate vial, weigh the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol) and the ligand (e.g., SPhos, 0.04 mmol) and add them to the reaction flask under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and wash it with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired arylated aniline.
Mandatory Visualizations
Caption: A logical workflow for troubleshooting low yields.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
minimizing dehalogenation side reactions with 2,3-Dibromoaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing dehalogenation side reactions when working with 2,3-Dibromoaniline in cross-coupling experiments.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem with this compound?
A1: Dehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions where a halogen atom on the aryl halide is replaced by a hydrogen atom.[1] With this compound, this leads to the formation of 2-bromoaniline or 3-bromoaniline, consuming the starting material and reducing the yield of the desired disubstituted product. This side reaction often occurs via a competing catalytic cycle involving a palladium-hydride (Pd-H) species.[1]
Q2: Which reaction conditions are known to promote dehalogenation?
A2: Several factors can increase the rate of dehalogenation:
-
High Temperatures: Elevated reaction temperatures can favor the dehalogenation pathway, which may have a higher activation energy than the desired coupling reaction.[2]
-
Strong Bases: Strong bases, particularly in the presence of protic solvents, can generate hydride species that lead to dehalogenation.[1]
-
Protic Solvents: Solvents like methanol or ethanol can act as a source of hydrogen, promoting the formation of the dehalogenated byproduct.[1]
-
Catalyst and Ligand Choice: The properties of the palladium catalyst and its ligand are critical. Some systems may be more prone to generating Pd-H intermediates.[3]
Q3: How does the reactivity of the two bromine atoms on this compound differ?
A3: The two bromine atoms at the C2 and C3 positions exhibit different reactivities due to their distinct electronic and steric environments. The C2-bromo position is ortho to the electron-donating amino group, which can influence its reactivity in oxidative addition. The relative reactivity can be exploited for selective mono-functionalization under carefully controlled conditions.
Troubleshooting Guide: Minimizing Dehalogenation
This guide provides a systematic approach to troubleshooting and minimizing dehalogenation when using this compound in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination.
Issue: Significant Formation of Dehalogenated Byproducts
If you are observing significant amounts of 2-bromoaniline or 3-bromoaniline in your reaction mixture, consider the following troubleshooting steps. A logical workflow for this process is illustrated below.
Caption: A logical workflow for troubleshooting dehalogenation side reactions.
Step 1: Optimize the Catalyst System
The choice of palladium catalyst and ligand is crucial. Bulky, electron-rich phosphine ligands are often effective at promoting the desired cross-coupling pathway over reductive dehalogenation.[1]
-
Recommendation: Switch from traditional catalysts like Pd(PPh₃)₄ to more advanced systems. Consider using palladium precatalysts with bulky biarylphosphine ligands such as XPhos or SPhos.
Step 2: Adjust the Base and Solvent System
The base and solvent play a significant role in the extent of dehalogenation.
-
Base Selection: Strong bases like sodium tert-butoxide (NaOtBu) can sometimes accelerate dehalogenation.[1] Consider switching to weaker, non-nucleophilic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1]
-
Solvent Choice: Avoid protic solvents. Aprotic solvents like dioxane, toluene, or THF are generally preferred. In some cases, less polar aprotic solvents may reduce dehalogenation compared to more polar ones like DMF.[1]
Step 3: Modify the Reaction Temperature
Lowering the reaction temperature can sometimes disfavor the dehalogenation pathway.[2]
-
Recommendation: If the desired reaction proceeds at a reasonable rate at a lower temperature, try reducing the temperature in increments of 10-20 °C and monitor the product-to-byproduct ratio.
Step 4 (Optional): Protect the Amine Group
The free amino group of this compound can sometimes contribute to dehalogenation.
-
Recommendation: If other strategies fail, consider protecting the aniline nitrogen with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group.[1]
Data Presentation: Catalyst and Base Performance
The following tables summarize the performance of different catalyst and base combinations in Suzuki and Buchwald-Hartwig reactions with dibromoanilines, providing a guide for selecting conditions to minimize dehalogenation.
Table 1: Suzuki-Miyaura Coupling of Dibromoanilines
| Catalyst System | Substrate | Coupling Partner | Base | Solvent | Temp (°C) | Yield (%) of Coupled Product | Dehalogenation Level |
| Pd(dtbpf)Cl₂ | 2,4-Dibromoaniline | 2-Thienyl boronic acid | Et₃N | Kolliphor EL/Toluene/H₂O | 60 | 92 | Low |
| XPhos Pd G2 | This compound | Phenylboronic acid | K₃PO₄ | Dioxane/H₂O | 100 | 85 (Hypothetical) | Low to Moderate |
| Pd(PPh₃)₄ | This compound | Phenylboronic acid | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | Moderate | High |
Table 2: Buchwald-Hartwig Amination of Dibromoanilines
| Catalyst System | Substrate | Amine | Base | Solvent | Temp (°C) | Yield (%) of Aminated Product | Dehalogenation Level |
| XPhos Pd G3 | This compound | Morpholine | DBU | MeCN/PhMe | 140 | High (Hypothetical) | Low |
| Pd₂(dba)₃ / XPhos | This compound | Aniline | t-BuONa | Toluene | 110 | High | Moderate to High |
| Pd(OAc)₂ / BINAP | This compound | Benzylamine | Cs₂CO₃ | Toluene | 100 | Moderate | Moderate |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling with Minimized Dehalogenation
This protocol is a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, designed to minimize dehalogenation.
-
Reagents and Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
XPhos Pd G2 (0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Anhydrous, degassed 1,4-dioxane (4 mL)
-
Degassed water (1 mL)
-
Inert gas (Argon or Nitrogen)
-
Oven-dried Schlenk tube with a stir bar
-
-
Procedure:
-
To the Schlenk tube, add this compound, the arylboronic acid, XPhos Pd G2, and potassium phosphate.
-
Seal the tube, then evacuate and backfill with an inert gas three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography.
-
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Protocol 2: Buchwald-Hartwig Amination with Minimized Dehalogenation
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound, aiming to reduce dehalogenation byproducts.
-
Reagents and Materials:
-
This compound (1.0 mmol)
-
Amine (1.2 mmol)
-
Pd₂(dba)₃ (0.025 mmol, 2.5 mol%)
-
XPhos (0.07 mmol, 7 mol%)
-
Sodium tert-butoxide (t-BuONa) (2.2 mmol)
-
Anhydrous, degassed toluene (10 mL)
-
Inert gas (Argon or Nitrogen)
-
Oven-dried reaction flask with a condenser and stir bar
-
-
Procedure:
-
To the reaction flask, add this compound, the amine, Pd₂(dba)₃, XPhos, and sodium tert-butoxide under an inert atmosphere.
-
Add the degassed toluene via syringe.
-
Heat the reaction mixture to 110-120 °C with vigorous stirring under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with dichloromethane (DCM).
-
Wash the organic phase with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude material by column chromatography or recrystallization.
-
Caption: Experimental workflow for Buchwald-Hartwig amination.
References
Technical Support Center: Strategies to Avoid Homocoupling in 2,3-Dibromoaniline Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing undesired homocoupling side reactions when working with 2,3-dibromoaniline.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of cross-coupling reactions involving this compound?
A1: Homocoupling is a significant side reaction where two identical molecules of a coupling partner react with each other, rather than with the intended substrate. In reactions with this compound, this can manifest in two primary ways:
-
Homocoupling of the coupling partner: For instance, in a Suzuki reaction, two molecules of the organoboron reagent can couple to form a symmetrical biaryl byproduct.[1] This consumes the reagent, lowers the yield of the desired cross-coupled product, and complicates purification.[1]
-
Homocoupling of this compound: Two molecules of the dibromoaniline derivative can couple to form a symmetrical biphenyl compound.
Q2: What are the primary causes of homocoupling in palladium-catalyzed reactions?
A2: The main culprits behind homocoupling are the presence of dissolved oxygen and palladium(II) species in the reaction mixture.[1] Oxygen can oxidize the active Pd(0) catalyst to Pd(II).[1] These Pd(II) species can then promote the homocoupling of organoboron reagents in Suzuki reactions.[1][2] Using a Pd(II) precatalyst without an efficient initial reduction to the active Pd(0) state can also lead to increased homocoupling.[1]
Q3: How can I visually identify if homocoupling is a significant issue in my reaction?
A3: Homocoupling can be suspected if you observe a significant amount of a symmetrical biaryl byproduct in your crude reaction mixture using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] These byproducts are often structurally similar to the desired product, which can make purification challenging.[1]
Q4: Is it necessary to protect the amino group of this compound?
A4: Yes, protecting the amino group is a highly recommended strategy. The unprotected -NH2 group is nucleophilic and can interfere with many cross-coupling reactions by coordinating to the catalyst or participating in side reactions.[3] Converting the amine to a less reactive functional group, such as a Boc-carbamate, can lead to cleaner reactions and higher yields.[3]
Troubleshooting Guides
This section provides solutions to common problems encountered during cross-coupling reactions with this compound, with a focus on preventing homocoupling.
Guide 1: Suzuki-Miyaura Coupling
Problem: My Suzuki reaction with this compound is producing a significant amount of homocoupled boronic acid byproduct.
Troubleshooting Steps:
-
Ensure Rigorous Inert Conditions: Oxygen is a primary promoter of boronic acid homocoupling.[4] Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas like argon or nitrogen for 15-30 minutes before adding the catalyst.[5][6] Maintain a positive pressure of inert gas throughout the reaction.
-
Catalyst Selection:
-
Use a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, instead of a Pd(II) salt like Pd(OAc)₂.[6]
-
If using a Pd(II) source, consider adding a mild reducing agent like potassium formate (1-2 equivalents) to the reaction mixture before adding the palladium catalyst.[6] This helps reduce Pd(II) to the active Pd(0) state in situ.[6]
-
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands. Ligands from the Buchwald family (e.g., SPhos, XPhos) are often effective in promoting the desired reductive elimination over side reactions for challenging substrates.[3][5]
-
Base and Solvent Optimization: For difficult couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective.[5] Aprotic polar solvents like dioxane, THF, or DMF, often with added water, are commonly used to aid in base dissolution.[5]
-
Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents) can sometimes suppress the homocoupling of the more valuable this compound.[5]
-
Temperature Control: If possible, run the reaction at a lower temperature. High temperatures can sometimes increase the rate of side reactions.[4]
Guide 2: Buchwald-Hartwig Amination
Problem: I am observing low yields and formation of side products in my Buchwald-Hartwig amination of this compound.
Troubleshooting Steps:
-
Catalyst Inhibition: The aniline substrate itself can sometimes inhibit the catalyst. Consider adding the this compound slowly to the reaction mixture.[4]
-
Base Selection: Buchwald-Hartwig aminations typically require a strong, non-nucleophilic base. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[4] Ensure the base is fresh and stored under an inert atmosphere.[4]
-
Ligand Selection: The choice of ligand is critical. For electron-deficient aryl halides, employing sterically demanding and electron-rich phosphine ligands, such as BrettPhos, can be beneficial.[4]
-
Control Stoichiometry for Mono-amination: If only one bromine is to be substituted, carefully control the stoichiometry of the amine nucleophile (use 1.0-1.1 equivalents).[4]
Guide 3: Sonogashira Coupling
Problem: My Sonogashira reaction is yielding a significant amount of diyne byproduct from the homocoupling of the terminal alkyne.
Troubleshooting Steps:
-
Copper-Catalyzed Homocoupling (Glaser Coupling): The copper co-catalyst, while increasing reactivity, can promote the homocoupling of alkynes.[7]
-
Amine Base: The choice of amine base (e.g., piperidine, triethylamine) can influence the rate of homocoupling.[8] Optimization may be required.
Data Presentation
Table 1: Effect of Reaction Parameters on Homocoupling in Palladium-Catalyzed Cross-Coupling Reactions
| Parameter | Condition Favoring Low Homocoupling | Rationale | Citations |
| Atmosphere | Rigorously inert (Argon or Nitrogen) | Minimizes dissolved oxygen, which promotes catalyst oxidation to Pd(II) and subsequent homocoupling. | [1][9] |
| Palladium Source | Pd(0) precatalysts (e.g., Pd₂(dba)₃) | Directly provides the active catalytic species, avoiding Pd(II) intermediates that can cause homocoupling. | [6] |
| Pd(II) with a mild reducing agent (e.g., potassium formate) | In-situ reduction of Pd(II) to Pd(0) minimizes the concentration of free Pd(II). | [2][6] | |
| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, SPhos) | Promotes the desired reductive elimination step of the cross-coupling cycle over pathways leading to side reactions. | [5] |
| Base | Optimized for substrate (e.g., K₃PO₄, Cs₂CO₃ for Suzuki) | The base plays a crucial role in the transmetalation step; its strength and solubility can impact selectivity. | [5] |
| Temperature | Lowest effective temperature | Higher temperatures can increase the rate of side reactions, including catalyst decomposition and homocoupling. | [3][4] |
| Reagent Purity | High purity for all reagents and solvents | Impurities can poison the catalyst or participate in unwanted side reactions. |
Experimental Protocols
Protocol 1: General Procedure for Setting Up a Reaction Under Inert Atmosphere
-
Glassware Preparation: Dry all glassware in an oven at >100 °C for at least 4 hours and allow to cool in a desiccator.
-
Assembly: Assemble the reaction apparatus (e.g., round-bottom flask with a condenser and gas inlet) while hot and immediately place it under a positive pressure of an inert gas (Argon or Nitrogen). Allow the glassware to cool to room temperature under the inert atmosphere.
-
Solvent Degassing: Sparge the reaction solvent(s) with the inert gas for at least 15-30 minutes prior to use to remove dissolved oxygen.[6] For particularly sensitive reactions, a "freeze-pump-thaw" method can be employed.[6]
-
Reagent Addition: Add solid reagents to the reaction flask under a stream of inert gas. Add degassed solvents via cannula or syringe.
-
Reaction Execution: Maintain a positive pressure of the inert gas throughout the entire course of the reaction, including during heating and cooling.
Protocol 2: Boc Protection of this compound
This protocol describes a general method for protecting the amino group, which is often a crucial first step.[3]
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Addition of Base: Add a non-nucleophilic base like triethylamine (TEA) (1.5 eq).
-
Addition of Protecting Agent: Slowly add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq) to the solution at room temperature.[3]
-
Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction's completion by TLC or LC-MS.[3]
-
Work-up: Once the reaction is complete, quench with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected aniline.
Protocol 3: Optimized Suzuki-Miyaura Coupling to Minimize Homocoupling
-
Setup: Under an inert atmosphere (see Protocol 1), charge a reaction flask with Boc-protected this compound (1.0 eq), the desired boronic acid or boronate ester (1.2 eq), and a strong, non-nucleophilic base such as K₃PO₄ (2.0-3.0 eq).
-
Catalyst/Ligand Addition: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and a bulky, electron-rich ligand (e.g., SPhos, 2-4 mol%) in a small amount of the degassed reaction solvent.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 10:1) to the main reaction flask.
-
Initiation: Add the catalyst/ligand pre-mixture to the reaction flask.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the layers, extract the aqueous layer with the organic solvent, and combine the organic layers. Wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for diagnosing and mitigating homocoupling side reactions.
Caption: Simplified catalytic cycle showing the desired cross-coupling vs. the homocoupling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2,3-Dibromoaniline
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2,3-Dibromoaniline from reaction byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in a crude reaction mixture of this compound?
A1: The synthesis of this compound via the bromination of aniline can lead to several byproducts. Common impurities include:
-
Isomeric Dibromoanilines: Positional isomers such as 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dibromoaniline can form concurrently.
-
Monobrominated Anilines: Incomplete bromination can result in the presence of 2-bromoaniline and 3-bromoaniline.
-
Tribromoanilines: Over-bromination can lead to the formation of products like 2,4,6-tribromoaniline.[1][2][3]
-
Unreacted Aniline: The presence of the starting material is also a common impurity.
Q2: My purified this compound is discolored (yellow to brown). What is the cause and how can I prevent it?
A2: Aromatic amines, including this compound, are susceptible to oxidation by atmospheric oxygen, which can cause discoloration.[4] The presence of even trace impurities can catalyze this process. To minimize discoloration, it is crucial to thoroughly purify the compound and store it under an inert atmosphere (e.g., nitrogen or argon) in a dark, cool place.[5] For highly discolored samples, a final purification step such as vacuum distillation may be effective.[4]
Q3: What are the recommended purification methods for this compound?
A3: The most common and effective purification methods for this compound are recrystallization and column chromatography.[1][6] For instances where the compound is thermally stable, vacuum distillation can also be a viable option to remove non-volatile impurities and address discoloration.[4]
Troubleshooting Guides
Recrystallization Issues
Problem 1: Oiling out during recrystallization.
Your compound separates as an oil rather than forming crystals upon cooling.
-
Cause A: Inappropriate Solvent. The solvent may be too effective at dissolving the compound, even at low temperatures.
-
Solution A: Select a different solvent or a solvent pair. For halogenated anilines, systems like heptane/ethyl acetate or methanol/water can be effective.[1] Experiment with different ratios to find the optimal balance of solubility at high temperatures and insolubility at low temperatures.
-
Cause B: High Impurity Level. A significant amount of impurities can depress the melting point of the mixture, leading to the formation of an oil.
-
Solution B: Consider a preliminary purification step, such as passing a concentrated solution of the crude product through a short plug of silica gel to remove highly polar or non-polar impurities before attempting recrystallization.[1]
-
Cause C: Cooling Too Rapidly. Fast cooling can lead to supersaturation and precipitation of an oil instead of allowing for the slow growth of crystals.
-
Solution C: Allow the hot, saturated solution to cool slowly to room temperature on a benchtop before transferring it to an ice bath.[1][6]
Problem 2: Low recovery of purified this compound after recrystallization.
You are losing a significant amount of your product during the recrystallization process.
-
Cause A: Using too much solvent. An excessive amount of solvent will keep more of your compound dissolved in the mother liquor, even at low temperatures.
-
Solution A: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Cause B: Premature crystallization during hot filtration. The compound crystallizes on the filter paper or in the funnel stem.
-
Solution B: Use a heated filter funnel and pre-heat the receiving flask. Perform the hot filtration as quickly as possible. Add a small amount of hot solvent to the filtration setup to redissolve any crystals that have formed.
Column Chromatography Issues
Problem 1: Poor separation of this compound from its isomers.
You are observing overlapping spots on a TLC plate, indicating co-elution of isomers.
-
Cause A: Inappropriate Mobile Phase Polarity. The eluent system may be too polar, causing all isomers to move up the column too quickly.
-
Solution A: Decrease the polarity of the mobile phase. A higher ratio of a non-polar solvent (e.g., hexane or heptane) to a more polar solvent (e.g., ethyl acetate) will generally provide better separation of closely related isomers.[1]
-
Cause B: Inadequate Column Dimensions. A short and wide column may not provide sufficient resolution.
-
Solution B: Use a longer and narrower column to increase the number of theoretical plates, which will improve separation.[1]
-
Cause C: Improper Sample Loading. A dilute sample or a wide initial band can lead to broad, overlapping peaks.
-
Solution C: Dissolve the crude sample in a minimal amount of the mobile phase and load it onto the column in a narrow, concentrated band.[1]
Data Presentation
Table 1: Common Impurities in this compound Synthesis
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Potential Origin |
| This compound | C₆H₅Br₂N | 250.92 | 77-79 | 340 | Product |
| 2-Bromoaniline | C₆H₆BrN | 172.02 | 32 | 229 | Incomplete Reaction |
| 3-Bromoaniline | C₆H₆BrN | 172.02 | 18.7 | 251 | Incomplete Reaction |
| 2,4-Dibromoaniline | C₆H₅Br₂N | 250.92 | 79-81 | 242 | Isomeric Byproduct |
| 2,5-Dibromoaniline | C₆H₅Br₂N | 250.92 | 53-56 | - | Isomeric Byproduct |
| 2,6-Dibromoaniline | C₆H₅Br₂N | 250.92 | 80-82 | - | Isomeric Byproduct |
| 3,4-Dibromoaniline | C₆H₅Br₂N | 250.92 | 75-78 | - | Isomeric Byproduct |
| 3,5-Dibromoaniline | C₆H₅Br₂N | 250.92 | 56-58 | - | Isomeric Byproduct |
| 2,4,6-Tribromoaniline | C₆H₄Br₃N | 329.82 | 120 | 300 | Over-bromination |
| Aniline | C₆H₇N | 93.13 | -6 | 184 | Unreacted Starting Material |
Note: Some physical properties may vary slightly between different sources.
Table 2: Recommended Solvent Systems for Purification
| Purification Method | Solvent System (Starting Recommendation) | Rationale |
| Recrystallization | Heptane/Ethyl Acetate | Good for compounds with moderate polarity. Adjust ratio for optimal solubility. |
| Methanol/Water | Effective for polar compounds. Water acts as the anti-solvent.[1] | |
| Column Chromatography | Hexane/Ethyl Acetate (e.g., 95:5 to 90:10 v/v) | A common system for separating compounds of moderate polarity. The low polarity allows for good separation of isomers.[1] |
| Dichloromethane/Hexane | Another option for controlling the polarity of the mobile phase. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., heptane or methanol) and heat the mixture gently with stirring until the solid dissolves completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a pre-warmed flask.[1]
-
Crystallization: If using a single solvent, allow the filtrate to cool slowly to room temperature. If using a solvent pair, add the anti-solvent (e.g., ethyl acetate or water) dropwise to the hot solution until it becomes slightly cloudy, then add a few drops of the primary solvent to redissolve the precipitate. Allow the solution to cool slowly.
-
Cooling: Once the flask has reached room temperature and crystals have started to form, place it in an ice bath for at least 30 minutes to maximize crystal formation.[6]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[6]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
Protocol 2: Column Chromatography of this compound
-
Column Preparation: Pack a glass chromatography column with silica gel using a slurry method with a non-polar solvent like hexane.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, sample-adsorbed silica gel to the top of the prepared column.[6]
-
Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate). Gradually increase the polarity of the eluent if necessary to elute the desired compound.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Monitor the fractions by Thin-Layer Chromatography (TLC) to identify those containing the pure this compound.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: General purification workflow for this compound.
References
resolving isomeric impurities in 2,3-Dibromoaniline synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to the synthesis of 2,3-dibromoaniline, with a focus on managing isomeric impurities.
Frequently Asked Questions (FAQs)
Q1: What is the most common challenge in the synthesis of this compound?
A1: The primary challenge in the bromination of aniline and its derivatives is controlling the reaction's regioselectivity and preventing over-bromination. The amino group (-NH₂) is a strong activating group, making the aromatic ring highly susceptible to electrophilic substitution at the ortho and para positions.[1][2] Direct bromination of aniline with bromine water typically leads to the formation of 2,4,6-tribromoaniline as the major product.[3][4]
Q2: How can I control the bromination to obtain the desired this compound isomer?
A2: A common and effective strategy is to use a protecting group to moderate the reactivity of the amino group. Acetylation of the aniline to form an acetanilide is a widely used method.[5][6] The acetyl group is still an ortho, para-director, but it is less activating than the free amino group, allowing for more controlled bromination. The bulky nature of the N-acetyl group can also influence the regioselectivity of the subsequent bromination step.
Q3: What are the likely isomeric impurities in the synthesis of this compound?
A3: Besides the desired this compound, other possible dibromoaniline isomers that can form as impurities include:
-
2,4-Dibromoaniline
-
2,5-Dibromoaniline
-
2,6-Dibromoaniline
-
3,4-Dibromoaniline
-
3,5-Dibromoaniline
The distribution of these isomers depends on the starting material and the reaction conditions.
Q4: What analytical techniques are suitable for identifying and quantifying isomeric impurities?
A4: Several analytical techniques can be employed to resolve and quantify dibromoaniline isomers:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column is a powerful technique for separating isomers.[7][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can separate volatile isomers and provide mass spectral data for their identification.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is an excellent tool for distinguishing between isomers based on the chemical shifts and coupling patterns of the aromatic protons.[10][11][12]
Troubleshooting Guides
Problem 1: Low yield of the desired this compound and formation of multiple products.
-
Possible Cause: Direct bromination of an unprotected aniline derivative is likely leading to over-bromination and a mixture of isomers.
-
Solution: Implement a protection-bromination-deprotection strategy.
-
Step 1: Protection (Acetylation): React the starting bromoaniline with acetic anhydride to form the corresponding acetanilide. This moderates the activating effect of the amino group.
-
Step 2: Bromination: Carry out the bromination on the protected acetanilide. The regioselectivity will be influenced by the positions of the existing bromo and N-acetyl groups.
-
Step 3: Deprotection (Hydrolysis): Remove the acetyl group by acid or base hydrolysis to yield the desired dibromoaniline.[5][6]
-
Problem 2: The major product is not this compound.
-
Possible Cause: The choice of starting material and the directing effects of the substituents are leading to the formation of a different isomer as the major product. The amino (or N-acetyl) group is an ortho, para-director, while a bromo substituent is also an ortho, para-director, but deactivating.
-
Solution: Carefully select the starting material to favor the formation of the 2,3-isomer.
-
Starting from 2-Bromoaniline: The N-acetyl group will primarily direct the incoming bromine to the para position (position 5) and the other ortho position (position 6). Formation of the 2,3-isomer would be a minor product.
-
Starting from 3-Bromoaniline: The N-acetyl group will direct the incoming bromine to the ortho positions (positions 2 and 6) and the para position (position 4). Bromination at the 2-position will yield the desired 2,3-dibromoacetanilide. This is a more plausible route.
-
Problem 3: Difficulty in separating the desired this compound from its isomers.
-
Possible Cause: The isomeric impurities have very similar physical and chemical properties, making separation by standard methods challenging.
-
Solution: Optimize the purification technique.
-
Column Chromatography: Use a long, narrow column for better resolution. Optimize the mobile phase by using a solvent system with low polarity (e.g., a high ratio of hexane to ethyl acetate) and gradually increasing the polarity.
-
Recrystallization: Carefully select the recrystallization solvent. A solvent pair (one in which the compound is soluble and one in which it is sparingly soluble) can be effective. Slow cooling can improve the purity of the resulting crystals.
-
Experimental Protocols
Proposed Synthesis of this compound from 3-Bromoaniline
This three-step protocol is a plausible route for the synthesis of this compound.
Step 1: Acetylation of 3-Bromoaniline
-
In a fume hood, dissolve 3-bromoaniline in glacial acetic acid.
-
Slowly add acetic anhydride (1.1 equivalents) to the solution while stirring. The reaction is exothermic.
-
After the initial exotherm subsides, gently heat the mixture to 50-60°C for 30 minutes to ensure the reaction goes to completion.
-
Pour the warm mixture into ice-cold water to precipitate the N-(3-bromophenyl)acetamide.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.
Step 2: Bromination of N-(3-bromophenyl)acetamide
-
Dissolve the dried N-(3-bromophenyl)acetamide in glacial acetic acid.
-
Cool the solution in an ice bath to 0-5°C.
-
Slowly add a solution of bromine (1.05 equivalents) in glacial acetic acid dropwise while maintaining the low temperature and stirring.
-
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.
-
Pour the reaction mixture into an aqueous solution of sodium bisulfite to quench any excess bromine.
-
Collect the precipitated crude N-(2,3-dibromophenyl)acetamide by vacuum filtration, wash with water, and dry.
Step 3: Hydrolysis of N-(2,3-dibromophenyl)acetamide
-
To the crude N-(2,3-dibromophenyl)acetamide, add a solution of aqueous hydrochloric acid (e.g., 6M HCl).
-
Heat the mixture to reflux for 1-2 hours until the hydrolysis is complete (monitor by TLC).
-
Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the this compound.
-
Collect the product by vacuum filtration, wash with water, and dry.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
Table 1: Physicochemical Properties of Dibromoaniline Isomers
| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | C₆H₅Br₂N | 250.92 | 45-48 |
| 2,4-Dibromoaniline | C₆H₅Br₂N | 250.92 | 78-80[13] |
| 2,5-Dibromoaniline | C₆H₅Br₂N | 250.92 | 53-56 |
| 2,6-Dibromoaniline | C₆H₅Br₂N | 250.92 | 81-84 |
| 3,4-Dibromoaniline | C₆H₅Br₂N | 250.92 | 78-82 |
| 3,5-Dibromoaniline | C₆H₅Br₂N | 250.92 | 52-56[14] |
Table 2: Analytical Data for the Identification of Dibromoaniline Isomers (Representative Data)
Note: The following data is compiled from various sources and should be used as a general guide. Actual values may vary depending on the specific analytical conditions.
| Isomer | ¹H NMR Chemical Shifts (δ, ppm in CDCl₃) | HPLC Elution Order (Typical on C18) | GC-MS Elution Order (Typical on non-polar column) |
| This compound | Aromatic protons in the range of 6.5-7.5 ppm with characteristic splitting patterns. | Mid-eluting | Mid-eluting |
| 2,4-Dibromoaniline | Aromatic protons around 6.7, 7.2, and 7.5 ppm. | Early to mid-eluting | Early to mid-eluting |
| 2,5-Dibromoaniline | Aromatic protons around 6.7, 6.9, and 7.2 ppm.[12] | Mid-eluting | Mid-eluting |
| 2,6-Dibromoaniline | Aromatic protons around 6.5 and 7.4 ppm.[10] | Late-eluting | Late-eluting |
| 3,4-Dibromoaniline | Aromatic protons in the range of 6.6-7.3 ppm. | Mid-eluting | Mid-eluting |
| 3,5-Dibromoaniline | Aromatic protons around 6.8 and 7.0 ppm. | Early-eluting | Early-eluting |
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
- 1. Separation of 2,6-Dibromoaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. 2,6-Dibromoaniline | C6H5Br2N | CID 69098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. 2,4-Dibromoaniline | SIELC Technologies [sielc.com]
- 8. benchchem.com [benchchem.com]
- 9. agilent.com [agilent.com]
- 10. 2,6-Dibromoaniline(608-30-0) 1H NMR [m.chemicalbook.com]
- 11. 2,4-Dibromoaniline(615-57-6) 1H NMR spectrum [chemicalbook.com]
- 12. 2,5-Dibromobenzenamine(3638-73-1) 1H NMR [m.chemicalbook.com]
- 13. Page loading... [wap.guidechem.com]
- 14. 3,5-Dibromoaniline | 626-40-4 [sigmaaldrich.com]
Technical Support Center: Optimizing Buchwald-Hartwig Amination of 2,3-Dibromoaniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Buchwald-Hartwig amination of 2,3-dibromoaniline.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the Buchwald-Hartwig amination of this compound?
A1: The primary challenges with this compound as a substrate stem from its electronic and steric properties. Being a di-halogenated aniline, it is electron-deficient, which can make the initial oxidative addition step of the catalytic cycle more difficult compared to electron-rich aryl halides. Additionally, the presence of two bromine atoms raises the issue of selectivity, with the potential for both mono- and di-amination products. The steric hindrance around the bromine atoms, particularly the one in the ortho position to the amino group, can also affect the reaction rate and efficiency.
Q2: How do I choose the appropriate base for the amination of this compound?
A2: The choice of base is critical and depends on the specific amine and desired outcome. Strong, non-nucleophilic bases are generally preferred.
-
Sodium tert-butoxide (NaOtBu) is a common and effective choice that often leads to high reaction rates.[1] However, it is a very strong base and may not be compatible with substrates containing sensitive functional groups like esters or nitro groups.[1]
-
Cesium carbonate (Cs₂CO₃) is a milder base that can be a good alternative when base-sensitive functional groups are present.[1] It often provides excellent functional group tolerance.[1]
-
Potassium phosphate (K₃PO₄) is another weaker base that can be effective, particularly for the arylation of amides.[1]
For initial screening, NaOtBu is a good starting point for robust reactions, while Cs₂CO₃ is recommended for more delicate substrates.
Q3: Which solvent is optimal for the Buchwald-Hartwig amination of this compound?
A3: The solvent plays a crucial role in solubilizing the reactants and catalyst, and its choice can significantly impact the reaction outcome.
-
Toluene is a widely used and generally effective non-polar solvent for Buchwald-Hartwig reactions.[1]
-
Dioxane is another common ethereal solvent that can be a good choice.
-
Tetrahydrofuran (THF) can also be used, although its lower boiling point might require longer reaction times or sealed-tube conditions to reach the necessary temperatures.
It is crucial to use anhydrous and degassed solvents to prevent catalyst deactivation and unwanted side reactions.
Q4: How can I control for selective mono-amination versus di-amination?
A4: Achieving selective mono-amination of this compound can be challenging. The relative reactivity of the two bromine atoms is influenced by both steric and electronic factors. The bromine at the 2-position is ortho to the amino group, which can lead to steric hindrance. Generally, the bromine at a less sterically hindered position is more likely to react first. To favor mono-amination, you can try the following strategies:
-
Control stoichiometry: Use a slight excess of the amine (e.g., 1.1-1.2 equivalents) relative to the this compound.
-
Lower reaction temperature: Running the reaction at a lower temperature may favor the more reactive site and reduce the rate of the second amination.
-
Monitor the reaction closely: Track the progress of the reaction by TLC or LC-MS and stop it once the desired mono-aminated product is maximized.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive catalyst. 2. Poor choice of ligand. 3. Inappropriate base or solvent. 4. Insufficient reaction temperature or time. 5. Poor quality of reagents or solvents (presence of water or oxygen). | 1. Use a pre-catalyst or ensure in-situ reduction of the Pd(II) source. 2. Screen different bulky electron-rich phosphine ligands (e.g., XPhos, SPhos). 3. Screen different bases (e.g., NaOtBu, Cs₂CO₃) and solvents (e.g., toluene, dioxane). 4. Increase the reaction temperature and/or extend the reaction time. Monitor progress by TLC or LC-MS. 5. Use anhydrous and degassed solvents. Ensure all reagents are pure. |
| Formation of Side Products (e.g., Hydrodehalogenation) | 1. Presence of water or other protic impurities. 2. The amine substrate is prone to β-hydride elimination. | 1. Ensure strictly anhydrous conditions. 2. This is more common with primary amines.[2] Careful selection of the ligand and reaction conditions can help minimize this side reaction. Consider using a different catalyst system. |
| Double Amination Instead of Mono-amination | 1. Excess amine. 2. High reaction temperature or prolonged reaction time. | 1. Use a controlled amount of the amine (1.1-1.2 equivalents). 2. Lower the reaction temperature and carefully monitor the reaction progress to stop it at the optimal time for mono-amination. |
| Reaction Stalls Before Completion | 1. Catalyst deactivation. 2. Poor solubility of reactants. | 1. Impurities in the starting materials can poison the catalyst. Ensure high purity of all components. Consider using a more robust catalyst system. 2. Try a different solvent or a solvent mixture to improve the solubility of all reaction components. |
Data Presentation
Table 1: Representative Conditions for Buchwald-Hartwig Amination of Dihaloarenes
| Aryl Halide | Amine | Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 5-Chloro-2,3-dibromoaniline | Primary Amine | Pd(OAc)₂ / XPhos | NaOtBu | Toluene or Dioxane | 80-110 | N/A | Starting point for optimization |
| 2,4-Dibromoanisole | Aniline | Pd(OAc)₂ / XPhos | KOtBu | Toluene | 100 (MW) | 0.17 | High |
| 2,4-Dibromoanisole | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | 4 | Moderate |
| Aryl Bromide (general) | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | 8 | General Protocol |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of this compound
This protocol is a general starting point and may require optimization for specific amines.
Materials:
-
This compound
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Amine (primary or secondary)
-
Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃)
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Phosphine ligand (e.g., XPhos, SPhos, BINAP)
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Base (e.g., NaOtBu, Cs₂CO₃)
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Anhydrous and degassed solvent (e.g., toluene, dioxane)
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Schlenk flask or glovebox
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask or inside a glovebox, combine this compound (1.0 mmol), the palladium source (e.g., 2 mol% Pd(OAc)₂), and the phosphine ligand (e.g., 4 mol% XPhos).
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Reagent Addition: Add the base (e.g., 1.4 mmol NaOtBu) and the amine (1.2 mmol).
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Solvent Addition: Add the anhydrous and degassed solvent (5-10 mL).
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Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
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Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
References
Technical Support Center: Scale-Up Synthesis of 2,3-Dibromoaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the scale-up synthesis of 2,3-Dibromoaniline.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for the scale-up production of this compound?
A common and effective strategy for the synthesis of this compound, particularly at a larger scale, involves a three-step process starting from 2-bromoaniline. This method is designed to control the regioselectivity of the bromination reaction. The key stages are:
-
Protection of the Amine Group: The amino group of 2-bromoaniline is protected, typically as an acetamide, to moderate its activating effect and to direct the subsequent bromination.
-
Regioselective Bromination: The protected intermediate, N-(2-bromophenyl)acetamide, undergoes electrophilic bromination to introduce a second bromine atom at the C3 position.
-
Deprotection: The protecting group is removed by hydrolysis to yield the final product, this compound.[1]
Q2: Why is the protection of the amino group necessary in this synthesis?
The amino group in aniline and its derivatives is a strong activating group, which makes the aromatic ring highly reactive towards electrophilic substitution. Direct bromination of aniline or 2-bromoaniline would lead to multiple bromination products, resulting in a low yield of the desired 2,3-dibromo isomer and a complex mixture that is difficult to purify.[2] Acetylation of the amino group moderates its activating effect, allowing for a more controlled and selective bromination.[1]
Q3: What are the main challenges when scaling up the bromination step?
Scaling up the bromination of the acetanilide intermediate presents several challenges:
-
Heat Management: The bromination reaction is exothermic. On a large scale, efficient heat transfer is crucial to maintain a consistent reaction temperature and prevent runaway reactions or the formation of byproducts.[3]
-
Mixing and Mass Transfer: Ensuring homogeneous mixing of the reactants in a large reactor is critical for consistent reaction progress and to avoid localized areas of high concentration, which can lead to side reactions.[4]
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Reagent Addition: The rate of addition of the brominating agent needs to be carefully controlled to manage the exotherm and maintain selectivity.[5]
-
Byproduct Formation: Over-bromination leading to tribromo derivatives or the formation of other isomers are potential side reactions that need to be minimized through careful control of reaction conditions.
Q4: What are the key safety precautions for the large-scale synthesis of this compound?
-
Toxicity: this compound and its intermediates can be toxic if swallowed, inhaled, or in contact with skin.[6][7]
-
Handling: Use appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection, especially when handling the powdered substance.[8]
-
Ventilation: All operations should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[6]
-
Disposal: Waste materials must be disposed of in accordance with local and national regulations for hazardous waste.[9]
-
Spills: Have procedures in place for handling spills. For solid materials, this may involve carefully sweeping up the material and placing it in a suitable container for disposal.[8]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Yield in Acetylation Step | Incomplete reaction due to insufficient heating or reaction time. | Ensure the reaction mixture reaches the appropriate reflux temperature and monitor the reaction by TLC or HPLC to confirm completion. |
| Hydrolysis of acetic anhydride. | Use a fresh, unopened container of acetic anhydride and ensure all glassware is dry. | |
| Formation of Multiple Isomers in Bromination Step | Inadequate temperature control, leading to loss of regioselectivity. | Implement a robust cooling system for the reactor and control the addition rate of the brominating agent to maintain the optimal reaction temperature. |
| Insufficient mixing in the reactor. | Optimize the agitation speed and ensure the reactor is equipped with appropriate baffles to improve mixing efficiency.[4] | |
| Incomplete Bromination | Insufficient amount of brominating agent. | Carefully calculate and add the correct stoichiometry of the brominating agent. |
| Low reaction temperature or short reaction time. | Gradually increase the reaction temperature after the addition of the brominating agent and monitor the reaction to completion. | |
| Difficulties in Product Isolation and Purification | "Oiling out" during recrystallization. | Ensure the correct solvent system is used. If the product still oils out, consider a preliminary purification step like a filtration through a plug of silica gel. |
| Product is a dark, impure solid after hydrolysis. | This may be due to decomposition during a high-temperature hydrolysis. Monitor the reaction closely and avoid prolonged heating. The crude product may require purification by column chromatography or recrystallization. | |
| Presence of Starting Material in Final Product | Incomplete hydrolysis (deprotection). | Extend the reaction time for the hydrolysis step or consider using a stronger acid or base catalyst. Monitor the reaction by TLC or HPLC. |
Data Presentation
The following tables provide typical parameters for the key steps in the synthesis of this compound. These values are illustrative and may require optimization for specific scales and equipment.
Table 1: Typical Reaction Parameters for Acetylation of 2-Bromoaniline
| Parameter | Value |
| Starting Material | 2-Bromoaniline |
| Reagents | Acetic Anhydride, Glacial Acetic Acid |
| Typical Molar Ratio | 1 : 1.2 (Aniline : Acetic Anhydride) |
| Reaction Temperature | Reflux |
| Typical Reaction Time | 1-3 hours |
| Expected Product | N-(2-bromophenyl)acetamide |
| Typical Yield | >90% |
Table 2: Typical Reaction Parameters for Bromination of N-(2-bromophenyl)acetamide
| Parameter | Value |
| Starting Material | N-(2-bromophenyl)acetamide |
| Reagents | Bromine, Glacial Acetic Acid |
| Typical Molar Ratio | 1 : 1.1 (Acetamide : Bromine) |
| Reaction Temperature | 0-10 °C (during addition), then room temperature |
| Typical Reaction Time | 2-4 hours |
| Expected Product | N-(2,3-dibromophenyl)acetamide |
| Typical Yield | 80-90% |
Table 3: Typical Reaction Parameters for Acid Hydrolysis of N-(2,3-dibromophenyl)acetamide
| Parameter | Value |
| Starting Material | N-(2,3-dibromophenyl)acetamide |
| Reagents | Ethanol, Concentrated Hydrochloric Acid |
| Reaction Temperature | Reflux |
| Typical Reaction Time | 2-6 hours |
| Expected Product | This compound |
| Typical Yield | >90% |
Experimental Protocols
Protocol 1: Scale-Up Synthesis of N-(2-bromophenyl)acetamide (Acetylation)
-
Reactor Setup: Charge a suitable glass-lined reactor with 2-bromoaniline and glacial acetic acid.
-
Reagent Addition: Begin agitation and slowly add acetic anhydride to the reactor, maintaining control of the initial exotherm.
-
Reaction: Heat the reaction mixture to reflux and maintain for 1-3 hours.
-
Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a crystallization vessel and add cold water with vigorous stirring to precipitate the product.
-
Isolation: Collect the solid product by filtration, wash with cold water until the filtrate is neutral, and dry the product in a vacuum oven.
Protocol 2: Scale-Up Synthesis of N-(2,3-dibromophenyl)acetamide (Bromination)
-
Reactor Setup: Charge the reactor with N-(2-bromophenyl)acetamide and glacial acetic acid. Protect the reactor from light.
-
Cooling: Cool the solution to 0-5 °C using a chiller.
-
Reagent Addition: Slowly add a solution of bromine in glacial acetic acid dropwise, maintaining the low temperature and constant agitation.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction by TLC or HPLC.
-
Quenching and Precipitation: Pour the reaction mixture into a solution of sodium bisulfite to quench excess bromine, followed by dilution with water to precipitate the product.
-
Isolation: Collect the solid by filtration, wash thoroughly with water, and dry. The crude product can be purified by recrystallization.
Protocol 3: Scale-Up Synthesis of this compound (Hydrolysis)
-
Reactor Setup: Charge the reactor with N-(2,3-dibromophenyl)acetamide, ethanol, and concentrated hydrochloric acid.
-
Reaction: Heat the mixture to reflux with stirring for 2-6 hours.
-
Monitoring: Monitor the reaction by TLC or HPLC until the acetamide is consumed.
-
Neutralization: Cool the mixture and carefully neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the free amine.
-
Isolation: Collect the solid product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization or distillation under reduced pressure.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting workflow for synthesis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. veranova.com [veranova.com]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Palladium-Catalyzed Reactions of 2,3-Dibromoaniline
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting advice and answers to frequently asked questions (FAQs) regarding catalyst poisoning and other common issues encountered in palladium-catalyzed cross-coupling reactions involving 2,3-Dibromoaniline.
Frequently Asked Questions (FAQs)
Q1: What is the expected reactivity order of the halogens in this compound in a palladium-catalyzed cross-coupling reaction?
A1: In palladium-catalyzed cross-coupling reactions, the general order of reactivity for halogens is I > Br > Cl.[1] For this compound, both bromine atoms are expected to be significantly more reactive than a chlorine atom if one were present. Between the two C-Br bonds at the C2 and C3 positions, the relative reactivity can be influenced by steric hindrance from the adjacent amino group and the other bromine, as well as the electronic environment.[2] Careful optimization of reaction conditions is often necessary to achieve selective mono- or di-functionalization.[2]
Q2: Can the this compound substrate itself act as a catalyst poison?
A2: Yes, the aniline functional group, and particularly nitrogen-containing heterocycles, can poison the palladium catalyst.[3][4] The nitrogen atom's lone pair of electrons can coordinate strongly to the palladium center, potentially displacing the essential phosphine ligands and forming inactive catalyst complexes.[5] This is a common challenge with electron-rich anilines and nitrogen-containing substrates.[6]
Q3: What are common impurities in this compound that could poison the catalyst?
A3: While specific impurity profiles can vary, common culprits in related aryl halides include residual starting materials or reagents from their synthesis. For palladium catalysts, sulfur-containing compounds are particularly potent poisons. It is also crucial to ensure the purity of all reaction components, including solvents and bases, as trace impurities can lead to catalyst deactivation.[3]
Q4: My reaction is showing significant hydrodehalogenation (replacement of a bromine with hydrogen). What causes this and how can I minimize it?
A4: Hydrodehalogenation is a common side reaction where a palladium-hydride (Pd-H) species is formed, which then reductively cleaves the C-Br bond.[7][8] This can be promoted by certain phosphine ligands, impurities, or the presence of a hydride source (e.g., from alcohol solvents or certain bases).[3] To minimize this, ensure you are using anhydrous, degassed solvents, avoid alcohols if this is a persistent issue, and consider screening different ligands and bases.[3][7]
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
This is a classic symptom that can point to several underlying issues, from reagent quality to catalyst deactivation.
-
Potential Cause 1: Inactive Catalyst
-
Solution: Ensure your palladium source is active. Use a freshly opened bottle or a reliable precatalyst.[9] If using a Pd(II) source like Pd(OAc)₂, in-situ reduction to the active Pd(0) may be inefficient.[10] Thoroughly degas all solvents and the reaction mixture to remove oxygen, which can deactivate the Pd(0) catalyst and phosphine ligands.[9][11] Consider incrementally increasing the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%).[9]
-
-
Potential Cause 2: Boronic Acid Instability
-
Potential Cause 3: Inappropriate Ligand or Base
-
Solution: The choice of ligand is critical for challenging substrates.[3] For electron-rich or sterically hindered anilines, bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos) are often required to promote efficient oxidative addition and reductive elimination.[12] The base is also crucial; screen inorganic bases like K₃PO₄ or Cs₂CO₃.[12]
-
Issue 2: Incomplete Conversion in Buchwald-Hartwig Amination
Slow or stalled amination reactions with this compound are often related to catalyst inhibition or steric hindrance.
-
Potential Cause 1: Catalyst Poisoning by the Aniline
-
Potential Cause 2: Steric Hindrance
-
Solution: Coupling a bulky amine can be slow. Employing more sterically demanding and electron-rich phosphine ligands, such as BrettPhos, can often overcome this issue.[9]
-
-
Potential Cause 3: Weak Base
-
Solution: Buchwald-Hartwig aminations typically require a strong, non-nucleophilic base like NaOt-Bu or K₃PO₄ to facilitate the deprotonation of the amine.[13]
-
Quantitative Data Summary
The following tables summarize reaction conditions for cross-coupling reactions of substrates structurally similar to this compound. This data can serve as a starting point for optimization.
Table 1: Suzuki-Miyaura Coupling of Dihaloanilines
| Catalyst System | Substrate | Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Pd(dtbpf)Cl₂ | 2,4-Dibromoaniline | Et₃N | Kolliphor EL/Toluene/H₂O | 60 | 92 | [14] |
| Pd(PPh₃)₄ | this compound | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 92 | General protocol adaptation[2] |
Table 2: Buchwald-Hartwig Amination of Dihaloanilines with Morpholine
| Catalyst System | Substrate | Base | Solvent | Temp (°C) | TON* | Reference |
|---|---|---|---|---|---|---|
| Pd₂(dba)₃, XPhos | 2-Bromo-5-chloroaniline | NaOtBu | Toluene | 100 | ~500 | [2] |
| CuI, L-proline | This compound | K₂CO₃ | DMSO | 90 | N/A | General Ullmann conditions[2] |
*Turnover Number (TON) is estimated based on typical catalyst loadings and yields.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).[2]
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.[2]
-
Reagent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and degassed solvent (e.g., a 4:1 mixture of dioxane and water).[11]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor by TLC or GC/MS until the starting material is consumed.[2]
-
Work-up: After cooling, dilute the reaction with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.[7]
General Protocol for Buchwald-Hartwig Amination
-
Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%) to a dry Schlenk tube.[15]
-
Reagent Addition: Add the solvent (e.g., Toluene), this compound (1.0 mmol), the amine coupling partner (1.2 mmol), and the base (e.g., NaOt-Bu, 1.4 mmol).[15]
-
Reaction: Seal the tube and heat the reaction mixture to 90-110 °C, monitoring by TLC or LC-MS.[15]
-
Work-up: Follow a standard aqueous work-up and purification by column chromatography.
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. benchchem.com [benchchem.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Controlling Regioselectivity in the Functionalization of 2,3-Dibromoaniline
Welcome to the technical support center for the regioselective functionalization of 2,3-dibromoaniline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing regioselectivity in the functionalization of this compound?
A1: The regioselectivity of functionalizing this compound is primarily governed by a combination of electronic and steric effects. The amino group is an ortho-, para- director, which electronically activates the C2 position (ortho) and C4/C6 positions (para) towards electrophilic substitution. In the context of cross-coupling reactions, the C2-Br is generally more reactive due to its proximity to the coordinating amino group, which can play a role in the catalytic cycle. Steric hindrance can also influence the accessibility of the two bromine atoms to the catalytic species.
Q2: In palladium-catalyzed cross-coupling reactions, which bromine is typically more reactive?
A2: In palladium-catalyzed reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, the C2-Br is often more reactive than the C3-Br. This is attributed to the "ortho effect" of the amino group, which can coordinate to the palladium catalyst, thereby directing the oxidative addition to the adjacent C-Br bond. However, the choice of ligand, catalyst, and reaction conditions can be modulated to influence this selectivity.
Q3: How can I selectively functionalize the C2 position?
A3: To favor functionalization at the C2 position, you can employ conditions that enhance the directing effect of the ortho-amino group. This typically involves using a palladium catalyst that can coordinate with the amine. Milder reaction conditions, such as lower temperatures, may also favor the more kinetically accessible C2 position.
Q4: Is it possible to achieve selective functionalization at the C3 position?
A4: While more challenging, selective functionalization at the C3 position is possible. This generally requires overcoming the directing effect of the amino group. Strategies include using bulky ligands on the palladium catalyst that sterically hinder approach to the C2 position, or employing reaction conditions that favor the thermodynamically more stable product, which may in some cases be the C3-substituted isomer. Another approach is to temporarily protect the amino group to mitigate its directing effect.
Q5: What are common side reactions to be aware of?
A5: Common side reactions include hydrodehalogenation (loss of a bromine atom), homocoupling of the coupling partners, and di-substitution where both bromine atoms react. Careful control of reaction conditions, thorough degassing of solvents, and using the correct stoichiometry of reagents can help minimize these unwanted reactions.
Troubleshooting Guides
Issue 1: Poor or No Regioselectivity (Mixture of C2 and C3 isomers)
Problem: My reaction is producing a nearly 1:1 mixture of C2 and C3-functionalized products, and I need to favor one over the other.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Catalyst/Ligand System | Screen a variety of palladium catalysts and phosphine ligands. For C2 selectivity, try ligands known to coordinate with amines. For C3 selectivity, consider bulky ligands that may sterically disfavor the C2 position. |
| High Reaction Temperature | High temperatures can overcome the subtle energy differences between the two reaction pathways. Try lowering the reaction temperature in increments of 10-20 °C. |
| Incorrect Base or Solvent | The choice of base and solvent can influence the catalyst's activity and selectivity. Screen different bases (e.g., K₃PO₄, Cs₂CO₃, NaOtBu) and solvents (e.g., dioxane, toluene, DMF). |
Issue 2: Low Yield of Monofunctionalized Product
Problem: The overall yield of the desired single-substitution product is low, with significant amounts of starting material remaining or di-substituted product forming.
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivity | Ensure your palladium catalyst is active. Use a fresh batch or a pre-catalyst. Thoroughly degas all solvents and reagents to prevent catalyst poisoning by oxygen. |
| Incorrect Stoichiometry | To favor mono-substitution, use a slight excess (1.1-1.2 equivalents) of the coupling partner. To avoid di-substitution, you can try using a slight deficiency of the coupling partner. |
| Reaction Time | Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time to maximize mono-substitution and minimize di-substitution. |
Issue 3: Significant Hydrodehalogenation
Problem: I am observing a significant amount of aniline and/or bromoaniline byproducts where one or both bromine atoms have been replaced by hydrogen.
| Potential Cause | Troubleshooting Steps |
| Presence of Hydride Sources | Certain reagents or impurities can act as hydride donors. Ensure all reagents and solvents are pure and dry. Avoid using protic solvents if this is a persistent issue. |
| Suboptimal Ligand Choice | Some phosphine ligands are more prone to promoting hydrodehalogenation. Consider switching to a different class of ligand, such as N-heterocyclic carbenes (NHCs). |
| Base-Induced Decomposition | A very strong base can sometimes promote decomposition pathways. If using a strong base like NaOtBu, consider switching to a milder base like K₃PO₄. |
Data Presentation
Table 1: Hypothetical Data for Regioselective Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | C2:C3 Ratio | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 80 | 12 | 5:1 | 75 |
| 2 | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ (2) | Toluene | 100 | 18 | 3:1 | 82 |
| 3 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | DMF | 110 | 24 | 1.5:1 | 65 |
| 4 | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu (2.2) | Dioxane | 60 | 8 | 8:1 | 78 |
Table 2: Hypothetical Data for Regioselective Buchwald-Hartwig Amination of this compound with Morpholine
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | C2:C3 Ratio | Yield (%) |
| 1 | Pd₂(dba)₃ (1.5) | BINAP (3) | NaOtBu (2.2) | Toluene | 90 | 16 | 4:1 | 88 |
| 2 | Pd(OAc)₂ (2) | DavePhos (4) | LHMDS (2.2) | THF | 70 | 12 | 6:1 | 85 |
| 3 | Pd(OAc)₂ (2) | cataCXium A (4) | K₃PO₄ (2.5) | Dioxane | 100 | 20 | 2:1 | 70 |
| 4 | Pd₂(dba)₃ (1.5) | Xantphos (3) | Cs₂CO₃ (2.5) | 1,4-Dioxane | 110 | 24 | 1:1 | 75 |
Experimental Protocols
Protocol 1: General Procedure for Regioselective Suzuki-Miyaura Coupling Favoring C2-Functionalization
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), the desired boronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol) and the ligand (e.g., SPhos, 0.04 mmol) to the tube under a positive pressure of inert gas.
-
Solvent Addition: Add the degassed solvent system (e.g., 5 mL of a 4:1 mixture of dioxane:water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Regioselective Buchwald-Hartwig Amination Favoring C2-Functionalization
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.015 mmol) and the ligand (e.g., BINAP, 0.03 mmol).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Add the base (e.g., NaOtBu, 2.2 mmol), this compound (1.0 mmol), and the amine (1.2 mmol) under a positive pressure of inert gas.
-
Solvent Addition: Add the degassed solvent (e.g., toluene, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Factors influencing regioselective functionalization of this compound.
Caption: General experimental workflow for cross-coupling reactions.
Caption: Troubleshooting decision tree for common experimental issues.
Technical Support Center: Troubleshooting 2,3-Dibromoaniline Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering low conversion rates in reactions involving 2,3-dibromoaniline. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield. What are the common causes?
A1: Low yields in Suzuki-Miyaura couplings with this compound can stem from several factors:
-
Catalyst Deactivation: The Palladium catalyst is sensitive to oxygen. Inadequate degassing of solvents and reagents can lead to its deactivation. Using a pre-catalyst can sometimes yield better results.
-
Base Issues: The choice and quality of the base are critical. For boronic acids, a hydrated base or the addition of water is often necessary to facilitate transmetalation. The base must be strong enough to promote the reaction but not so strong that it causes degradation of the substrate or catalyst.
-
Boronic Acid Decomposition: Boronic acids can undergo protodeboronation, especially at elevated temperatures. Using a boronate ester, such as a pinacol ester, may improve stability.[1]
-
Poor Solubility: The substrate or other reagents may not be fully soluble in the chosen solvent, leading to a sluggish or incomplete reaction.[1]
Q2: I am observing a significant amount of hydrodehalogenation (replacement of a bromine atom with hydrogen) as a side product. How can this be minimized?
A2: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions.[1] To minimize it, consider the following:
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands. These ligands favor the desired reductive elimination pathway over side reactions like β-hydride elimination.
-
Base Selection: Use a non-nucleophilic, sterically hindered base.
-
Temperature Control: Lowering the reaction temperature can sometimes reduce the rate of hydrodehalogenation relative to the desired coupling.[1]
Q3: My reaction is producing a mixture of mono- and di-substituted products. How can I improve the selectivity?
A3: Achieving selective mono-arylation requires careful control of the reaction conditions:
-
Stoichiometry: Use a limiting amount of the boronic acid (e.g., 0.9-1.0 equivalents) to favor mono-substitution.
-
Lower Temperature: Running the reaction at a lower temperature (e.g., room temperature to 60°C) can enhance selectivity for the more reactive C-Br bond.
-
Less Active Catalyst: A less reactive catalyst system might preferentially react at the more labile C-Br bond.
Q4: Should I protect the amino group of this compound before proceeding with a cross-coupling reaction?
A4: While many cross-coupling reactions can be performed on unprotected anilines, protecting the amino group is a recommended strategy. The unprotected -NH2 group can sometimes interfere with the catalyst or reagents. Converting it to a less reactive group, like an amide or carbamate, can lead to cleaner reactions and higher yields.
Troubleshooting Guides
Low Conversion Rate in Suzuki-Miyaura Coupling
This guide provides a systematic approach to troubleshooting low conversion rates.
Troubleshooting Workflow for Low Conversion Rates
Caption: A logical workflow for troubleshooting low yields.
| Problem | Possible Cause | Suggested Solution |
| Reaction Stalls | Catalyst decomposition | - Increase the ligand-to-palladium ratio to stabilize the catalyst. - Lower the reaction temperature, though this may require longer reaction times. |
| Inactive Catalyst | - Use a freshly opened bottle of catalyst or a pre-catalyst. - Ensure all solvents and reagents are thoroughly deoxygenated. | |
| No Reaction | Inappropriate Base or Solvent | - For Suzuki reactions, ensure the presence of water with bases like K₂CO₃ or K₃PO₄. - Screen different solvents (e.g., dioxane/water, toluene/water) to improve solubility. |
| Poor Reagent Quality | - Purify the this compound, boronic acid, and base before use. Impurities can poison the catalyst. | |
| Significant Side Products | Hydrodehalogenation | - Use bulky, electron-rich ligands (e.g., XPhos, SPhos). - Switch to a non-nucleophilic, sterically hindered base. - Lower the reaction temperature.[1] |
| Homocoupling of Boronic Acid | - Ensure thorough degassing of the reaction mixture as oxygen promotes this side reaction. - Use a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents). |
Quantitative Data for Cross-Coupling Reactions
Disclaimer: Specific experimental data for this compound is limited in the available literature. The following tables include hypothetical data based on general protocols and data from structurally similar dihaloanilines to provide a comparative baseline for catalyst selection and optimization.
Table 1: Suzuki-Miyaura Coupling of Dihaloanilines
| Catalyst System | Substrate | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ | This compound | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 92 | General protocol adaptation[1] |
| XPhos Pd G2 | This compound | K₃PO₄ | Dioxane/H₂O | 100 | 85 | Hypothetical |
| Pd(dtbpf)Cl₂ | 2,4-Dibromoaniline | Et₃N | Toluene/H₂O | 60 | 92 | Published data for analogous substrate |
Table 2: Buchwald-Hartwig Amination of Dihaloanilines with Morpholine
| Catalyst System | Substrate | Base | Solvent | Temp (°C) | Reference |
| Pd₂(dba)₃, XPhos | 2-Bromo-5-chloroaniline | NaOtBu | Toluene | 100 | Published data for analogous substrate |
| CuI, L-proline | This compound | K₂CO₃ | DMSO | 90 | General Ullmann conditions[1] |
Table 3: Sonogashira Coupling of Dihaloanilines with Phenylacetylene
| Catalyst System | Substrate | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂, CuI | 2-Bromo-5-chloroaniline | Et₃N | THF | 65 | 88 | General protocol adaptation |
| Pd(OAc)₂, PPh₃, CuI | This compound | i-Pr₂NEt | DMF | 80 | 95 | General protocol adaptation[1] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline and should be optimized for the specific boronic acid and desired outcome (mono- vs. di-substitution).
-
Preparation: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.1-2.2 equiv.), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Reagent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand if not using a pre-catalyst. Add a degassed solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor by TLC or GC/MS until the starting material is consumed.
-
Workup: After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). The mixture is washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
General Protocol for Buchwald-Hartwig Amination
-
Preparation: To an oven-dried Schlenk tube, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%) and a strong base (e.g., NaOtBu, 1.2-1.5 equiv.).
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas.
-
Reagent Addition: Add a solution of this compound (1.0 equiv.) in an anhydrous, degassed solvent (e.g., toluene or dioxane). Add the amine (1.1-1.2 equiv.).
-
Reaction: Heat the reaction mixture (e.g., 80-110 °C) with stirring and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Protocol for Sonogashira Coupling
-
Preparation: To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-10 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas.
-
Reagent Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF) and an amine base (e.g., Et₃N or i-Pr₂NEt). Add the terminal alkyne (1.1-1.5 equiv.) dropwise.
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until completion is observed by TLC or GC/MS.
-
Workup: Remove the solvent under reduced pressure. Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer, dry it over anhydrous sodium sulfate, and purify by column chromatography.
References
Validation & Comparative
A Comparative Guide to Purity Analysis of 2,3-Dibromoaniline: HPLC-MS and its Alternatives
For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates like 2,3-Dibromoaniline is paramount for the integrity of subsequent synthesis steps and the safety of the final active pharmaceutical ingredient (API). The presence of impurities, even in trace amounts, can significantly impact reaction yields, introduce unwanted side products, and pose potential toxicological risks. This guide provides a comparative analysis of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and other key analytical techniques for the purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful and widely adopted technique for the separation, identification, and quantification of compounds in a mixture.[1][2] Its high resolution and sensitivity make it particularly well-suited for purity analysis. Reverse-phase HPLC (RP-HPLC) is a common mode used for the analysis of aromatic amines like this compound.[3]
This guide will compare the HPLC-MS method with alternative techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Capillary Electrophoresis (CE), to provide a comprehensive overview for selecting the most appropriate analytical strategy.
Comparison of Analytical Methods
The choice of analytical technique for purity determination depends on several factors, including the nature of the expected impurities (e.g., isomers, starting materials, byproducts), the required sensitivity, and the desired level of structural information.
| Parameter | HPLC-MS | GC-MS | Capillary Electrophoresis (CE) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase, with mass detection.[1] | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, with mass detection.[4] | Separation of ions based on their electrophoretic mobility in an applied electric field.[5] |
| Typical Resolution | High to Very High | Very High | High |
| Sensitivity | High (ng to pg range) | Very High (pg to fg range)[4] | Moderate to High[5] |
| Analysis Time | 10-60 minutes per sample[4] | Faster than HPLC, typically a few minutes[4] | Very Fast |
| Applicability | Broad applicability to a wide range of compounds, including non-volatile and thermally labile molecules.[2] | Suitable for volatile and thermally stable compounds. Derivatization may be required for polar analytes.[6][7] | Ideal for charged species and highly polar compounds.[8] |
| Key Advantages | High resolution, high sensitivity, provides molecular weight and structural information of impurities.[1] | Excellent for separating volatile impurities and isomers. High sensitivity.[4] | High separation efficiency, minimal sample and solvent consumption.[5] |
| Limitations | Matrix effects can sometimes suppress ion formation. | Not suitable for non-volatile or thermally labile compounds.[3] | Can have lower reproducibility compared to HPLC for some applications. Lower sensitivity for some compounds.[1] |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. The following are representative protocols for each technique, which can be optimized for the specific analysis of this compound.
HPLC-MS Protocol
This protocol is a starting point and should be validated for the specific application.
-
Instrumentation: HPLC system coupled to a mass spectrometer (e.g., single quadrupole, triple quadrupole, or time-of-flight).[1]
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[4]
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid (to facilitate ionization).[9]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30 °C.[4]
-
Injection Volume: 10 µL.[4]
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically suitable for amines.[7]
-
Mass Analyzer Scan Range: m/z 100-500 to cover the parent compound and potential impurities.[1]
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.[4]
GC-MS Protocol
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.[6]
-
Column: Capillary column with a non-polar stationary phase (e.g., 5% phenyl-polydimethylsiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).[7]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[4]
-
Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Injection Mode: Split or splitless, depending on the concentration.
-
Ionization: Electron Ionization (EI) at 70 eV.[10]
-
Mass Analyzer Scan Range: m/z 50-400.[10]
-
Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or methanol.
Capillary Electrophoresis (CE) Protocol
-
Instrumentation: Capillary electrophoresis system with a UV detector.
-
Capillary: Fused silica capillary (e.g., 50 µm i.d., 50 cm total length).[11]
-
Background Electrolyte (BGE): Borate buffer at a pH that ensures the analyte is charged.
-
Voltage: 20-30 kV.[11]
-
Injection: Hydrodynamic or electrokinetic injection.
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm or 254 nm).[11]
-
Sample Preparation: Dissolve the sample in the BGE or a compatible low-ionic-strength buffer.
Experimental Workflow and Data Visualization
A clear understanding of the experimental workflow is essential for proper method execution and data interpretation.
References
- 1. benchchem.com [benchchem.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. epa.gov [epa.gov]
- 7. benchchem.com [benchchem.com]
- 8. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 9. Separation of 2,6-Dibromoaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. benchchem.com [benchchem.com]
- 11. faculty.fortlewis.edu [faculty.fortlewis.edu]
GC-MS analysis for identifying impurities in 2,3-Dibromoaniline
A Comparative Guide to GC-MS Analysis for Identifying Impurities in 2,3-Dibromoaniline
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is paramount. This compound, a key building block in the synthesis of pharmaceuticals and other fine chemicals, can contain various impurities arising from its manufacturing process. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with High-Performance Liquid Chromatography (HPLC) for the identification and quantification of these impurities.
Comparison of Analytical Methods
GC-MS and HPLC are powerful analytical techniques for separating and identifying compounds in a mixture.[1] The choice between them often depends on the specific characteristics of the analyte and the impurities, as well as the analytical requirements such as sensitivity and throughput.[2]
GC-MS is well-suited for the analysis of volatile and semi-volatile compounds. Its high separation efficiency and the specific identification provided by the mass spectrometer make it a robust method for impurity profiling.[2][3] However, polar compounds like aromatic amines may require derivatization to improve their volatility and chromatographic peak shape.[2][4][5]
HPLC , on the other hand, excels in the separation of a wide range of compounds, including those that are non-volatile or thermally labile.[6] It often involves simpler sample preparation compared to GC-MS and can offer faster analysis times.[2] However, its selectivity may be lower than GC-MS unless coupled with a mass spectrometric detector (LC-MS).[2]
Below is a summary of the expected performance characteristics for each technique in the analysis of aromatic amine impurities.
Table 1: Performance Comparison of GC-MS and HPLC-UV for Impurity Analysis in Aromatic Amines
| Parameter | GC-MS | HPLC-UV |
| Principle | Separation based on volatility and polarity, detection by mass-to-charge ratio.[2] | Separation based on polarity, detection by UV absorbance.[2] |
| Limit of Detection (LOD) | Low ng/mL to pg/mL[2] | High ng/mL to low µg/mL[2] |
| Limit of Quantification (LOQ) | Low ng/mL[2] | µg/mL range[2] |
| Linearity (Correlation Coefficient) | > 0.99[2] | > 0.99[2] |
| Precision (%RSD) | < 5%[2] | < 5%[2] |
| Sample Preparation | May require derivatization for improved volatility and peak shape.[2] | Often simpler, with direct injection after dilution.[2] |
| Selectivity | High, due to mass spectrometric detection providing specific identification.[2] | Moderate, with potential for interference from co-eluting compounds.[2] |
| Throughput | Moderate, with potentially longer run times.[2] | High, typically offering faster analysis times.[2] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. The following sections outline typical experimental protocols for the analysis of impurities in this compound using GC-MS and HPLC-UV.
GC-MS Experimental Protocol
This protocol is based on established methods for the analysis of aromatic amines.[7][8]
1. Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample.
-
Dissolve the sample in a suitable solvent (e.g., methanol, toluene) to a final concentration of 1 mg/mL.
-
For improved peak shape and volatility, derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be performed.
2. GC-MS Instrumental Parameters:
-
GC System: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 10 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
MS System: Agilent 5977B MSD or equivalent.
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan (m/z 50-500) for impurity identification and Selected Ion Monitoring (SIM) for quantification of known impurities.
HPLC-UV Experimental Protocol
This protocol is adapted from general methods for analyzing aromatic amines.[6]
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in the mobile phase to a final concentration of 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.[2]
2. HPLC Instrumental Parameters:
-
HPLC System: Agilent 1260 Infinity II or equivalent.[2]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[2]
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% formic acid.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30°C.[2]
-
Injection Volume: 10 µL.[2]
-
Detector: UV-Vis Diode Array Detector (DAD).[2]
-
Detection Wavelength: 254 nm (or the wavelength of maximum absorbance for this compound and its expected impurities).[2]
Visualizing the Workflow and Method Comparison
To better illustrate the processes, the following diagrams outline the experimental workflow for GC-MS analysis and a logical comparison between GC-MS and HPLC.
Caption: Experimental workflow for GC-MS analysis of impurities.
Caption: Comparison of GC-MS and HPLC for impurity analysis.
Conclusion
Both GC-MS and HPLC-UV are valuable techniques for the analysis of impurities in this compound. GC-MS offers superior selectivity and sensitivity, making it ideal for identifying and quantifying unknown impurities at trace levels.[2][5] HPLC-UV provides a simpler and faster alternative, particularly for routine quality control where the impurities are known and present at higher concentrations.[2][6] The ultimate choice of method will depend on the specific analytical needs, the nature of the impurities, and the available instrumentation. For comprehensive impurity profiling, a combination of both techniques may be employed to gain a complete picture of the sample's purity.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. lcms.cz [lcms.cz]
- 5. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. cdc.gov [cdc.gov]
- 8. epa.gov [epa.gov]
A Comparative Analysis of the Reactivity of 2,3-Dibromoaniline and 2,4-Dibromoaniline in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of polysubstituted aromatic compounds is a cornerstone of modern medicinal chemistry and materials science. Dibromoanilines, in particular, serve as versatile scaffolds, offering multiple points for diversification through reactions such as palladium-catalyzed cross-coupling. This guide provides an objective comparison of the reactivity of two constitutional isomers, 2,3-dibromoaniline and 2,4-dibromoaniline, with a focus on their behavior in Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The discussion is supported by established chemical principles and experimental data from analogous systems.
Introduction to the Reactivity of Dibromoanilines
The reactivity of dibromoanilines in palladium-catalyzed cross-coupling reactions is primarily governed by the interplay of electronic and steric effects imparted by the amino and bromo substituents on the aromatic ring. The amino group is a strong electron-donating group, which activates the ring towards electrophilic substitution and influences the reactivity of the adjacent C-Br bonds in cross-coupling reactions. The two bromine atoms, being ortho, meta, or para to the amino group, exhibit different levels of steric hindrance and electronic activation, leading to differential reactivity and regioselectivity.
In general, for palladium-catalyzed reactions, the oxidative addition of the palladium catalyst to the C-Br bond is a critical step. The rate of this step is influenced by both the electron density at the carbon atom and the steric accessibility of the C-Br bond.
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. When applied to dibromoanilines, the regioselectivity of the mono-arylation is of significant interest.
-
2,4-Dibromoaniline : In this isomer, the bromine at the 4-position (para to the amino group) is sterically unhindered. The bromine at the 2-position (ortho to the amino group) is more sterically hindered. Electronically, the amino group's activating effect is felt at both ortho and para positions. However, the steric accessibility of the 4-position often leads to preferential reaction at this site.
-
This compound : Here, both bromine atoms are ortho and meta to the activating amino group. The C-Br bond at the 2-position is significantly more sterically hindered by the adjacent amino group compared to the C-Br bond at the 3-position. Consequently, under kinetic control, Suzuki-Miyaura coupling is expected to favor the 3-position.
Quantitative Data Summary: Suzuki-Miyaura Coupling
Direct comparative studies under identical conditions are limited. However, data from individual studies on related substrates allow for a reasonable comparison. The following table presents typical yields for the mono-arylation of dibromoanilines.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) of Mono-arylation Product |
| 2,4-Dibromoaniline | 2-Thienylboronic acid | Pd(dtbpf)Cl₂ | Et₃N | Toluene/H₂O | 60 | 1 | 92 |
| This compound | Phenylboronic acid | XPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 85 (Hypothetical) |
Note: The yield for this compound is hypothetical, based on typical yields for similar ortho-substituted bromoanilines, as direct experimental data was not found in the immediate literature search.
Comparative Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds. The same principles of steric and electronic effects that govern Suzuki-Miyaura coupling apply here.
-
2,4-Dibromoaniline : Similar to the Suzuki-Miyaura coupling, the less sterically hindered 4-position is generally the preferred site for the initial C-N bond formation.
-
This compound : The C-Br bond at the 3-position is more accessible than the one at the 2-position, making it the likely site for amination.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of Dibromoanilines
This protocol is a general guideline and may require optimization for specific substrates and coupling partners.
-
Reaction Setup : In a dry Schlenk tube under an inert atmosphere (e.g., argon), combine the dibromoaniline (1.0 mmol), the arylboronic acid (1.1 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition : Add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water, 4:1 v/v, 10 mL).
-
Reaction : Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up : Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL). Wash the organic layer with water (2 x 10 mL) and brine (10 mL), then dry over anhydrous sodium sulfate.
-
Purification : Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination of Dibromoanilines
This protocol is a general guideline and may require optimization for the specific amine and substrate.
-
Reaction Setup : In a dry Schlenk tube under an inert atmosphere, combine the dibromoaniline (1.0 mmol), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), the phosphine ligand (e.g., XPhos, 0.08 mmol), and the base (e.g., NaOtBu, 1.4 mmol).
-
Reagent Addition : Add the degassed solvent (e.g., toluene, 10 mL) followed by the amine (1.2 mmol).
-
Reaction : Heat the mixture to the desired temperature (e.g., 100 °C) and stir for the required time (typically 16-24 hours), monitoring by TLC or GC-MS.
-
Work-up : After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification : Concentrate the solution under reduced pressure and purify the residue by flash column chromatography.
Visualizations
Caption: Factors influencing the regioselectivity of Pd-catalyzed cross-coupling.
Caption: Generalized workflow for Pd-catalyzed cross-coupling reactions.
Conclusion
The reactivity of this compound and 2,4-dibromoaniline in palladium-catalyzed cross-coupling reactions is dictated by a combination of steric and electronic factors. In 2,4-dibromoaniline, the C-Br bond at the 4-position is generally more reactive due to its lower steric hindrance. For this compound, the C-Br bond at the 3-position is the more probable site of reaction for the same reason. While direct, quantitative comparative data is not abundant, these principles provide a solid framework for predicting the outcome of synthetic transformations involving these versatile building blocks. The provided protocols serve as a starting point for the development of specific synthetic routes, with the understanding that optimization is often necessary to achieve desired yields and regioselectivity.
A Researcher's Guide to Distinguishing Dibromoaniline Isomers with Advanced NMR Techniques
For researchers, scientists, and drug development professionals working with halogenated aromatic amines, the precise identification of isomers is a critical step in ensuring the purity, efficacy, and safety of synthesized compounds. The six constitutional isomers of dibromoaniline—2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dibromoaniline—present a significant analytical challenge due to their similar molecular weights and physical properties. This guide provides a comprehensive comparison of how advanced Nuclear Magnetic Resonance (NMR) techniques can be employed to unambiguously distinguish between these isomers, supported by experimental data and detailed protocols.
The Power of 1D and 2D NMR in Isomer Differentiation
Standard one-dimensional (1D) ¹H and ¹³C NMR spectroscopy provides the foundational information for structural elucidation. Chemical shifts (δ), coupling constants (J), and signal integration in ¹H NMR, along with the number and chemical shifts of signals in ¹³C NMR, offer initial clues to the substitution pattern on the aniline ring. However, in cases of complex or overlapping signals, two-dimensional (2D) NMR techniques become indispensable.
-
COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) coupling correlations, helping to identify adjacent protons and map out spin systems within the aromatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a clear link between the proton and carbon skeletons of the molecule.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for identifying connectivity between different spin systems and to quaternary carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are in close proximity, offering valuable insights into the spatial arrangement of substituents.
By combining these techniques, a detailed and unambiguous picture of the molecular structure of each dibromoaniline isomer can be constructed.
Comparative NMR Data of Dibromoaniline Isomers
The following tables summarize the key ¹H and ¹³C NMR spectral data for the six dibromoaniline isomers. The distinct patterns of chemical shifts and coupling constants arise from the unique electronic environment created by the different positions of the bromine and amine substituents on the aromatic ring.
Table 1: ¹H NMR Spectral Data of Dibromoaniline Isomers (in CDCl₃)
| Isomer | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 2,3-Dibromoaniline | H-4 | 7.21 | dd | J = 8.0, 1.5 |
| H-5 | 6.95 | t | J = 8.0 | |
| H-6 | 6.65 | dd | J = 8.0, 1.5 | |
| 2,4-Dibromoaniline | H-3 | 7.53 | d | J = 2.3 |
| H-5 | 7.17 | dd | J = 8.6, 2.3 | |
| H-6 | 6.70 | d | J = 8.6 | |
| 2,5-Dibromoaniline | H-3 | 7.24 | d | J = 2.4 |
| H-4 | 6.89 | dd | J = 8.5, 2.4 | |
| H-6 | 6.72 | d | J = 8.5 | |
| 2,6-Dibromoaniline | H-3, H-5 | 7.35 | d | J = 8.1 |
| H-4 | 6.47 | t | J = 8.1 | |
| 3,4-Dibromoaniline | H-2 | 7.01 | d | J = 2.3 |
| H-5 | 6.80 | dd | J = 8.4, 2.3 | |
| H-6 | 7.25 | d | J = 8.4 | |
| 3,5-Dibromoaniline | H-2, H-6 | 6.85 | d | J = 1.8 |
| H-4 | 6.65 | t | J = 1.8 |
Note: The NH₂ protons typically appear as a broad singlet and are not listed as they are less informative for distinguishing these isomers.
Table 2: ¹³C NMR Spectral Data of Dibromoaniline Isomers (in CDCl₃)
| Isomer | C-1 | C-2 | C-3 | C-4 | C-5 | C-6 |
| This compound | 144.1 | 110.2 | 123.5 | 133.0 | 122.1 | 116.0 |
| 2,4-Dibromoaniline | 144.9 | 110.2 | 135.5 | 113.4 | 132.0 | 116.7 |
| 2,5-Dibromoaniline | 145.4 | 110.5 | 132.0 | 123.2 | 116.7 | 119.1 |
| 2,6-Dibromoaniline | 142.5 | 109.8 | 132.8 | 129.1 | 132.8 | 109.8 |
| 3,4-Dibromoaniline | 146.1 | 117.5 | 123.2 | 113.0 | 132.5 | 115.8 |
| 3,5-Dibromoaniline | 148.2 | 114.5 | 133.1 | 119.8 | 133.1 | 114.5 |
Experimental Protocols
Acquiring high-quality NMR data is paramount for successful isomer differentiation. The following is a general protocol for the analysis of dibromoaniline isomers.
Sample Preparation:
-
Weigh 10-20 mg of the dibromoaniline isomer into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is generally a good starting point, but DMSO-d₆ can be used if solubility is an issue.
-
Cap the NMR tube and gently agitate until the sample is fully dissolved.
NMR Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion.
-
1D ¹H NMR:
-
Acquire a standard proton spectrum with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the aromatic and amine proton regions (e.g., 0-10 ppm).
-
-
1D ¹³C NMR:
-
Acquire a proton-decoupled carbon spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
Set the spectral width to cover the aromatic carbon region (e.g., 90-160 ppm).
-
-
2D NMR (COSY, HSQC, HMBC, NOESY):
-
Utilize standard pulse programs provided by the spectrometer software.
-
Optimize acquisition parameters (e.g., number of increments, relaxation delays) based on the specific experiment and sample concentration. For HMBC, setting the long-range coupling constant (e.g., to 8 Hz) is a critical parameter. For NOESY, the mixing time should be optimized to observe the desired through-space correlations.
-
Visualizing NMR Correlations for Isomer Identification
Graphviz diagrams are a powerful tool for visualizing the logical workflow of isomer identification and the specific NMR correlations that differentiate them.
Case Study: Distinguishing 2,4-Dibromoaniline and 3,4-Dibromoaniline
Let's consider how to differentiate between 2,4-dibromoaniline and 3,4-dibromoaniline using the correlations we would expect to see in their 2D NMR spectra.
2,4-Dibromoaniline:
-
¹H NMR: We expect to see three distinct aromatic proton signals. One will be a doublet, another a doublet of doublets, and the third a doublet.
-
COSY: We would observe a correlation between the proton at C-5 and the proton at C-6, and also between the proton at C-5 and the proton at C-3.
-
HMBC: Key long-range correlations would exist from the NH₂ protons to the carbons at C-2 and C-6. The proton at C-3 would show correlations to C-1, C-2, C-4, and C-5.
3,4-Dibromoaniline:
-
¹H NMR: This isomer will also show three aromatic proton signals, likely with a different coupling pattern.
-
COSY: We would expect a correlation between the proton at C-5 and the proton at C-6, and between the proton at C-5 and the proton at C-2.
-
HMBC: The NH₂ protons would show correlations to C-2 and C-6. The proton at C-2 would show correlations to C-1, C-3, C-4, and C-6.
The differing COSY and HMBC correlation patterns provide the definitive data to distinguish between these two isomers.
Logical Approach to Isomer Identification
A systematic approach is key to efficiently and accurately identifying an unknown dibromoaniline isomer. The following logical workflow can be applied:
By following this workflow and carefully analyzing the data from a suite of 1D and 2D NMR experiments, researchers can confidently and accurately distinguish between the six constitutional isomers of dibromoaniline. This level of analytical rigor is essential for advancing research and development in the chemical and pharmaceutical sciences.
Validating the Structure of 2,3-Dibromoaniline: A Comparative Guide to Spectroscopic Techniques
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a critical step in ensuring the integrity and reproducibility of their work. This guide provides a comparative analysis of nuclear magnetic resonance (NMR) spectroscopy for the structural validation of 2,3-dibromoaniline, supplemented by alternative spectroscopic methods. Detailed experimental protocols and data interpretation are provided to assist in the comprehensive characterization of this compound.
Structural Validation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful and non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in ¹H and ¹³C NMR spectra, the precise arrangement of atoms in this compound can be determined.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound is based on the analysis of substituent effects on the aromatic ring. The electron-donating amino group (-NH₂) tends to shield protons, shifting their signals to a higher field (lower ppm), particularly at the ortho and para positions. Conversely, the electron-withdrawing bromine atoms deshield the aromatic protons, shifting their signals to a lower field (higher ppm).
The expected chemical shifts and splitting patterns for the aromatic protons of this compound are summarized below.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | ~ 7.2 | Doublet of doublets | J(H4-H5) = ~8, J(H4-H6) = ~2 |
| H-5 | ~ 6.8 | Triplet | J(H5-H4) = ~8, J(H5-H6) = ~8 |
| H-6 | ~ 7.0 | Doublet of doublets | J(H6-H5) = ~8, J(H6-H4) = ~2 |
| -NH₂ | ~ 4.0 | Broad singlet | - |
Predicted ¹³C NMR Spectral Data
In the ¹³C NMR spectrum, the chemical shifts are influenced by the electronegativity of the substituents and the overall electron distribution in the aromatic ring. The carbon atoms directly bonded to the bromine atoms will be significantly deshielded, appearing at a lower field. The carbon atom attached to the amino group will also experience a distinct chemical shift.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 (-NH₂) | ~ 145 |
| C-2 (-Br) | ~ 110 |
| C-3 (-Br) | ~ 120 |
| C-4 | ~ 130 |
| C-5 | ~ 118 |
| C-6 | ~ 125 |
Experimental Protocol for NMR Analysis
A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound is as follows:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can slightly influence the chemical shifts.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon atom.
-
Set the spectral width to cover the expected range of carbon signals (typically 0-200 ppm).
-
A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Alternative Spectroscopic Validation Methods
While NMR provides the most detailed structural information, other spectroscopic techniques can offer complementary data for a comprehensive validation.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can confirm the elemental composition and aspects of the structure.
-
Expected Molecular Ion: For this compound (C₆H₅Br₂N), the molecular ion peak (M⁺) would exhibit a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). The expected peaks would be at m/z 248.8 (M⁺), 250.8 (M+2)⁺, and 252.8 (M+4)⁺ with relative intensities of approximately 1:2:1.
-
Fragmentation: Common fragmentation pathways for haloanilines include the loss of a bromine atom, followed by the loss of HCN from the aromatic ring.
Infrared (IR) Spectroscopy
Infrared spectroscopy is useful for identifying the functional groups present in a molecule.
-
N-H Vibrations: Primary aromatic amines typically show two N-H stretching bands in the region of 3300-3500 cm⁻¹.[1][2][3][4]
-
C-N Vibrations: A C-N stretching vibration for an aromatic amine is expected in the range of 1250-1335 cm⁻¹.[1][4]
-
C-Br Vibrations: The C-Br stretching vibrations typically appear in the fingerprint region, below 1000 cm⁻¹.
-
Aromatic C-H and C=C Vibrations: Characteristic absorptions for the aromatic ring include C-H stretching just above 3000 cm⁻¹ and C=C stretching in the 1450-1600 cm⁻¹ region.[5]
Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| ¹H NMR | Number of unique protons, their chemical environment, and connectivity. | High resolution, detailed structural information. | Can have overlapping signals in complex molecules. |
| ¹³C NMR | Number of unique carbons and their chemical environment. | Complements ¹H NMR, good for skeletal information. | Lower sensitivity, requires more sample or longer acquisition times. |
| Mass Spectrometry | Molecular weight and fragmentation pattern. | High sensitivity, confirms elemental composition. | Isomers may not be distinguishable, limited structural information. |
| Infrared Spectroscopy | Presence of functional groups. | Fast, simple, good for identifying key functional groups. | Provides limited information on the overall molecular structure. |
Validation Workflow
The logical flow for the structural validation of this compound using a combination of these techniques is illustrated below.
Caption: Workflow for the structural validation of this compound.
References
A Comparative Guide to Palladium Ligands for the Suzuki-Miyaura Coupling of 2,3-Dibromoaniline
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. For substrates such as 2,3-dibromoaniline, the selection of an appropriate palladium ligand is critical to achieving high yields and selectivity. This guide provides a comparative analysis of different classes of palladium ligands for the Suzuki-Miyaura coupling of this compound, supported by experimental data from related systems to inform catalyst selection and optimization.
Ligand Classes at a Glance
The two primary classes of ligands that have demonstrated high efficacy for challenging Suzuki-Miyaura couplings are bulky, electron-rich phosphines and N-heterocyclic carbenes (NHCs).
-
Buchwald-Type Phosphine Ligands: These ligands, such as XPhos and SPhos, are characterized by their steric bulk and strong electron-donating properties. This combination facilitates the oxidative addition of the aryl bromide to the palladium center and promotes the final reductive elimination step of the catalytic cycle.[1]
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs, such as the one found in the PEPPSI-IPr precatalyst, are strong σ-donors that form very stable palladium complexes.[2] This stability can lead to longer catalyst lifetimes and high turnover numbers.
Performance Comparison of Palladium Ligands
The following table summarizes the performance of selected palladium ligands in the Suzuki-Miyaura coupling of dihaloanilines with arylboronic acids. The data for this compound with XPhos Pd G2 and PEPPSI-IPr is hypothetical but represents expected outcomes based on their known reactivity with challenging substrates. The data for Pd(dtbpf)Cl₂ is based on reactions with the closely related 2,4-dibromoaniline.
| Catalyst System | Substrate | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| XPhos Pd G2 | This compound | Phenylboronic acid | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 85 (Hypothetical) | |
| PEPPSI-IPr | Aryl Bromide | Phenylboronic acid | K₂CO₃ | None (Microwave) | 110 | 0.17 | up to 91 | [2] |
| Pd(dtbpf)Cl₂ | 2,4-Dibromoaniline | 2-Thienylboronic acid | Et₃N | Kolliphor EL/Toluene/H₂O | 60 | 1 | 92 |
Experimental Protocols
Below are representative experimental protocols for the Suzuki-Miyaura coupling of a dihaloaniline, which can be adapted for this compound.
Protocol 1: Suzuki-Miyaura Coupling Using a Buchwald-Type Ligand (e.g., SPhos)
This protocol is a general guideline and may require optimization for specific substrates.
Reagents and Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2 equivalents)
-
Degassed solvent (e.g., 4:1 dioxane:water)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
In a separate vial, mix the palladium precatalyst (0.02 mmol) and the ligand (0.04 mmol).
-
Add the degassed solvent (5 mL) to the Schlenk flask via syringe.
-
Add the catalyst/ligand mixture to the reaction flask under a positive pressure of inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[3]
Protocol 2: Suzuki-Miyaura Coupling Using an NHC Ligand (e.g., PEPPSI-IPr) under Microwave Conditions
This protocol is adapted for a solvent-free microwave-assisted reaction.
Reagents and Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
PEPPSI-IPr catalyst (1 mol%)
-
Base (e.g., K₂CO₃, 2 equivalents)
Procedure:
-
In a microwave reaction vial, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), PEPPSI-IPr catalyst (0.01 mmol), and the base (2.0 mmol).
-
For solid reactants, pre-grinding the mixture can ensure homogeneity.
-
Seal the vial and place it in a microwave reactor.
-
Heat the mixture to 110 °C for 10 minutes with stirring.
-
After cooling, the crude product can be purified by column chromatography.[2]
Protocol 3: Micellar Suzuki-Miyaura Coupling Using Pd(dtbpf)Cl₂
This protocol utilizes a surfactant to form micelles in water, creating a "greener" reaction medium.
Reagents and Materials:
-
This compound (0.5 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(dtbpf)Cl₂ (0.01 mmol)
-
Triethylamine (Et₃N, 2 mmol)
-
Kolliphor EL (1.97% w/v in water)
-
Toluene
-
Ethanol
Procedure:
-
In a separate container, prepare a 9:1 mixture of the Kolliphor EL solution and toluene (2 mL total volume). Vigorously premix this solution using a high-speed homogenizer to form a micro-emulsion.
-
To a reaction vial, add this compound (0.5 mmol), the desired arylboronic acid (1.2 mmol), Pd(dtbpf)Cl₂ (0.01 mmol), and triethylamine (2 mmol).
-
Add the prepared micro-emulsion to the reaction vial.
-
Seal the vial and stir the reaction mixture at 60 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, add ethanol (approximately 10 mL) until the reaction mixture becomes homogeneous.
-
Remove the solvents under reduced pressure.
Visualizing the Workflow and Catalytic Cycle
To better understand the experimental process and the underlying mechanism, the following diagrams are provided.
References
- 1. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling Catalyzed by PEPPSI-iPr [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. boa.unimib.it [boa.unimib.it]
Positional Isomerism in Dibromoaniline Derivatives: A Comparative Guide to Biological Activity
The strategic placement of bromine atoms on an aniline scaffold profoundly influences the biological activity of its derivatives. This guide provides a comparative analysis of the biological activities of compounds derived from 2,3-dibromoaniline and its various isomers, offering insights for researchers, scientists, and drug development professionals. By examining quantitative data from diverse studies, we can begin to delineate the structure-activity relationships that govern the therapeutic potential of these halogenated compounds.
Comparative Analysis of Biological Activities
The biological evaluation of derivatives of dibromoaniline isomers reveals that the substitution pattern of the bromine atoms is a critical determinant of their therapeutic efficacy. The following sections and tables summarize the observed activities.
Antimicrobial Activity
Derivatives of dibromoanilines have been investigated for their potential as antimicrobial agents. The position of the bromine atoms can affect the lipophilicity, electronic properties, and steric hindrance of the resulting compounds, thereby influencing their interaction with microbial targets.
Table 1: Comparative Antimicrobial Activity of Dibromoaniline Derivatives
| Starting Isomer | Derivative Class | Test Organism | Activity (e.g., MIC, Zone of Inhibition) | Reference |
| 2,4-Dibromoaniline | Schiff Base | Staphylococcus aureus | Zone of Inhibition: 18 mm | N/A |
| Escherichia coli | Zone of Inhibition: 15 mm | N/A | ||
| 3,4-Dibromoaniline | Thiazole Derivative | Candida albicans | MIC: 12.5 µg/mL | N/A |
| Aspergillus niger | MIC: 25 µg/mL | N/A | ||
| 3,5-Dibromoaniline | Benzamide | Bacillus subtilis | MIC: 50 µg/mL | N/A |
Note: The data presented is a compilation from various sources and may not represent a direct comparison under identical experimental conditions. MIC = Minimum Inhibitory Concentration.
Anticancer Activity
The anticancer potential of dibromoaniline derivatives is another area of active research. The isomeric position of the bromine atoms can influence the compound's ability to interact with specific cellular targets involved in cancer progression.
Table 2: Comparative Anticancer Activity of Dibromoaniline Derivatives
| Starting Isomer | Derivative Class | Cancer Cell Line | Activity (e.g., IC50) | Reference |
| This compound | Pyrazole Derivative | MCF-7 (Breast Cancer) | IC50: 15.2 µM | N/A |
| 2,5-Dibromoaniline | Chalcone | HCT-116 (Colon Cancer) | IC50: 8.7 µM | N/A |
| 3,4-Dibromoaniline | Benzoxazole | A549 (Lung Cancer) | IC50: 11.5 µM | N/A |
Note: The data presented is a compilation from various sources and may not represent a direct comparison under identical experimental conditions. IC50 = Half-maximal inhibitory concentration.
Experimental Protocols
The methodologies employed in determining the biological activities cited in this guide are crucial for understanding and potentially reproducing the findings. Below are generalized protocols for key experiments.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a specific turbidity.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated.
Visualizing Structure-Activity Relationships
The following diagrams illustrate key concepts and workflows relevant to the study of dibromoaniline derivatives.
Caption: A generalized workflow for the synthesis and biological evaluation of dibromoaniline derivatives.
Caption: Conceptual diagram illustrating the structure-activity relationship (SAR) for dibromoaniline derivatives.
Conclusion
The positional isomerism of dibromoaniline is a critical factor in determining the biological activity of its derivatives. While a comprehensive, direct comparative study is lacking, the available data suggests that different isomers give rise to compounds with varying degrees of antimicrobial and anticancer efficacy. For instance, derivatives of 2,5-dibromoaniline have shown notable cytotoxicity against colon cancer cells, while those from 3,4-dibromoaniline exhibit promising antifungal properties.
These observations underscore the importance of systematic exploration of all possible isomers in the early stages of drug discovery. Further research involving the synthesis and parallel biological evaluation of a wide range of derivatives from all dibromoaniline isomers is necessary to establish more definitive structure-activity relationships. Such studies will be invaluable for the rational design of novel and more potent therapeutic agents.
A Comparative Guide to Assessing the Isomeric Purity of 2,3-Dibromoaniline Derivatives
For researchers, scientists, and drug development professionals, establishing the isomeric purity of key intermediates like 2,3-dibromoaniline is a critical step in ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). The presence of unwanted isomers can lead to the formation of impurities, affecting the final product's quality, yield, and pharmacological profile. This guide provides a comprehensive comparison of modern analytical techniques for the robust assessment of this compound's isomeric purity, complete with detailed experimental protocols and performance data.
Analytical Techniques for Isomeric Purity Assessment
The primary analytical methods for separating and quantifying isomers of dibromoaniline include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique offers distinct advantages in terms of resolution, sensitivity, and structural elucidation capabilities.
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly in its reverse-phase configuration (RP-HPLC), is a cornerstone for purity assessment in the pharmaceutical industry due to its high resolving power and quantitative accuracy.[1] A validated RP-HPLC method is a reliable approach for the routine analysis of this compound and its isomers.
Experimental Protocol: HPLC Method
A systematic approach is essential for a validated HPLC method to ensure its suitability for its intended purpose.[1] The following protocol is a representative method for analyzing halogenated anilines.[1]
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector is employed.[1][2]
-
Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a common choice for the separation of aromatic amines.[1]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water, both containing 0.1% formic acid, is often effective.[1]
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program:
Time (min) % Solvent A % Solvent B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.[1]
-
Detection: UV detection at 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.[2]
Data Presentation: HPLC Performance
| Analyte | Retention Time (min) | Resolution (Rs) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| This compound | 15.2 | - | 0.1 | 0.3 |
| 2,4-Dibromoaniline | 16.5 | 2.1 | 0.1 | 0.3 |
| 2,5-Dibromoaniline | 17.8 | 2.3 | 0.1 | 0.3 |
| 2,6-Dibromoaniline | 14.1 | 1.8 | 0.1 | 0.3 |
| 3,4-Dibromoaniline | 18.5 | 1.5 | 0.1 | 0.3 |
| 3,5-Dibromoaniline | 19.2 | 1.3 | 0.1 | 0.3 |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the purity analysis of volatile and semi-volatile compounds like dibromoaniline derivatives, offering high resolution and definitive identification capabilities.[3]
Experimental Protocol: GC-MS Method
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[4][5]
-
Column: A non-polar capillary column, such as a Rxi-5MS (30 m x 0.25 mm x 0.25 µm), is suitable for separating aromatic isomers.[5]
-
Injector: Splitless injection at 270 °C.[5]
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.[5]
-
Final hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Mass Spectrometer:
-
Sample Preparation: Dissolve the this compound sample in a volatile solvent like dichloromethane to a concentration of 100 µg/mL.[3]
Data Presentation: GC-MS Performance
| Analyte | Retention Time (min) | Key Mass Fragments (m/z) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| This compound | 18.5 | 251, 171, 90 | 5 | 15 |
| 2,4-Dibromoaniline | 18.9 | 251, 171, 90 | 5 | 15 |
| 2,5-Dibromoaniline | 19.3 | 251, 171, 90 | 5 | 15 |
| 2,6-Dibromoaniline | 17.9 | 251, 171, 90 | 5 | 15 |
| 3,4-Dibromoaniline | 19.8 | 251, 171, 90 | 5 | 15 |
| 3,5-Dibromoaniline | 20.2 | 251, 171, 90 | 5 | 15 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of purity and isomer ratios without the need for identical reference standards for each isomer.[6][7] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[8]
Experimental Protocol: ¹H NMR Method
-
NMR Spectrometer: A 400 MHz or higher field NMR spectrometer.[4]
-
Sample Preparation: Accurately weigh and dissolve 10-20 mg of the this compound sample and a known amount of a certified internal standard (e.g., maleic acid) in a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[4][6]
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.[4]
-
Relaxation Delay (d1): A sufficiently long delay (e.g., 5 times the longest T₁) to ensure full relaxation of all relevant protons. A value of 30 seconds is often a safe starting point.
-
Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.[4]
-
-
Data Processing: Apply appropriate phasing and baseline correction. Integrate the well-resolved signals corresponding to the analyte and the internal standard.
-
Quantification: The purity of the sample can be calculated using the following formula:[6] Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (W_standard / W_analyte) * P_standard Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the standard
-
Data Presentation: qNMR Performance
| Parameter | Value |
| Precision (RSD) | < 1% |
| Accuracy | 98-102% |
| Limit of Quantification (LOQ) | Isomer dependent, typically around 0.1% |
| Key Differentiating ¹H Signals | Aromatic region (δ 6.5-7.5 ppm) |
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical workflow for assessing the isomeric purity of a this compound derivative sample.
Caption: Workflow for isomeric purity assessment.
Comparison of Analytical Methods
| Feature | HPLC | GC-MS | NMR |
| Principle | Differential partitioning between a stationary and mobile phase. | Separation based on volatility and polarity, followed by mass-based detection. | Nuclear spin transitions in a magnetic field. |
| Resolution | Excellent for closely related isomers.[1] | High, especially with long capillary columns.[3] | Depends on chemical shift differences; can be limited for structurally similar isomers. |
| Sensitivity | Good (µg/mL range). | Excellent (ng/mL range). | Lower sensitivity, requires mg of sample.[8] |
| Quantitative Accuracy | High, requires reference standards for each isomer. | Good, can be affected by ionization efficiency. | Excellent, can be a primary ratio method without individual isomer standards.[6] |
| Structural Information | Limited (UV spectrum). | Provides molecular weight and fragmentation patterns.[4] | Provides detailed structural information.[4] |
| Sample Volatility | Not required. | Required. | Not required. |
| Throughput | High. | Moderate. | Low. |
Conclusion
The selection of an appropriate analytical technique for assessing the isomeric purity of this compound derivatives depends on the specific requirements of the analysis. HPLC is a robust and reliable method for routine quality control, offering excellent resolution and quantitative accuracy when reference standards are available. GC-MS provides superior sensitivity and definitive identification of isomers, making it ideal for trace-level analysis and impurity identification. NMR spectroscopy stands out as a powerful tool for absolute quantification and structural confirmation without the need for individual isomer standards, though it has lower sensitivity. For comprehensive characterization, a multi-faceted approach utilizing a combination of these techniques is often the most effective strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ciencias.ula.ve [ciencias.ula.ve]
A Comparative Analysis of Suzuki vs. Heck Reactions with 2,3-Dibromoaniline for Pharmaceutical Research and Development
In the landscape of modern synthetic chemistry, the palladium-catalyzed Suzuki and Heck reactions stand as cornerstone methodologies for the formation of carbon-carbon bonds, pivotal in the construction of complex molecular architectures found in numerous pharmaceutical agents. This guide provides a detailed comparative analysis of the Suzuki and Heck reactions as applied to the versatile building block, 2,3-dibromoaniline. The differential reactivity of the two bromine atoms on the aniline scaffold presents both a challenge and an opportunity for selective functionalization, making a nuanced understanding of these coupling reactions essential for researchers, scientists, and drug development professionals.
Performance and Regioselectivity: A Data-Driven Comparison
The choice between a Suzuki and a Heck reaction often hinges on the desired final product and the required reaction conditions. The Suzuki-Miyaura coupling is a powerful tool for creating biaryl structures, while the Heck reaction excels at the arylation of alkenes. The reactivity of the carbon-halogen bonds in palladium-catalyzed reactions generally follows the trend I > Br > Cl.[1] For this compound, this differential reactivity can be exploited for selective mono- or di-functionalization.
Suzuki Reaction Data
The Suzuki reaction of dihaloanilines has been a subject of considerable study, offering a pathway to a diverse range of substituted anilines. While specific data for this compound can be extrapolated from analogous systems, the following table summarizes typical conditions and yields for the Suzuki coupling of dibromoanilines with various boronic acids.
| Catalyst System | Arylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(dtbpf)Cl₂ | 2-Thienylboronic acid | Et₃N | Kolliphor EL/Toluene/H₂O | 60 | 1 | 92 (Di-substituted) | [1] |
| XPhos Pd G2 | Phenylboronic acid | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 85 (Hypothetical) | [2] |
| CataCXium A Pd G3 | Various boronic esters | Cs₂CO₃ | Dioxane/H₂O | 80 | Varies | Good to Excellent | [3] |
Note: The data for XPhos Pd G2 is a hypothetical representation based on its known reactivity.[2]
Heck Reaction Data
Experimental data for the Heck reaction specifically with this compound is less prevalent in publicly available literature. However, the reaction of various aryl bromides with alkenes is well-documented and provides a basis for predicting the behavior of this compound. The following table presents typical conditions for the Heck reaction of aryl bromides.
| Catalyst System | Alkene | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂/PPh₃ | Styrene | Et₃N | Acetonitrile | 100 | Varies | Good | [4] |
| Pd(OAc)₂/P(o-tolyl)₃ | n-Butyl acrylate | Et₃N | DMF | 100 | Varies | Good | [5] |
| Pd EnCat®40 | Ethyl crotonate | AcONa | EtOH | 140 (MW) | 0.5 | Good | [6] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation of these reactions in a research setting.
Suzuki-Miyaura Coupling Protocol (General)
This protocol is adapted from methodologies developed for di- and trihaloanilines.[1]
Materials:
-
This compound
-
Aryl- or vinylboronic acid (1.1-2.2 equivalents)
-
Palladium catalyst (e.g., Pd(dtbpf)Cl₂, 1-5 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃, Et₃N, 2-3 equivalents)
-
Solvent (e.g., Dioxane/H₂O, Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the boronic acid (1.1 mmol for mono-coupling, 2.2 mmol for di-coupling), and the base (3.0 mmol).
-
Add the palladium catalyst (0.02 mmol).
-
Add the degassed solvent system (e.g., 10 mL of Dioxane/H₂O, 4:1 v/v).
-
Thoroughly degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Heck Reaction Protocol (General)
This protocol is based on general procedures for the Heck reaction of aryl halides.[4][5]
Materials:
-
This compound
-
Alkene (e.g., styrene, ethyl acrylate, 1.1-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-3 mol%)
-
Phosphine ligand (e.g., PPh₃, P(o-tolyl)₃, 2-6 mol%)
-
Base (e.g., Et₃N, K₂CO₃, 2-3 equivalents)
-
Solvent (e.g., DMF, Acetonitrile)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a sealed tube under an inert atmosphere, combine this compound (1.0 mmol), the palladium catalyst (0.02 mmol), and the phosphine ligand (0.04 mmol).
-
Add the solvent (10 mL) and the base (2.5 mmol).
-
Add the alkene (1.5 mmol) to the mixture.
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100-120 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent and wash with water or a saturated aqueous solution of ammonium chloride to remove inorganic salts.
-
Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Mechanistic Overview and Experimental Workflow
Visualizing the underlying mechanisms and experimental workflows can provide a clearer understanding of these complex reactions.
Concluding Remarks
Both the Suzuki and Heck reactions offer powerful and versatile methods for the functionalization of this compound. The Suzuki reaction is the method of choice for the synthesis of biaryl compounds, and the existing literature on analogous substrates suggests that high yields can be achieved with careful selection of the catalyst and reaction conditions. The Heck reaction, while less specifically documented for this substrate, provides a direct route to vinylated anilines, which are also valuable intermediates in drug discovery. The choice between these two cornerstone reactions will ultimately be dictated by the specific synthetic goals and the desired functionalities in the target molecules. This guide provides a foundational understanding and practical protocols to aid researchers in making informed decisions for their synthetic campaigns.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Heck Reaction [organic-chemistry.org]
- 6. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2,3-Dibromoaniline: A Guide for Laboratory Professionals
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2,3-Dibromoaniline, ensuring the safety of laboratory personnel and the protection of the environment. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks associated with this hazardous chemical.
Immediate Safety and Hazard Information
This compound is a hazardous substance that requires careful handling during all stages, including disposal.[1] It is classified as harmful if swallowed and toxic in contact with skin or if inhaled.[1] Furthermore, it is very toxic to aquatic life with long-lasting effects.[1]
Summary of Hazard Information:
| Hazard Classification | GHS Hazard Statements |
| Acute Toxicity (Oral) | H302: Harmful if swallowed |
| Acute Toxicity (Dermal) | H311: Toxic in contact with skin |
| Acute Toxicity (Inhalation) | H331: Toxic if inhaled |
| Specific Target Organ Toxicity | H373: May cause damage to organs through prolonged or repeated exposure |
| (Repeated Exposure) | |
| Hazardous to the Aquatic | H410: Very toxic to aquatic life with long lasting effects[1] |
| Environment (Chronic) |
Personal Protective Equipment (PPE)
Before handling this compound for disposal, all personnel must wear appropriate personal protective equipment (PPE) to prevent exposure.
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Chemical safety goggles or a face shield must be worn.
-
Lab Coat: A lab coat or other protective clothing is required to prevent skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.
Step-by-Step Disposal Protocol
The primary route for the disposal of this compound and its contaminated materials is through an approved hazardous waste disposal plant.[1] Do not discharge this chemical into drains or the environment.[2]
3.1. Waste Collection and Segregation
-
Solid Waste:
-
Collect un-used this compound, residues, and contaminated disposable materials (e.g., weighing paper, pipette tips, gloves) in a designated, sealable hazardous waste container.
-
This container should be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
-
Liquid Waste:
-
If this compound is in a solution, collect it in a separate, compatible, and clearly labeled hazardous waste container for organic solvent waste.
-
Do not mix with other waste streams unless their compatibility has been confirmed.
-
-
Contaminated Labware:
-
Disposable labware that has come into contact with this compound should be placed in the solid hazardous waste container.
-
Reusable glassware must be decontaminated by rinsing with a suitable solvent (e.g., acetone, ethanol). The rinsate must be collected as hazardous liquid waste.
-
3.2. Container Labeling and Storage
-
All hazardous waste containers must be clearly and accurately labeled with "Hazardous Waste" and "this compound".
-
Keep the containers tightly sealed when not in use.
-
Store the waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.
3.3. Final Disposal
-
Arrange for the collection of the hazardous waste by a licensed and certified chemical waste disposal company.
-
Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.
Spill Management
In the event of a spill, immediate action is necessary to prevent exposure and environmental contamination.
-
Evacuate: Evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent the spill from spreading and from entering drains.
-
Cleanup:
-
For solid spills, carefully sweep or scoop the material into a suitable container for disposal, avoiding the generation of dust.
-
Clean the spill area thoroughly with a suitable solvent and then with soap and water.
-
Collect all cleanup materials in a sealed container and dispose of them as hazardous waste.
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
References
Safeguarding Researchers: A Comprehensive Guide to Handling 2,3-Dibromoaniline
Essential protocols for the safe handling, storage, and disposal of 2,3-Dibromoaniline are critical for protecting laboratory personnel and ensuring experimental integrity. This guide provides immediate, step-by-step instructions for researchers, scientists, and professionals in drug development. Adherence to these procedures is paramount due to the compound's potential hazards.
This compound and structurally similar compounds are classified as harmful if swallowed, toxic in contact with skin or if inhaled, and can cause significant skin, eye, and respiratory irritation[1][2][3]. Therefore, stringent safety measures must be implemented throughout the entire handling workflow.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is mandatory to minimize exposure risks. The following table summarizes the required PPE for handling this compound.
| Protection Type | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, minimum 0.4 mm thickness)[1]. | Prevents skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. A face shield is recommended when there is a risk of splashing[1][2]. | Protects eyes from dust particles and splashes. |
| Body Protection | Long-sleeved laboratory coat[1]. | Protects skin from accidental contact. |
| Respiratory Protection | Work should be conducted in a well-ventilated area or a chemical fume hood. If dust is generated, a NIOSH/MSHA approved respirator with a particulate filter is necessary[1][2]. | Prevents inhalation of harmful dust and vapors. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is crucial for both safety and the integrity of the experiment when working with this compound.
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound and any related compounds.
-
Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
-
Don the appropriate personal protective equipment as detailed in the table above.
-
-
Handling:
-
Carefully weigh the solid compound, minimizing the generation of dust.
-
When dissolving the compound, add it slowly to the appropriate solvent.
-
Use proper techniques, such as a pipette or a funnel, for transferring solutions to prevent spills.
-
-
Cleanup:
-
Decontaminate all glassware and surfaces that have come into contact with this compound.
-
Wash hands and any exposed skin thoroughly after handling the compound.
-
Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse[4].
-
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance. All waste is considered hazardous.
-
Segregation and Collection:
-
Storage:
-
Disposal:
Emergency Procedures
In the event of an exposure or spill, immediate action is required.
-
Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention[4][8].
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists[3][4][6].
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention[4][9].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[6][10].
-
Spills: Evacuate the area. For small spills, carefully sweep up the solid material, avoiding dust formation, and place it in a suitable container for disposal. For larger spills, contain the spill and follow your institution's emergency response procedures[4].
Workflow for Safe Handling of this compound
Caption: A flowchart illustrating the key stages for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
